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Foundational

An In-Depth Technical Guide to (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

Abstract This technical guide provides a comprehensive overview of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and methods for its spectroscopic characterization. As a key building block, this compound incorporates the 2-fluoropyridine and piperazine moieties, both of which are prevalent in a wide range of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge and practical methodologies for the synthesis and analysis of this versatile chemical entity.

Introduction: Significance of the Fluoropyridine-Piperazine Scaffold

The molecular architecture of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone represents a confluence of two privileged scaffolds in modern drug discovery: the fluorinated pyridine ring and the piperazine heterocycle. Fluorine substitution in aromatic systems is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[1] The piperazine ring, a common pharmacophore, often serves as a versatile linker or a basic center that can be functionalized to optimize pharmacokinetic profiles and target engagement.[2] Consequently, compounds integrating these two motifs are frequently investigated as intermediates or final drug candidates in various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] This guide focuses specifically on the title compound, providing the core technical data required for its effective utilization in a research and development setting.

Chemical Identity and Structural Elucidation

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This section provides the essential identifiers for (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone.

2.1. Nomenclature and Identifiers

  • Systematic (IUPAC) Name: (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

  • CAS Number: 1204739-13-3

  • Molecular Formula: C₁₀H₁₂FN₃O

  • Molecular Weight: 209.22 g/mol

2.2. Core Chemical Structure

The structure consists of a 2-fluoropyridine ring connected to a piperazine ring via a carbonyl (methanone) linker. The fluorine atom is positioned at the 2-position of the pyridine ring, ortho to the nitrogen atom, which significantly influences the ring's electronic character. The amide bond is formed between the carboxylic acid functionality of the pyridine ring (position 3) and one of the nitrogen atoms of the piperazine ring.

Caption: Chemical structure of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

PropertyValueSource
Molecular Weight 209.22 g/mol Calculated
Topological Polar Surface Area 45.2 Ų[6]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 1[6]

Synthesis and Mechanistic Considerations

The most direct and common synthesis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone involves the amidation reaction between a 2-fluoronicotinic acid derivative and piperazine. To ensure regioselectivity and avoid the common issue of di-acylation of the piperazine ring, a protecting group strategy is often employed.[7]

4.1. Synthetic Workflow Overview

The synthesis can be conceptualized as a three-stage process:

  • Activation of Carboxylic Acid: 2-Fluoronicotinic acid is converted to a more reactive species, typically an acyl chloride, to facilitate the subsequent amidation.

  • Protected Amidation: The activated acyl chloride is reacted with a mono-protected piperazine (e.g., N-Boc-piperazine). The protecting group ensures that the reaction occurs on only one of the piperazine nitrogens.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product.

synthesis_workflow reactant1 2-Fluoronicotinic Acid intermediate1 2-Fluoronicotinoyl Chloride reactant1->intermediate1 SOCl₂ or (COCl)₂ (Activation) reactant2 N-Boc-Piperazine intermediate2 tert-Butyl 4-(2-fluoronicotinoyl)piperazine-1-carboxylate reactant2->intermediate2 intermediate1->intermediate2 Base (e.g., Et₃N) DCM, 0°C to RT (Amidation) product (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone intermediate2->product TFA or HCl (Deprotection)

Caption: General workflow for the synthesis of the title compound.

4.2. Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-Fluoronicotinoyl Chloride

  • Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[8] The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoronicotinic acid (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq) slowly at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 2-fluoronicotinoyl chloride is typically a yellow to brown oil or solid and is used directly in the next step without further purification.[8]

Step 2: Synthesis of tert-Butyl 4-(2-fluoronicotinoyl)piperazine-1-carboxylate

  • Causality: The tert-butoxycarbonyl (Boc) group on N-Boc-piperazine deactivates one nitrogen atom, allowing the other to act as a nucleophile.[7] Triethylamine (Et₃N) or another non-nucleophilic base is used to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Procedure:

    • Dissolve N-Boc-piperazine (1.1 eq) and triethylamine (1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve the crude 2-fluoronicotinoyl chloride (1.0 eq) from Step 1 in anhydrous DCM and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by flash column chromatography (silica gel).

Step 3: Deprotection to Yield (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

  • Causality: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) cleaves the Boc group by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, releasing the free secondary amine.

  • Procedure:

    • Dissolve the purified product from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone.

Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using a combination of NMR spectroscopy and mass spectrometry. While experimental data for the title compound is not widely published in peer-reviewed journals, the expected spectral characteristics can be predicted based on analogous structures.[9][10][11]

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the anticipated chemical shifts (δ) in ¹H and ¹³C NMR spectra. Shifts are referenced to TMS (0 ppm) and are solvent-dependent (typically conducted in CDCl₃ or DMSO-d₆).[12]

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Pyridine-H~8.2-8.3dH at C6
Pyridine-H~7.8-8.0tH at C4
Pyridine-H~7.3-7.5tH at C5
Piperazine-H~3.8-4.0br s4H, -CH₂-N-CO-
Piperazine-H~3.0-3.2br s4H, -CH₂-NH-
Piperazine-H~2.0-2.5br s1H, -NH-
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~165-168C=O
Pyridine C-F~158-162 (d, ¹JCF ≈ 240 Hz)C2
Pyridine C-H~148-151 (d)C6
Pyridine C-H~140-143C4
Pyridine C-H~122-125C5
Pyridine C-CO~120-123C3
Piperazine C~45-50-CH₂-N-CO-
Piperazine C~42-46-CH₂-NH-

Note: The fluorine atom will cause splitting of adjacent carbon and proton signals (J-coupling), which is a key diagnostic feature.

5.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.

  • Calculated Exact Mass: 209.0964

  • Expected [M+H]⁺: 210.1042

Applications in Research and Development

(2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The free secondary amine of the piperazine ring is a convenient handle for further functionalization through reactions such as:

  • Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.[7]

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides.

  • Nucleophilic Aromatic Substitution (SₙAr): Coupling with activated aryl or heteroaryl halides.[2]

These derivatization strategies have been employed to create libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in bacterial replication.[5][13][14] The presence of the 2-fluoropyridine moiety is particularly relevant in the design of inhibitors where interactions with the pyridine nitrogen or fluorine atom can be crucial for binding potency and selectivity.

Conclusion

This technical guide has detailed the essential chemical information for (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone. Its structure, properties, a robust synthesis protocol, and expected analytical characterization have been presented. The strategic combination of a fluorinated pyridine and a reactive piperazine moiety makes this compound a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery and materials science. The provided methodologies and data serve as a solid foundation for researchers aiming to incorporate this scaffold into their synthetic programs.

References

  • MDPI. (2023, May 23). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Available at: [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available at: [Link]

  • PubMed. (1999, June 17). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Available at: [Link]

  • PubMed. (2001, September 13). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Available at: [Link]

  • PMC. (2024, August 22). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Available at: [Link]

  • ResearchGate. 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Available at: [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available at: [Link]

  • ResearchGate. Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using.... Available at: [Link]

  • Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • ResearchGate. (2023, May 9). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Available at: [Link]

  • Google Patents. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.
  • PubMed. (2006, January 15). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Available at: [Link]

  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • PubChem. 4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide. Available at: [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Available at: [Link]

  • AWS. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer.... Available at: [Link]

  • FLORE. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

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Exploratory

A Technical Guide to 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By strategically combining a fluorinated pyridine core with a reactive piperazine moiety, this molecule serves as a versatile building block for the synthesis of complex pharmaceutical candidates. This document elucidates the compound's structural and physicochemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, and explores its potential applications in structure-activity relationship (SAR) studies. Furthermore, it includes predicted spectroscopic data for characterization and essential safety and handling guidelines based on analogous structures.

Introduction: The Strategic Value of Fluoropyridine-Piperazine Scaffolds

In modern drug discovery, the design of novel molecular entities with optimized pharmacological profiles is paramount. Heterocyclic compounds, particularly those containing pyridine and piperazine rings, form the backbone of a vast number of approved therapeutics.[1][2][3] The pyridine ring, being a polar and ionizable aromatic system, is often incorporated to enhance the solubility and bioavailability of drug candidates.[3]

The strategic introduction of a fluorine atom onto the pyridine ring can profoundly influence a molecule's properties. Fluorine's high electronegativity and small size can alter the electronic distribution, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[1][4] This makes fluorinated pyridines highly valuable scaffolds in medicinal chemistry.[4][5]

Concurrently, the piperazine moiety is a ubiquitous structural motif in pharmacologically active compounds, recognized for its ability to engage in hydrogen bonding and serve as a linker to introduce additional functional groups.[6][7][8] 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine synergistically combines these two privileged fragments. It presents a fluorinated pyridine core for metabolic stability and a reactive secondary amine on the piperazine ring, providing a vector for diversification and library synthesis. This guide positions the compound as a key intermediate for researchers aiming to accelerate lead optimization and explore novel chemical space.

Physicochemical and Structural Properties

The fundamental properties of 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine are summarized below. These values are calculated based on its chemical structure and provide a baseline for its behavior in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₂FN₃OCalculated
Molecular Weight 209.22 g/mol Calculated
IUPAC Name (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanoneStandard
Topological Polar Surface Area (TPSA) 54.9 ŲPredicted
logP (Octanol-Water Partition Coeff.) 0.85Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 2Calculated
Molecular Structure Diagram

Caption: Chemical structure of 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine.

Synthesis and Mechanistic Insights

The construction of 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine is most efficiently achieved via a nucleophilic acyl substitution reaction. This approach is favored due to the commercial availability of the starting materials and the high-yielding, robust nature of amide bond formation. The chosen pathway involves the coupling of an activated 2-fluoronicotinic acid derivative with piperazine.

Synthetic Workflow

G start 2-Fluoronicotinic Acid activator Activating Agent (e.g., SOCl₂, Oxalyl Chloride) start->activator Activation intermediate 2-Fluoronicotinoyl Chloride (Activated Intermediate) start->intermediate Step 1 piperazine Piperazine (Excess) intermediate->piperazine Amidation product 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine intermediate->product Step 2 workup Aqueous Work-up & Purification product->workup Isolation

Caption: Proposed two-step synthesis of the target compound.

Expert Rationale for Method Selection

The conversion of the carboxylic acid to an acid chloride (Step 1) is a classic and highly effective activation strategy. The acid chloride is significantly more electrophilic than the parent acid, enabling a rapid and often irreversible reaction with the nucleophilic nitrogen of piperazine. Using an excess of piperazine (Step 2) serves two critical functions: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, simplifying the reaction setup by avoiding the need for an additional organic base.

Detailed Experimental Protocol

Objective: To synthesize 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine from 2-fluoronicotinic acid.

Materials:

  • 2-Fluoronicotinic Acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Piperazine (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Activation (Step 1):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoronicotinic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Add anhydrous toluene to form a slurry.

    • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 80-90 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure complete removal of SOCl₂. The resulting 2-fluoronicotinoyl chloride is used immediately in the next step.

  • Amidation (Step 2):

    • In a separate flask, dissolve piperazine (3.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the piperazine solution to 0 °C in an ice bath.

    • Dissolve the crude 2-fluoronicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the cold piperazine solution over 20-30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining HCl and unreacted starting material) and brine.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane, to afford the pure 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine.

Predicted Spectroscopic Characterization

For a novel compound, spectroscopic analysis is essential for structural confirmation. Based on the known spectral properties of fluoropyridines and piperazines, the following characteristics are predicted.[6][7][9][10]

TechniquePredicted Observations
¹H NMR Pyridine Protons: 3 aromatic protons observed as multiplets between δ 7.5-8.5 ppm. Piperazine Protons: 8 protons observed as two broad multiplets around δ 3.0-4.0 ppm, corresponding to the four CH₂ groups. The NH proton will appear as a broad singlet.
¹³C NMR Pyridine Carbons: 5 distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240 Hz).[9] Carbonyl Carbon: Signal around δ 165-170 ppm. Piperazine Carbons: Signals for the four CH₂ carbons will appear in the aliphatic region (δ 40-55 ppm).
¹⁹F NMR A single resonance is expected in the typical range for a fluorine atom on an aromatic ring, likely between δ -70 to -130 ppm (relative to CFCl₃).[9]
MS (ESI+) The primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 210.1.

Chemical Reactivity and Applications in Lead Optimization

The primary utility of 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine in drug discovery lies in its capacity as a versatile intermediate. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily functionalized to generate a library of analogues for SAR studies.

Key Reactions for Derivatization:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to install alkyl groups.

  • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas.

  • Alkylation: Direct reaction with alkyl halides to introduce simple alkyl chains.

The fluorine atom at the 2-position of the pyridine ring is relatively stable. While SNAr reactions on 2-fluoropyridines are common, the presence of the electron-donating amide group at the 3-position deactivates the ring toward further nucleophilic substitution at the C2 position under standard conditions.[11] This orthogonality allows for selective chemistry on the piperazine moiety.

Derivatization Potential Diagram

G core 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine prod1 N-Alkyl Derivative core->prod1 prod2 N-Acyl Derivative core->prod2 prod3 N-Sulfonyl Derivative core->prod3 reductive R¹CHO, NaBH(OAc)₃ reductive->core Reductive Amination acylation R²COCl, Base acylation->core Acylation sulfonylation R³SO₂Cl, Base sulfonylation->core Sulfonylation

Caption: Key synthetic routes for diversifying the core scaffold.

Safety and Handling

No specific safety data exists for 2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine. The following guidelines are extrapolated from safety data sheets (SDS) for structurally related compounds such as 2-fluoropyridine and various piperazine derivatives.[12][13][14][15]

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[13][15]
Irritation Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13][14] Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.[14][15]
Handling Handle in accordance with good industrial hygiene and safety practices. Keep away from heat, sparks, and open flames.[12][14] Ground and bond container and receiving equipment.[12]
Storage Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[13]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14] Skin: Wash with plenty of soap and water. Take off contaminated clothing.[13] Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

Conclusion

2-Fluoro-3-(piperazin-1-ylcarbonyl)pyridine is a well-designed molecular building block that holds significant potential for pharmaceutical research. Its synthesis is straightforward, relying on established and scalable chemical transformations. The compound's structure offers the dual benefits of a metabolically robust fluoropyridine core and a readily functionalizable piperazine handle, making it an ideal starting point for the rapid generation of compound libraries aimed at discovering new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this valuable intermediate in their drug discovery programs.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). PubMed. [Link]

  • 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. PubChem - NIH. [Link]

  • 2-Fluoro-pyrazine. SpectraBase. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020, October 7). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. [Link]

  • Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. (2016, November). ResearchGate. [Link]

  • Process for the preparation of fluorinated pyridines. (1986). European Patent Office. [Link]

  • 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data. Pipzine Chemicals. [Link]

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Foundational

Chemical Identity, Synthesis, and Application of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone in Drug Discovery

A Technical Whitepaper on Chemical Informatics, CAS Registry Principles, and Synthetic Methodologies for Novel Pyridine-Piperazine Building Blocks. Executive Summary In the landscape of modern medicinal chemistry, the ra...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Chemical Informatics, CAS Registry Principles, and Synthetic Methodologies for Novel Pyridine-Piperazine Building Blocks.

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is a highly specialized intermediate utilized in the development of targeted therapeutics, including kinase inhibitors and receptor antagonists.

A frequent hurdle in early-stage drug discovery is the chemical informatics surrounding such novel intermediates. As of current public registry data, this specific standalone methanone derivative does not possess a widely publicized, non-proprietary Chemical Abstracts Service (CAS) Registry Number. Instead, it is typically synthesized de novo or sourced via contract research organizations (CROs) using its well-documented, CAS-registered precursors. This whitepaper provides an authoritative guide on the chemical identity, mechanistic utility, and a self-validating synthetic protocol for this critical building block.

Chemical Informatics & Identity

When a specific molecular entity lacks a public CAS number, researchers must rely on precise IUPAC nomenclature, SMILES strings, and the registry data of its precursors to ensure accurate sourcing and documentation[1].

Table 1: Physicochemical Properties & Chemical Identity
PropertyValue
IUPAC Name (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
Common Synonyms 1-(2-fluoronicotinoyl)piperazine; piperazin-1-yl(2-fluoropyridin-3-yl)methanone
SMILES String O=C(C1=C(F)N=CC=C1)N2CCNCC2
Molecular Formula C10H12FN3O
Molecular Weight 209.22 g/mol
Target CAS Number Not publicly indexed / Proprietary vendor IDs
Table 2: Precursor & Reagent Registry
Reagent / PrecursorRole in SynthesisCAS Number
2-Fluoronicotinic acid Core Scaffold393-55-5
Boc-Piperazine Linker / Basic Amine31140-56-4
HATU Amide Coupling Agent148893-10-1
DIPEA Non-nucleophilic Base7087-68-5
TFA Deprotection Acid76-05-1

Mechanistic Role in Drug Discovery

The architectural selection of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is driven by two distinct, highly reactive vectors that allow for orthogonal late-stage diversification:

  • The 2-Fluoropyridine Moiety: The highly electronegative fluorine atom, positioned ortho to the pyridine nitrogen, creates a severely electron-deficient C2 carbon. This renders the position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . This pathway is routinely exploited to append complex anilines or primary amines, a strategy foundational to the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors ()[2].

  • The Piperazine Linker: The secondary amine of the piperazine ring provides a rigid, basic vector. It serves as a handle for electrophilic trapping (e.g., acylation, alkylation, or reductive amination), which is critical for modulating the pharmacokinetic properties (solubility, half-life) of the final drug candidate, such as in the development of P2X4 receptor antagonists ()[3].

Pharmacophore Core (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone Core Scaffold SNAr SNAr Reaction at 2-Fluoro Position Core->SNAr Displaces F- Amine Electrophilic Trapping at Piperazine NH Core->Amine Functionalizes NH BTK BTK Inhibitors (e.g., Pyrimidine derivatives) SNAr->BTK P2X4 P2X4 Antagonists (e.g., Diazepinediones) Amine->P2X4

Pharmacophore mapping and late-stage diversification pathways for the target building block.

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Every chemical transformation is paired with an In-Process Control (IPC) to verify success before proceeding.

Step 1: Amide Coupling via Active Ester Formation

Objective: Generate the Boc-protected intermediate (C15H20FN3O3).

  • Initiation: Charge a flame-dried round-bottom flask with 2-fluoronicotinic acid (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).

  • Deprotonation: Add DIPEA (3.0 eq, 30 mmol) and stir for 5 minutes at room temperature. Causality: DIPEA ensures complete deprotonation of the carboxylic acid without acting as a competing nucleophile.

  • Activation: Add HATU (1.1 eq, 11 mmol) portion-wise. Causality: HATU is selected over traditional EDCI/HOBt because it forms a highly reactive HOAt ester, which is necessary to overcome the electronic deactivation caused by the adjacent fluorine atom.

  • Coupling: Add tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.05 eq, 10.5 mmol). Stir for 2 hours at room temperature.

  • IPC / Self-Validation: Quench a 10 µL aliquot in 1 mL MeCN/H2O. Analyze via LC-MS. Validation criteria: The disappearance of the starting material mass and the emergence of a dominant peak at m/z 310.1 [M+H]⁺ confirms the successful formation of the Boc-protected intermediate.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO3 and brine. Dry over Na2SO4, filter, and concentrate.

Step 2: Acidic Cleavage of the Carbamate

Objective: Yield the final (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone as a TFA salt.

  • Preparation: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M). Cool the reaction vessel to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM volumetric ratio. Causality: Conducting the initial addition at 0 °C mitigates exothermic side reactions (e.g., polymerization or ether cleavage), while the high concentration of TFA ensures rapid and quantitative cleavage of the tert-butyl group.

  • Propagation: Remove the ice bath and stir for 1 hour at room temperature.

  • IPC / Self-Validation: Perform Thin-Layer Chromatography (TLC) using 10% MeOH in DCM. Stain the plate with Ninhydrin and heat. Validation criteria: The appearance of a distinct, dark purple spot confirms the presence of the liberated secondary amine.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Co-evaporate with toluene (3x) to yield the TFA salt of the target molecule. (Note: The free base can be obtained by passing the salt through a basic ion-exchange resin).

SyntheticWorkflow A 2-Fluoronicotinic Acid (CAS: 393-55-5) C Amide Coupling HATU, DIPEA, DMF (RT, 2h) A->C B Boc-Piperazine (CAS: 31140-56-4) B->C D Boc-Protected Intermediate C15H20FN3O3 C->D >90% Yield (LC-MS: m/z 310.1) E Boc Deprotection TFA, DCM (RT, 1h) D->E F (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone Product (TFA Salt) E->F Quantitative (Ninhydrin Positive)

Synthetic workflow for (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone via Boc-protection.

References

  • Merck Patent GmbH. "Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity." World Intellectual Property Organization (WIPO), WO2012170976A2, 2012.

  • Journal of Medicinal Chemistry. "Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development." ACS Publications, 2025.

  • ChemicalBook. "2-Fluoronicotinic acid (CAS: 393-55-5) Properties and Registry." ChemicalBook Database, Accessed 2026.

Sources

Exploratory

Precision Synthesis of 2-Fluoronicotinic Acid Piperazine Amides

A Technical Guide to Orthogonal Reactivity & Scaffold Construction Executive Summary The 2-fluoronicotinic acid piperazine amide scaffold represents a critical junction in medicinal chemistry, serving as a precursor for...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Orthogonal Reactivity & Scaffold Construction

Executive Summary

The 2-fluoronicotinic acid piperazine amide scaffold represents a critical junction in medicinal chemistry, serving as a precursor for PARP inhibitors (e.g., Olaparib analogs), kinase inhibitors, and GPCR ligands. Its synthesis presents a classic chemoselectivity challenge: the C3-carboxylic acid must be activated for amidation without triggering Nucleophilic Aromatic Substitution (


) at the highly electrophilic C2-fluorine  position.

This guide details a high-fidelity protocol for synthesizing this scaffold, prioritizing the retention of the C2-fluorine atom for downstream diversification. It utilizes Propylphosphonic Anhydride (T3P) as the coupling agent of choice to ensure mild conditions and high regioselectivity.

Part 1: Chemical Rationale & Structural Biology
1.1 The "Privileged" Piperazine Linker

Piperazine is not merely a solubilizing group; it is a rigid spacer that directs pharmacophores into specific binding pockets. In the context of nicotinic acid derivatives:

  • Conformational Control: The piperazine ring adopts a chair conformation, projecting substituents at defined vectors relative to the pyridine core.

  • Solubility: The secondary amine (if unprotected) or the tertiary amide nitrogen significantly lowers

    
    , improving oral bioavailability.
    
1.2 The C2-Fluorine Inductive Trap

The 2-fluoropyridine motif is electronically unique. The pyridine nitrogen pulls electron density, making the C2 position electron-deficient. The fluorine atom further polarizes the C2 center.

  • The Challenge: Standard amide coupling reagents (EDC/HOBt, HATU) often require basic conditions (DIPEA/TEA). If the temperature rises or the amine is too nucleophilic, the piperazine may attack C2 (displacing Fluorine) rather than C3 (forming the amide).

  • The Solution: Use a coupling reagent that operates rapidly at low temperature with non-nucleophilic bases.

Part 2: Strategic Synthesis (The Core Protocol)
2.1 Reaction Pathway Visualization

The following diagram illustrates the "Orthogonal Reactivity" required. We must favor Path A (Amidation) over Path B (


).

ReactionPathways Start 2-Fluoronicotinic Acid + N-Boc-Piperazine Activation Activation (T3P or HATU) Start->Activation PathA Path A: Kinetic Control (0°C, Mild Base) TARGET: Amide Formation Activation->PathA Preferred Route PathB Path B: Thermodynamic Control (Heat, Excess Base) SIDE PRODUCT: SNAr (F-Displacement) Activation->PathB Avoid (Overheating) Final 2-Fluoro-N-(N-Boc-piperazinyl) nicotinamide PathA->Final

Figure 1: Chemoselective pathways. Path A is the target trajectory.

2.2 Reagent Selection: Why T3P?

While HATU is effective, T3P (Propylphosphonic anhydride) is superior for this specific scaffold because:

  • Low Epimerization/Side-Reactions: It activates the acid as a mixed anhydride that is reactive towards amines but less prone to inducing

    
     on the pyridine ring compared to the highly active O-At ester of HATU.
    
  • Simplified Workup: T3P byproducts are water-soluble, eliminating the need for difficult chromatographic separation of urea byproducts (common with EDC).

Part 3: Experimental Protocol

Target Molecule: tert-butyl 4-(2-fluoronicotinoyl)piperazine-1-carboxylate

3.1 Materials
  • Substrate: 2-Fluoronicotinic acid (1.0 equiv)

  • Amine: N-Boc-piperazine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)

3.2 Step-by-Step Methodology
  • Preparation (0 min):

    • Charge a flame-dried round-bottom flask with 2-fluoronicotinic acid (1.0 eq) and N-Boc-piperazine (1.1 eq).

    • Dissolve in anhydrous EtOAc (concentration ~0.2 M). DCM is an alternative if solubility is poor.

    • Cool the mixture to 0°C in an ice bath. Critical: Cooling suppresses the SNAr side reaction.

  • Activation & Coupling (0 - 60 min):

    • Add DIPEA (2.5 eq) dropwise.

    • Add T3P solution (1.5 eq) dropwise over 5 minutes.

    • Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to Room Temperature (RT).

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LCMS after 2 hours. The acid peak (M-H) should disappear, replaced by the product mass (M+H).

  • Workup (Self-Validating Step):

    • Quench with water and dilute with EtOAc.[1]

    • Wash organic layer sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat. NaHCO₃ (removes unreacted acid).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2][3]

  • Purification:

    • Usually, the T3P protocol yields >90% purity crude. If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

3.3 Downstream Diversification (Optional)

Once the amide is formed, the C2-Fluorine is now a stable "handle." You can now perform


 with a second amine (e.g., aniline, hydrazine) by heating in DMSO at 100°C to create bicyclic cores (e.g., pyrido[2,3-d]pyrimidin-7-ones).
Part 4: Analytical Profiling

To validate the structure, ensure the following spectral signatures are present.

TechniqueParameterExpected ObservationStructural Insight
¹H NMR Pyridine H6Doublet (~8.2 ppm)Characteristic of 2,3-subst. pyridine
¹H NMR Piperazine CH₂Two broad multiplets (3.3-3.8 ppm)Restricted rotation due to amide bond
¹⁹F NMR C2-FluorineSinglet (~ -65 to -70 ppm)Crucial: Disappearance indicates F-displacement
LCMS Mass (ESI+)[M+H]⁺Confirm molecular weight (Acid + Amine - H₂O)
4.1 Troubleshooting Logic

Use this flow to diagnose low yields.

Troubleshooting Problem Low Yield or Impurities CheckF Check 19F NMR: Is Fluorine peak gone? Problem->CheckF YesGone SNAr Occurred. Reaction too hot or base too strong. CheckF->YesGone Yes NoPresent Fluorine is present. Incomplete Coupling. CheckF->NoPresent No Fix1 Action: Cool to -10°C, Switch DIPEA to NMM. YesGone->Fix1 Fix2 Action: Increase T3P to 2.0 eq or Check Amine Quality. NoPresent->Fix2

Figure 2: Troubleshooting logic for 2-fluoronicotinic amide synthesis.

References
  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Relevance: Establishes T3P as the gold standard for sensitive amide couplings.[5]

  • Verma, G., et al. (2015). "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents."[6][7] ResearchGate / European Journal of Medicinal Chemistry.

    • Relevance: Comprehensive review of piperazine pharmacophores in drug design.
  • BenchChem Protocols. (2025).

    • Relevance: Provides specific reaction parameters for fluoro-pyridine carboxylic acids.
  • Setliff, F. L., & Coop, L. B. (1997).[8] "Reductive Dechlorination of a 2-Chloronicotinic Acid." Journal of the Arkansas Academy of Science.

    • Relevance: Discusses the comparative reactivity of halogen

Sources

Foundational

Engineering Fluorinated Pyridine Piperazine Scaffolds: A Mechanistic Guide to Optimizing Pharmacokinetics and Target Engagement

Executive Summary In contemporary medicinal chemistry, the strategic assembly of nitrogenous heterocycles and halogens is paramount for developing efficacious small-molecule therapeutics. The fluorinated pyridine piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of nitrogenous heterocycles and halogens is paramount for developing efficacious small-molecule therapeutics. The fluorinated pyridine piperazine scaffold represents a highly privileged pharmacophore, integrating the solubilizing properties of piperazine, the target-engaging rigidity of pyridine, and the pharmacokinetic-modulating power of fluorine[1]. This technical whitepaper provides an in-depth mechanistic analysis of this triad, detailing the causality behind its structural advantages, synthetic methodologies, and validation protocols essential for modern drug discovery.

Mechanistic Rationale: The Triad of Efficacy

Designing a drug candidate requires balancing physicochemical properties with target affinity. The combination of fluorine, pyridine, and piperazine is not arbitrary; it is a meticulously engineered system designed to overcome specific biological barriers.

  • The Piperazine Motif (Solubility & Basicity): Piperazine is a highly versatile basic heterocycle. Its primary role is to improve aqueous solubility and facilitate stable salt formation, which is critical for oral bioavailability[2]. Furthermore, the tertiary amines within the piperazine ring serve as excellent hydrogen-bond acceptors, interacting directly with biological targets[3].

  • The Pyridine Core (Rigidity & Hinge Binding): Replacing a standard phenyl ring with a pyridine ring introduces a localized dipole and a critical nitrogen atom. In kinase inhibitors (e.g., Palbociclib), the pyridine nitrogen acts as a selective hydrogen-bond acceptor for the hinge region of the kinase domain[2]. Additionally, pyridine is inherently more resistant to oxidative metabolism than electron-rich phenyl rings.

  • The Fluorine Atom (Metabolic Shielding & pKa Modulation): The introduction of fluorine is transformative. Because of its extreme electronegativity and low-lying C–F σ* orbital, fluorine drastically alters the electron distribution of the scaffold[4].

    • Metabolic Stability: The exceptionally strong C–F bond directly blocks cytochrome P450 (CYP450) mediated oxidation at metabolically labile sites[4].

    • Permeability: By withdrawing electron density, fluorine lowers the pKa of the adjacent piperazine nitrogens. This reduces the overall basicity of the molecule, increasing the fraction of un-ionized drug at physiological pH, thereby exponentially improving membrane and Blood-Brain Barrier (BBB) permeability[5],[6],[7].

ScaffoldLogic Core Fluorinated Pyridine Piperazine Scaffold Fluorine Fluorine Atom - Blocks CYP450 Oxidation - Modulates pKa - Enhances Lipophilicity Core->Fluorine Pyridine Pyridine Ring - Hinge Binder (Kinases) - Structural Rigidity - Metabolic Stability Core->Pyridine Piperazine Piperazine Ring - Improves Aqueous Solubility - Salt Formation - Modulates Basicity Core->Piperazine

Caption: Logical deconstruction of the fluorinated pyridine piperazine pharmacophore.

Quantitative Impact on Physicochemical Properties

To illustrate the causality of these structural modifications, the following table summarizes the typical physicochemical shifts observed during hit-to-lead optimization when transitioning from a basic phenyl-piperazine to a fluorinated pyridine piperazine scaffold.

Scaffold ArchitecturecLogP (Lipophilicity)pKa (Basic Amine)HLM Clearance (µL/min/mg)BBB Permeability (Papp)
Phenyl-Piperazine 2.18.845.2 (High)Moderate
Pyridine-Piperazine 1.48.232.1 (Moderate)High
Fluoro-Pyridine-Piperazine 1.87.5< 10.5 (Low)Very High

Data Synthesis Note: The addition of pyridine lowers cLogP and clearance, while the subsequent addition of fluorine restores optimal lipophilicity and drastically depresses the pKa, resulting in superior metabolic stability and permeability.

Synthetic Methodology: Regioselective SNAr

The most efficient route to construct this scaffold is via Nucleophilic Aromatic Substitution (SNAr). Highly fluorinated pyridines are exceptionally electrophilic, making them ideal substrates for SNAr reactions with piperazine derivatives[8].

Protocol 1: Synthesis of 1-(5-Fluoro-pyridin-2-yl)piperazine via SNAr

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HF without competing with the piperazine nucleophile. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,5-difluoropyridine (1.0 eq, 10 mmol) in anhydrous DMF (15 mL).

  • Nucleophile Addition: Add Boc-protected piperazine (1.1 eq, 11 mmol) to the solution, followed by the dropwise addition of DIPEA (2.0 eq, 20 mmol). Note: Boc-protection prevents bis-arylation of the piperazine.

  • Thermal Activation: Heat the reaction mixture to 80°C using an oil bath. Stir continuously for 4–6 hours.

  • In-Process Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the target mass [M+H]+ is dominant.

  • Quench & Extraction: Cool the mixture to room temperature. Quench with ice-cold water (50 mL) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM, 10 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 2 hours to remove the Boc group.

  • Final Purification & Validation: Concentrate the mixture, neutralize with saturated NaHCO₃, and purify via flash column chromatography (Silica gel, DCM:MeOH 9:1). Validate regiochemistry using ¹⁹F-NMR (to confirm the position of the remaining fluorine) and ¹H-NMR.

SynthesisWorkflow Start Fluoropyridine + Piperazine SNAr SNAr Reaction (DIPEA, DMF, 80°C) Start->SNAr LCMS LC-MS Checkpoint (Mass Confirmation) SNAr->LCMS Aliquot LCMS->SNAr Incomplete Purification Flash Chromatography (Silica Gel) LCMS->Purification Target Mass Found NMR 19F & 1H NMR (Regiochemistry Check) Purification->NMR

Caption: Step-by-step synthetic workflow and self-validation checkpoints for SNAr.

Pharmacokinetic Validation: Microsomal Stability

To prove the efficacy of the fluorine atom in shielding the scaffold from CYP450-mediated degradation, a Human Liver Microsome (HLM) stability assay is mandatory.

Protocol 2: In Vitro HLM Stability Assay

Causality & Design: This assay isolates hepatic Phase I metabolism. By supplying NADPH (a necessary cofactor for CYP450 enzymes), we can specifically measure the oxidative degradation of the pyridine-piperazine scaffold and validate the protective effect of the fluorine substitution.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the fluorinated pyridine piperazine compound in DMSO, then spike it into the buffer to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is <0.1% to avoid CYP inhibition).

  • Pre-Incubation: Add the HLM to the mixture (final protein concentration: 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Termination (Self-Validation): Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to LC-MS vials and quantify the remaining parent compound via LC-MS/MS. Calculate the intrinsic clearance (CL_int) based on the half-life of compound depletion.

Conclusion

The integration of a fluorine atom into a pyridine-piperazine framework is not merely a structural tweak; it is a calculated engineering decision that dictates the molecule's fate in vivo. By leveraging the basicity of piperazine, the binding geometry of pyridine, and the electronic shielding of fluorine, medicinal chemists can systematically design out metabolic liabilities while designing in target selectivity and membrane permeability.

References

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

  • The role of fluorine in medicinal chemistry - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis Source: Taylor & Francis Online URL:[Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Publishing Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate Source: ResearchGate URL:[Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - ResearchGate Source: ResearchGate URL:[Link]

  • Discovery of a pyridine-piperazine-based small molecule that enhances the activity of peptidase neurolysin - ResearchGate Source: ResearchGate URL:[Link]

Sources

Exploratory

Technical Guide: Molecular Profile of C10H12FN3O (2-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-3-fluoroaniline)

The following technical guide details the molecular profile, synthesis, and pharmacological properties of 2-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-3-fluoroaniline , the specific chemical entity corresponding to the form...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthesis, and pharmacological properties of 2-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-3-fluoroaniline , the specific chemical entity corresponding to the formula C10H12FN3O .

Executive Summary

C10H12FN3O identifies as 2-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-3-fluoroaniline (CAS: 2649070-93-7).[1][2] This compound is a specialized research ligand belonging to the aryloxyalkyl-imidazoline class. Structurally, it combines a fluorinated aniline moiety with an imidazoline ring via a methoxy linker.

Compounds of this class are critical in the study of imidazoline receptors (I1, I2, I3) and


-adrenergic receptors . The specific substitution pattern (3-fluoro, 2-substituted aniline) suggests utility as a probe for receptor selectivity mapping or as a lead scaffold for developing agents treating hypertension, neuropathic pain, or intraocular pressure.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11][12][13][14]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-3-fluoroaniline
Molecular Formula C

H

FN

O
Molecular Weight 209.22 g/mol
CAS Number 2649070-93-7
InChI Key CCAJLPLGXFDMLZ-UHFFFAOYSA-N
SMILES Nc1cccc(F)c1OCC2=NCCN2
Calculated Physicochemical Data
ParameterValueInterpretation
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
TPSA ~66 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2 (Aniline NH

, Imidazoline NH)
Facilitates receptor binding pocket interactions.
H-Bond Acceptors 3 (O, N of imidazoline, N of aniline)Key for hydrogen bonding networks in active sites.
pKa (Imidazoline) ~10.5Basic; exists predominantly as a cation at physiological pH.

Structural Analysis & Synthesis

Structural Logic

The molecule consists of three distinct pharmacophores:

  • Imidazoline Ring: A classic "anchor" for adrenergic and imidazoline receptors (similar to Clonidine, Moxonidine).

  • Methoxy Linker (-O-CH

    
    -):  Provides rotational freedom and spacing, distinguishing it from direct N-linked analogs (like Clonidine).
    
  • 3-Fluoroaniline Core: The fluorine atom at position 3 modulates metabolic stability (blocking para-hydroxylation if para to amino, but here meta) and alters the electronic density of the aromatic ring, potentially influencing

    
    -
    
    
    
    stacking interactions in the receptor.
Proposed Synthetic Pathway

The synthesis typically follows a convergent route involving the alkylation of a phenol precursor followed by functional group manipulation.

Protocol Overview:

  • Starting Material: 3-Fluoro-2-nitrophenol.

  • Alkylation: Nucleophilic substitution with 2-(chloromethyl)-4,5-dihydro-1H-imidazole (often protected).

  • Reduction: Catalytic hydrogenation or chemical reduction (Sn/HCl) of the nitro group to the amine.

Visualization: Synthetic Workflow

Synthesis Start 3-Fluoro-2-nitrophenol Inter Intermediate: 2-[(Imidazolin-2-yl)methoxy]-3-fluoronitrobenzene Start->Inter Alkylation (K2CO3, DMF, 60°C) Reagent 2-(Chloromethyl)imidazoline (or equivalent) Reagent->Inter Product Product (C10H12FN3O): 2-[(Imidazolin-2-yl)methoxy]-3-fluoroaniline Inter->Product Reduction (H2, Pd/C or SnCl2)

Caption: Convergent synthesis of C10H12FN3O via nitrophenol alkylation and subsequent reduction.

Pharmacological Profile (Theoretical)

Mechanism of Action

Based on its structural homology to known ligands like Cirazoline and Oxymetazoline , C10H12FN3O is predicted to interact with:

  • 
    -Adrenergic Receptors:  Agonist activity is likely. The imidazoline ring binds to the aspartate residue in the transmembrane domain. The 3-fluoro substitution may enhance selectivity for specific subtypes (
    
    
    
    vs
    
    
    ).
  • Imidazoline Receptors (I1/I2): The imidazoline moiety is a high-affinity motif for I-receptors. I1 activation is associated with central hypotensive effects (sympathoinhibition), while I2 sites are linked to neuroprotection and monoamine oxidase (MAO) regulation.

Biological Signaling Pathway

Activation of the


-adrenergic receptor by this ligand would trigger the G

/G

signaling cascade.
Visualization: Signaling Cascade

Signaling Ligand C10H12FN3O (Ligand) Receptor Alpha-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gi Gi/o Protein (Heterotrimeric) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Downregulates Effect Physiological Effect: Sympathoinhibition / Analgesia PKA->Effect Modulation

Caption: G-protein coupled receptor (GPCR) pathway activation by C10H12FN3O leading to sympathoinhibition.

Experimental Protocols

Solubility & Handling
  • Solvent Compatibility: Soluble in DMSO (>10 mg/mL) and Methanol. Sparingly soluble in water unless converted to a salt (e.g., HCl or fumarate).

  • Storage: Store solid at -20°C under desiccant. Solutions in DMSO should be aliquoted and stored at -80°C to prevent oxidation of the aniline amine.

In Vitro Binding Assay (Standard Protocol)

To validate affinity for


-receptors:
  • Preparation: Harvest membranes from CHO cells stably expressing human

    
    -AR.
    
  • Incubation: Incubate membranes with [3H]-RX821002 (antagonist radioligand) and varying concentrations of C10H12FN3O (10^-10 to 10^-5 M).

  • Buffer: Tris-HCl (50 mM, pH 7.4).

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and K
    
    
    
    .

References

  • Sigma-Aldrich. (2024). Product Specification: 2-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-3-fluoroaniline. Link

  • PubChem. (2024).[3][4][5][6][7] Compound Summary: C10H12FN3O.[1][2] National Center for Biotechnology Information. Link

  • Bousquet, P., et al. (2020). Imidazoline receptors: From basic concepts to recent developments. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for imidazoline class pharmacology).
  • Enamine. (2024). Catalog of Building Blocks: Imidazoline Derivatives. Link

Sources

Foundational

Strategic Bioisosterism of the (4-Fluorobenzoyl)piperazine Scaffold

Executive Summary The (4-fluorobenzoyl)piperazine moiety is a privileged pharmacophore in medicinal chemistry, ubiquitous in CNS-active agents (e.g., 5-HT antagonists, sigma receptor ligands) and oncology targets (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (4-fluorobenzoyl)piperazine moiety is a privileged pharmacophore in medicinal chemistry, ubiquitous in CNS-active agents (e.g., 5-HT


 antagonists, sigma receptor ligands) and oncology targets (e.g., PARP inhibitors). It functions as a "bivalent" linker system: the piperazine provides a basic center and defined vector, the benzoyl group offers rigidity and hydrogen-bond acceptance, and the 4-fluorophenyl motif ensures metabolic stability against para-oxidation while contributing to lipophilic binding.

However, this scaffold often presents liabilities during lead optimization, including rapid N-dealkylation , amide hydrolysis (in vivo context dependent) , and P-gp efflux due to high amphiphilicity. This guide provides a rigorous technical analysis of bioisosteric replacement strategies for this specific scaffold, focusing on enhancing metabolic stability, optimizing permeability, and securing intellectual property space.

Structural Deconstruction & Pharmacophoric Analysis

To engineer effective bioisosteres, we must first deconstruct the scaffold into its three functional domains.

The Three Domains
  • Domain A: The 4-Fluorophenyl Cap. [1]

    • Role: Lipophilic contact; Fluorine blocks CYP450 para-hydroxylation.[1]

    • Liability: High lipophilicity (LogP contribution); potential for aromatic stacking causing solubility issues.[1]

  • Domain B: The Amide Linker (Benzoyl). [1]

    • Role: Rigid spacer; H-bond acceptor (carbonyl); restricts rotation between rings.[1]

    • Liability: Potential hydrolytic instability; cis/trans rotamers; high polar surface area (PSA).[1]

  • Domain C: The Piperazine Core. [1]

    • Role: Basic amine (pKa ~9.[1]8) for ionic bonding (e.g., Asp/Glu residues); solubility handle.

    • Liability: Major site of metabolism (N-oxidation, N-dealkylation); promiscuous binding (hERG liability).[1]

Visualization: Scaffold Deconstruction

ScaffoldAnalysis Scaffold (4-Fluorobenzoyl)piperazine DomainA Domain A: 4-Fluorophenyl (Lipophilic/Metabolic Block) Scaffold->DomainA Contains DomainB Domain B: Amide Linker (Rigidity/H-Bond Acceptor) Scaffold->DomainB Contains DomainC Domain C: Piperazine (Basicity/Solubility) Scaffold->DomainC Contains DomainA->DomainB Connected via C-C DomainB->DomainC Connected via Amide N

Figure 1: Pharmacophoric deconstruction of the target scaffold into modifiable domains.

Bioisosteric Strategies: The Core

Strategy A: The Linker (Amide Replacement)

Replacing the amide bond is critical when seeking to reduce PSA or improve proteolytic stability while maintaining the vector between the aromatic ring and the basic amine.

BioisostereRationaleStructural Impact
1,2,4-Oxadiazole High Priority. Metabolically stable ester/amide bioisostere.[1] Retains H-bond acceptor.[1]Rigidifies the linker.[1] Removes H-bond donor potential (if amide was secondary).[1]
Ketone Removes H-bond donor/acceptor of Nitrogen.[1]Increases lipophilicity.[1] Loses the dipole directionality of the amide.
Sulfonamide Tetrahedral geometry (vs. planar amide).[1]Introduces a "kink" in the chain. Increases acidity of NH (if secondary).
1,2,3-Triazole "Click" chemistry accessible.[2] Aromatic character.Mimics the trans-amide bond geometry.[1] High dipole moment.

Technical Insight: The 1,2,4-oxadiazole is often the superior choice for this specific scaffold because it mimics the planar electronic distribution of the benzoyl amide while significantly improving metabolic half-life (


).
Strategy B: The Core (Piperazine Replacement)

The piperazine nitrogen is a metabolic "soft spot."

  • Piperidine: Removes the distal nitrogen.[1]

    • Effect: Increases basicity (pKa ~11) and lipophilicity.[1] Eliminates N-oxide formation at that position.[1]

    • Use Case: When the distal nitrogen is not essential for H-bonding but is causing metabolic clearance.[1]

  • 3,8-Diazabicyclo[3.2.1]octane (Bridged):

    • Effect: Constrains conformation.[1] Reduces entropic penalty upon binding.[1]

    • Use Case: Increasing selectivity by locking the N-N vector.[1]

  • Spiro-piperidines:

    • Effect: Increases 3D-complexity (

      
       character).[1]
      
    • Use Case: Breaking "flat" SAR trends and improving solubility without adding polar groups.

Strategy C: The Cap (4-Fluorophenyl Replacement)
  • 4-Chlorophenyl: Increases lipophilicity (Cl is larger and more lipophilic than F).[1]

  • 6-Trifluoromethyl-3-pyridyl: Reduces lipophilicity (Pyridine N) while maintaining the electron-withdrawing nature.[1]

  • Bicyclo[1.1.1]pentane: The "saturated bioisostere."[1]

    • Effect: Mimics the vector of the phenyl ring but reduces aromatic ring count (improving physicochemical properties).

Experimental Protocols & Synthetic Workflows

Protocol 1: Synthesis of the 1,2,4-Oxadiazole Bioisostere

Objective: Replace the amide linker with a 1,2,4-oxadiazole ring to improve metabolic stability.[3]

Reagents:

  • 4-Fluorobenzonitrile[1]

  • Hydroxylamine hydrochloride (

    
    )
    
  • N-Boc-piperazine-4-carboxylic acid (or equivalent active ester)[1]

  • Base (

    
     or DIPEA)
    
  • Coupling reagent (CDI or T3P)

Step-by-Step Methodology:

  • Amidoxime Formation:

    • Dissolve 4-fluorobenzonitrile (1.0 eq) in EtOH/Water (2:1).[1]

    • Add

      
       (2.0 eq) and 
      
      
      
      (2.0 eq).
    • Reflux at 80°C for 4-6 hours. Monitor by LCMS for conversion to 4-fluorobenzamidoxime.[1]

    • Checkpoint: The nitrile peak (~2230 cm⁻¹) should disappear in IR.

  • Coupling & Cyclization:

    • Dissolve N-Boc-piperazine-4-carboxylic acid (1.1 eq) in DMF.

    • Activate with CDI (1.1 eq) at RT for 30 min (gas evolution observed).

    • Add the isolated 4-fluorobenzamidoxime from Step 1.[1]

    • Heat the reaction mixture to 110°C for 12 hours to effect cyclodehydration.

    • Mechanism:[1] O-acylation followed by intramolecular condensation.[1]

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

    • Isolate the final piperazine-oxadiazole bioisostere as the HCl salt.[1]

Visualization: Synthetic Pathway (Oxadiazole)

Synthesis Nitrile 4-Fluorobenzonitrile Step1 1. NH2OH, Base (Reflux) Nitrile->Step1 Amidoxime Amidoxime Intermediate Step2 2. CDI Coupling & Cyclization (110°C) Amidoxime->Step2 Acid N-Boc-Piperazine Acid Acid->Step2 Step1->Amidoxime Step3 3. Deprotection (HCl/Dioxane) Step2->Step3 Product 1,2,4-Oxadiazole Bioisostere Step3->Product

Figure 2: Synthetic route for converting the benzoyl-amide linker to a 1,2,4-oxadiazole.[1]

Decision Tree for Optimization

When to apply which bioisostere?

DecisionTree Problem Identify Liability Metab Rapid Metabolism? Problem->Metab Perm Poor Permeability? Problem->Perm Select Off-Target (hERG)? Problem->Select Sol_Metab1 Check Amide Hydrolysis -> Switch to Oxadiazole Metab->Sol_Metab1 Sol_Metab2 Check N-Dealkylation -> Switch to Piperidine Metab->Sol_Metab2 Sol_Perm Reduce TPSA -> Switch Amide to Ketone/Ether Perm->Sol_Perm Sol_Select Reduce Lipophilicity -> Switch Phenyl to Pyridine Select->Sol_Select

Figure 3: Strategic decision tree for applying bioisosteres based on ADME liabilities.

Physicochemical Comparison Data

The following table contrasts the parent scaffold with its primary bioisosteres. Note how the Oxadiazole maintains the LogP while reducing TPSA slightly compared to the amide (due to lack of donor), whereas the Piperidine significantly increases basicity.

Scaffold VariantLogP (Calc)TPSA (Ų)H-Bond DonorsH-Bond AcceptorspKa (Basic N)
Parent (Amide) 2.143.013~8.5
Oxadiazole Linker 2.352.004~8.5
Piperidine Core 2.823.012~10.8
Pyridine Cap 1.455.014~8.5

Data simulated based on standard QSAR models for comparative purposes.

References

  • Meanwell, N. A., & Loiseleur, O. (2022).[4][5] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 . Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.[4] Link[6]

  • Meanwell, N. A., & Loiseleur, O. (2022).[4][5] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 . Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.[5] Link

  • Ertl, P., et al. (2023).[7] A very useful list: common linkers and bioisosteric replacements . Bioorganic & Medicinal Chemistry. Link

  • Alkhatib, M., et al. (2025).[2] Bioisosteric Replacement of an Amide Linker with 1,2,3-Triazoles Improves Pharmacokinetics While Maintaining Dopamine D4 Receptor Potency and Selectivity . Journal of Pharmacology and Experimental Therapeutics, 392(3).[2] Link

  • Löser, R., et al. (2020).[8] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals . Molecules, 25(10). Link

Sources

Exploratory

2-fluoropyridine-3-carboxamide derivatives literature

An in-depth technical analysis of the 2-fluoropyridine-3-carboxamide scaffold reveals its critical role as a versatile building block in both advanced medicinal chemistry and agrochemical development. By leveraging the u...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 2-fluoropyridine-3-carboxamide scaffold reveals its critical role as a versatile building block in both advanced medicinal chemistry and agrochemical development. By leveraging the unique electronic properties of the fluorinated pyridine ring, researchers can engineer highly selective kinase inhibitors, signaling pathway antagonists, and targeted pesticides.

Structural Rationale and Physicochemical Profile

The utility of 2-fluoropyridine-3-carboxamide (CAS 364-22-7) stems from the synergistic electronic effects of its functional groups[1].

  • The 2-Fluoro Substituent: Fluorine is highly electronegative, which severely depletes the electron density of the pyridine ring. This makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). Unlike chlorine or bromine, fluorine is the optimal leaving group for SNAr because it highly stabilizes the anionic Meisenheimer intermediate via inductive effects[2].

  • The 3-Carboxamide Group: This moiety acts as a dual hydrogen bond donor and acceptor. In kinase inhibitor design, this group is frequently utilized to anchor the molecule into the ATP-binding hinge region of the target enzyme, ensuring high-affinity binding and proper spatial orientation[1].

Quantitative Physicochemical Data

To establish baseline parameters for synthetic handling and formulation, the core physicochemical properties of 2-fluoropyridine-3-carboxamide are summarized below[3]:

PropertyValue
CAS Number 364-22-7
Molecular Formula C6H5FN2O
Molecular Weight 140.12 g/mol
Melting Point 120.9 - 122 °C
Boiling Point 287.9 °C at 760 mmHg
Density 1.327 g/cm³
Predicted pKa 14.10 ± 0.50

Mechanistic Applications in Drug Discovery

Tyrosine Kinase Inhibitors (EGFR)

Derivatives of 2-fluoropyridine-3-carboxamide are foundational in synthesizing pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines. These bicyclic systems are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[2]. By displacing the fluorine atom with substituted anilines (e.g., 3-bromoaniline), researchers have achieved extraordinary potency, with IC50 values reaching as low as 0.029 nM against isolated EGFR enzymes[4].

Hedgehog Signaling Pathway Inhibitors

Uncontrolled activation of the Hedgehog (Hh) signaling pathway is implicated in various malignancies (e.g., basal cell carcinoma, medulloblastoma) by driving cell cycle progression through Cyclin D[5]. Complex derivatives, such as N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-fluoropyridine-3-carboxamide, act as potent antagonists of the Smoothened (SMO) receptor, a critical transmembrane protein in the Hh pathway[6].

HedgehogPathway SHH Sonic Hedgehog (SHH) PTCH1 PTCH1 Receptor SHH->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Relieves Inhibition GLI GLI Transcription Factors SMO->GLI Activates GeneExp Cell Cycle Progression (Cyclin D) GLI->GeneExp Transcribes Inhibitor 2-Fluoropyridine-3-carboxamide Derivative Inhibitor->SMO Blocks (Antagonist)

Hedgehog pathway inhibition via 2-fluoropyridine-3-carboxamide SMO antagonists.

Agrochemical Applications: Nematicides

Beyond oncology, the scaffold is heavily utilized in agriculture. N-cyclobutyl-2-fluoropyridine-3-carboxamide derivatives exhibit potent nematicidal and fungicidal activity[7]. The stereochemistry of the cyclobutyl ring is critical; the cis isomer generally demonstrates superior biological efficacy compared to the trans isomer[7]. These compounds disrupt nematode metabolic pathways, providing targeted crop protection.

Quantitative Biological Activity Summary
Derivative ClassPrimary TargetApplicationPotency / Efficacy
4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines EGFR Tyrosine KinaseOncologyIC50 ~ 0.029 nM (isolated enzyme)[4]
N-(Aryl)-2-fluoropyridine-3-carboxamides Smoothened (SMO)OncologyArrests G1-S transition[5]
N-cyclobutyl-2-fluoropyridine-3-carboxamides Nematode metabolismAgrochemicalsHigh efficacy (cis isomer preferred)[7]

Synthetic Methodologies and Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols emphasize the causality of reagent selection and incorporate self-validating analytical checkpoints.

Protocol A: Regioselective Synthesis of 6-Amino-2-fluoropyridine-3-carboxamide

This workflow constructs the functionalized pyridine ring from a simpler precursor, 2,6-difluoropyridine[2].

Causality of Design: Pyridine rings are susceptible to nucleophilic attack by strong bases. To achieve regioselective lithiation at the C3 position without destroying the ring, Lithium Diisopropylamide (LDA)—a bulky, non-nucleophilic base—must be used at cryogenic temperatures (-78 °C). The fluorine atom directs the lithiation to the adjacent carbon via inductive stabilization of the resulting anion[2].

Step-by-Step Methodology:

  • Lithiation: Dissolve 2,6-difluoropyridine in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise add 1.1 equivalents of LDA. Stir for 1 hour.

  • Carboxylation: Bubble dry CO2 gas through the solution for 30 minutes, maintaining the temperature at -78 °C.

  • Quench & Workup (Validation Point 1): Quench with 1M HCl. Extract with ethyl acetate. Self-Validation: Perform 1H NMR on the crude product. The disappearance of the C3 proton confirms successful carboxylation to 2,6-difluoropyridine-3-carboxylic acid.

  • Amidation: Convert the carboxylic acid to the acid chloride using SOCl2 (reflux, 2 hours). Remove excess SOCl2in vacuo. React the crude acid chloride with anhydrous ammonia to yield 2,6-difluoropyridine-3-carboxamide.

  • SNAr Substitution: React the intermediate with anhydrous ammonia in formamide at room temperature. The C6 fluorine is selectively displaced due to lesser steric hindrance compared to the C2 position[2].

  • Final Validation: Precipitate the product by adding water (50 mL). Filter and wash. Self-Validation: Confirm the structure via 1H NMR[(CD3)2SO]: δ 7.89 (dd, J = 10.4, 8.4 Hz, 1 H), 7.31, 7.16 (2 br s, CONH2)[4].

SyntheticWorkflow Start 2,6-Difluoropyridine Step1 1. LDA (-78°C) 2. CO2 Quench Start->Step1 Int1 2,6-Difluoropyridine-3-carboxylic acid Step1->Int1 Step2 Amidation (SOCl2, then NH3) Int1->Step2 Int2 2,6-Difluoropyridine-3-carboxamide Step2->Int2 Step3 Selective SNAr (NH3 in formamide, RT) Int2->Step3 Product 6-Amino-2-fluoropyridine-3-carboxamide Step3->Product Validation 1H NMR / MS Validation Product->Validation

Regioselective synthesis workflow for 6-amino-2-fluoropyridine-3-carboxamide.

Protocol B: Amide Coupling for Hedgehog Inhibitors

Synthesizing complex derivatives like N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-fluoropyridine-3-carboxamide requires precise amide coupling[5].

Causality of Design: Direct condensation of anilines with carboxylic acids is thermodynamically unfavorable. Activating the 2-fluoronicotinic acid with a coupling reagent (e.g., HATU or EDCI/HOBt) converts the hydroxyl group into a superior leaving group, facilitating nucleophilic attack by the sterically hindered 4-chloro-3-(pyridin-2-yl)aniline.

Step-by-Step Methodology:

  • Activation: Dissolve 2-fluoronicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to deprotonate the carboxylic acid and drive the formation of the active ester. Stir for 15 minutes.

  • Coupling: Add 4-chloro-3-(pyridin-2-yl)aniline (50 mg, 1.0 eq) to the activated mixture[5]. Stir at room temperature for 12 hours.

  • In-Process Control (Validation Point 1): Monitor via LC-MS. Self-Validation: The reaction is complete when the mass of the starting aniline disappears and the target mass (M+ = 328.1) appears[5].

  • Workup: Dilute with ethyl acetate and wash sequentially with saturated NaHCO3, water, and brine to remove DMF and coupling byproducts.

  • Final Validation: Purify via silica gel chromatography. Confirm purity (>95%) using HPLC and structural identity via MS (Q1) 328.1 (M)+[5].

References

  • CymitQuimica. CAS 364-22-7: 2-fluoropyridine-3-carboxamide.1

  • European Patent Office (EPO). Patent 3019476: 4-MEMBERED RING CARBOXAMIDES USED AS NEMATICIDES.7

  • American Chemical Society (ACS). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines.2

  • Google Patents. US7888364B2 - Pyridyl inhibitors of hedgehog signalling.5

  • LookChem. Cas 364-22-7, 2-Fluoronicotinamide.3

Sources

Foundational

Novel Piperazine Linkers: From Passive Tethers to Functional Commanders in Drug Discovery

Executive Summary In modern drug discovery, the linker has evolved from a passive structural bridge to a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD). While polyethylene glycol (PEG) and alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the linker has evolved from a passive structural bridge to a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD). While polyethylene glycol (PEG) and alkyl chains have historically dominated "linkerology," they often suffer from high entropic penalties and poor metabolic stability.[]

This guide analyzes novel piperazine linkers , a class of rigid, functionalizable scaffolds that address these limitations. We explore their application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), demonstrating how the piperazine core’s tunable basicity (


) and defined chair conformation can rescue solubility and lock active ternary complexes.

The Piperazine Advantage: Physicochemical Mechanics

The piperazine ring is a "privileged scaffold" because it offers a unique balance of structural rigidity and physicochemical adaptability.[2] Unlike flexible alkyl chains, the piperazine ring exists predominantly in a chair conformation, reducing the entropic cost of binding.

The Protonation Switch

The most critical feature of the piperazine linker is its secondary or tertiary amine, which typically has a


 between 8.0 and 9.8 depending on substitution.
  • Solubility Rescue: At physiological pH (7.4) and within the acidic tumor microenvironment (pH 6.5–6.8), the nitrogen is often protonated. This introduces a cationic charge that dramatically increases aqueous solubility without adding lipophilic bulk.

  • Permeability: In the higher pH environment of the cytosol or during membrane transit, the equilibrium shifts toward the neutral species, facilitating passive diffusion.

Comparative Metrics: Piperazine vs. Standard Linkers
FeatureAlkyl ChainsPolyethylene Glycol (PEG)Piperazine Linkers
Conformation Highly Flexible (High Entropy)Flexible (High Entropy)Rigid / Semi-Rigid (Low Entropy)
Solubility Poor (Lipophilic)High (Hydrophilic)Tunable (pH-dependent)
Metabolic Stability Prone to oxidationProne to oxidative cleavageHigh (esp. with N-alkylation)
Synthetic Utility Limited functionalizationDifficult mono-functionalizationOrthogonal N-functionalization

Application Domain I: PROTACs

Proteolysis Targeting Chimeras[3][4][5]

In PROTAC design, the "linkerology" challenge is to span the gap between the Target Protein (POI) and the E3 Ligase without interfering with the formation of the ternary complex.[4]

Entropic Pre-organization

Long, flexible PEG linkers often result in a "floppy" molecule that loses significant entropy upon binding. Piperazine linkers restrict the conformational space. By freezing the linker in a specific vector, the PROTAC is "pre-organized" to bind, improving the


 of ternary complex formation.
Case Study: Linker Rigidity and Degradation Efficiency

Recent studies have shown that replacing a linear alkyl linker with a piperazine-based scaffold can improve degradation potency (


) by 10-fold. The rigid piperazine directs the exit vector of the warhead, minimizing steric clashes with the E3 ligase surface.
Visualization: The Ternary Complex Logic

PROTAC_Mechanism cluster_ternary Ternary Complex POI Target Protein (POI) Warhead Warhead Ligand POI->Warhead Binding Ub Ubiquitination POI->Ub Linker Piperazine Linker (Rigid Core) Warhead->Linker Vector Control E3Ligand E3 Ligase Ligand Linker->E3Ligand Restricted Conformation E3 E3 Ligase Complex E3->E3Ligand Recruitment E3->Ub Catalysis

Caption: Piperazine linkers rigidly orient the POI and E3 ligase, facilitating efficient ubiquitination.

Application Domain II: Antibody-Drug Conjugates (ADCs)[6][7][8]

A major failure mode in ADCs is the aggregation of the antibody due to the attachment of highly lipophilic payloads (e.g., PBD dimers, tubulysins).

The Piperazine-Maleimide Solution

Standard maleimide linkers are hydrophobic. Novel piperazine-functionalized maleimides have been developed to introduce a basic solubilizing group directly at the conjugation site.

Data Highlight: Solubility Enhancement Experimental comparison of Platinum(IV)-Ibuprofen payloads conjugated via different linkers.

Linker TypeAqueous Solubility (

)
Aggregation Risk
Standard Alkyl-Maleimide< 0.1 mMHigh
PEG4-Maleimide~ 10 mMModerate
Piperazine-Maleimide > 300 mM Low

Analysis: The piperazine moiety, protonated at physiological pH, acts as a "solubility anchor," preventing the hydrophobic payload from driving the entire ADC complex out of solution.

Experimental Protocols

Protocol: Synthesis of N-Boc-Piperazine Linkers via Buchwald-Hartwig

Objective: To install a piperazine linker onto an aryl halide warhead.

Reagents:

  • Aryl Halide (1.0 eq)

  • N-Boc-Piperazine (1.2 eq)

  • 
     (0.02 eq)
    
  • XPhos (0.04 eq)

  • 
     (2.0 eq)
    
  • Solvent: Toluene/t-BuOH (5:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the Aryl Halide, N-Boc-Piperazine, and Base. Purge with Argon for 5 minutes. Causality: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add the pre-complexed catalyst/ligand system (

    
     / XPhos).
    
  • Heating: Seal and heat to 100°C for 12 hours.

  • Work-up: Filter through Celite to remove palladium black. Concentrate in vacuo.

  • Validation: Verify product via LC-MS (Target M+H) and 1H NMR (Look for characteristic piperazine protons at 3.0–3.5 ppm).

Protocol: Assessing Linker Stability (Plasma)

Objective: Determine metabolic stability of the piperazine linker.

  • Incubate compound (1

    
    ) in pooled human plasma at 37°C.
    
  • Aliquot samples at t=0, 15, 30, 60, 120 min.

  • Quench with cold Acetonitrile (containing internal standard).

  • Centrifuge (4000 rpm, 10 min) to pellet proteins.

  • Analyze supernatant via LC-MS/MS.

  • Success Criteria: >85% parent compound remaining after 120 min indicates high metabolic stability.

Advanced Architectures: Spiro & Bridged Piperazines

To further restrict conformational freedom and generate novel IP, researchers are moving beyond simple piperazines to Spiro-piperazines and Bridged piperazines (e.g., 2,5-diazabicyclo[2.2.1]heptane).

  • Spiro-cycles: Lock the vector angle at 90°, ideal for exploring orthogonal binding pockets.

  • Bridged systems: Fix the chair/boat conformation, maximizing rigidity and often improving metabolic stability by preventing N-oxidation.

Synthetic Decision Workflow

Synthesis_Workflow Start Target Design Choice Linker Requirement? Start->Choice Flex Standard Piperazine (Semi-Rigid) Choice->Flex Solubility Focus Rigid Bridged/Spiro (Ultra-Rigid) Choice->Rigid Selectivity Focus Chem1 Buchwald-Hartwig (N-Arylation) Flex->Chem1 Aryl Halide Present Chem2 SnAr Reaction (Nucleophilic Subst) Flex->Chem2 EWG Present Click Click Chemistry (Triazole Formation) Flex->Click Alkyne Handle Rigid->Chem1 Final Final Conjugate Chem1->Final Chem2->Final Click->Final

Caption: Decision tree for selecting synthetic routes based on linker rigidity and functional handles.

References

  • BOC Sciences. (2024). Piperazine & Triazole Linkers: Functional PROTAC Tools.

  • RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.[5]

  • ACS Omega. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. American Chemical Society.

  • Journal of Medicinal Chemistry. (2020). Strategies, Synthesis, and Successes in PROTAC Drug Discovery. ACS Publications. [6]

  • Enamine. (2024).[7] Bridged Piperazines for Drug Discovery. Enamine.net.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

Abstract & Introduction (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the 2-fluoropyridine motif is of particular int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the 2-fluoropyridine motif is of particular interest, as the fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and often enhances metabolic stability and receptor binding affinity through specific electronic interactions. The piperazine moiety provides a versatile handle for further functionalization, making this compound a key intermediate for constructing diverse chemical libraries targeting various therapeutic areas, including CNS disorders and oncology.[1][2][3]

This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices, ensuring a reproducible and scalable protocol for research and development laboratories.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to synthesizing the target amide is through a direct amide coupling reaction. The retrosynthetic disconnection of the C-N amide bond reveals two readily available starting materials: 2-Fluoropyridine-3-carboxylic acid and piperazine.

G Target (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone Disconnect Amide Bond Disconnection (C-N) Target->Disconnect Precursors 2-Fluoropyridine-3-carboxylic acid + Piperazine Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

The primary challenge in this synthesis is the direct condensation of a carboxylic acid and an amine, which requires high temperatures and is generally inefficient for complex molecules. Therefore, the carboxylic acid must first be "activated" to form a more reactive species that is susceptible to nucleophilic attack by the amine. Our strategy employs a carbodiimide-mediated coupling, a robust and widely adopted method in modern organic synthesis.[4]

Mechanistic Rationale: The Role of Coupling Reagents

Amide bond formation is typically facilitated by coupling reagents that convert the hydroxyl group of the carboxylic acid into a good leaving group.[5] We have selected the combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) for this protocol.

Why EDC·HCl and HOBt?

  • EDC·HCl: This carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. A significant advantage of EDC·HCl is that the resulting urea byproduct is water-soluble, which greatly simplifies the purification process via a simple aqueous workup.[4][6]

  • HOBt: This additive serves a dual purpose. It reacts with the O-acylisourea intermediate to form an active HOBt-ester. This new intermediate is less reactive than the O-acylisourea but more selective, which suppresses common side reactions such as the formation of N-acylurea.[4] While racemization of chiral centers is a major concern in peptide synthesis that HOBt mitigates, its inclusion here remains best practice for ensuring high-yield, clean reactions.[4]

The general mechanism is depicted below:

G RCOOH Carboxylic Acid (2-Fluoropyridine-3-carboxylic acid) Oacyl O-Acylisourea (Reactive Intermediate) RCOOH->Oacyl + EDC EDC EDC·HCl EDC->Oacyl ActiveEster Active HOBt-Ester Oacyl->ActiveEster + HOBt - EDU EDU EDU Byproduct (Water-Soluble) Oacyl->EDU Side Reaction (Hydrolysis) HOBt HOBt HOBt->ActiveEster Amide Target Amide ActiveEster->Amide + Piperazine - HOBt Piperazine Amine (Piperazine) Piperazine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis. Adjustments may be necessary for scaling up or down.

Materials and Equipment
Materials & ReagentsEquipment
2-Fluoropyridine-3-carboxylic acid250 mL Round-bottom flask
Piperazine (anhydrous)Magnetic stirrer and stir bar
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HCl)Reflux condenser with nitrogen inlet
HOBt (1-Hydroxybenzotriazole)Ice bath
N,N-Diisopropylethylamine (DIPEA)Separatory funnel
Dichloromethane (DCM, anhydrous)Rotary evaporator
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Silica gel for column chromatography
Brine (Saturated aqueous NaCl)Glass column and accessories
Anhydrous Magnesium Sulfate (MgSO₄)TLC plates (silica gel 60 F₂₅₄)
Ethyl Acetate (EtOAc) & Hexanes (for chromatography)Standard laboratory glassware
Reagent Quantities
ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Fluoropyridine-3-carboxylic acid141.1010.01.41 g1.0
Piperazine86.1412.01.03 g1.2
EDC·HCl191.7012.02.30 g1.2
HOBt135.1211.01.49 g1.1
DIPEA129.2425.04.3 mL2.5
Dichloromethane (DCM)--100 mL-
Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Dissolve Acid & Amine in anhydrous DCM under N₂ B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add HOBt, EDC·HCl, and DIPEA sequentially B->C D 4. Warm to RT and stir for 12-18 hours C->D E 5. Monitor by TLC (e.g., 10% MeOH in DCM) D->E F 6. Quench with water E->F Upon Completion G 7. Extract with DCM (3x) F->G H 8. Wash organic layers (NaHCO₃, Brine) G->H I 9. Dry (MgSO₄), filter, and concentrate H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 2-Fluoropyridine-3-carboxylic acid (1.41 g, 10.0 mmol) and piperazine (1.03 g, 12.0 mmol). Add 100 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension using a magnetic stir bar.

    • Causality Note: Anhydrous conditions are crucial to prevent the hydrolysis of the reactive O-acylisourea intermediate, which would reduce the yield. Piperazine is used in slight excess to ensure the complete consumption of the limiting carboxylic acid.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred suspension, add HOBt (1.49 g, 11.0 mmol), followed by EDC·HCl (2.30 g, 12.0 mmol). Finally, add DIPEA (4.3 mL, 25.0 mmol) dropwise over 5 minutes.

    • Causality Note: The reaction is cooled to control the initial exothermic reaction upon addition of the coupling reagents. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acid formed, ensuring the piperazine remains a free, reactive nucleophile.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with 10% Methanol in DCM. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Aqueous Work-up: Once the reaction is complete, quench by adding 50 mL of water to the flask. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and acid), and 50 mL of brine.

    • Causality Note: The bicarbonate wash is a critical step to remove acidic components, simplifying the subsequent purification. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution of 0% to 10% methanol in dichloromethane is typically effective for separating the product from nonpolar impurities and baseline material. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone as a white to off-white solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • Expected Yield: 75-90%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ ~ 8.20 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.30 (m, 1H, Ar-H), 3.80 (br s, 4H, piperazine-H), 3.00 (br s, 4H, piperazine-H), 1.90 (s, 1H, NH).

    • Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The broad signals for the piperazine protons are due to conformational exchange.

  • ¹³C NMR (101 MHz, CDCl₃): δ ~ 164.0 (C=O), 160.0 (d, J=240 Hz, C-F), 148.0 (d, J=15 Hz), 140.0, 124.0, 122.0 (d, J=5 Hz), 45.0 (piperazine-CH₂), 43.0 (piperazine-CH₂).

  • Mass Spectrometry (ESI+): m/z = 210.1 [M+H]⁺.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Fluoropyridine-3-carboxylic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Avoid inhalation of dust.

  • Piperazine: Corrosive. Causes skin burns and eye damage. May cause an allergic skin reaction. Handle anhydrous piperazine with care as it is hygroscopic.

  • EDC·HCl & HOBt: Irritants. HOBt is sold with water for stabilization as the anhydrous form can be explosive; handle with care.

  • DIPEA & Dichloromethane: DIPEA is flammable and corrosive. Dichloromethane is a suspected carcinogen and should be handled with extreme caution.[9][10]

Dispose of all chemical waste in accordance with local institutional and governmental regulations.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone via an EDC/HOBt-mediated amide coupling. By providing a rationale for the choice of reagents and procedural steps, this guide equips researchers with the necessary information to successfully prepare this versatile chemical intermediate for applications in pharmaceutical research and development.

References

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Bream, R. N., et al. (2010). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 1(3), 344-347. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • De Ruiter, J., & Noggle, F. T. (2010). GC-MS analysis of the regioisomeric fluorophenylpiperazines (FPPs) and trifluoromethylphenylpiperazines (TFMPPs). Analytical Methods, 2(2), 163-169. [Link]

  • Kumar, P., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1060-1065. [Link]

  • Kumar, A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 9(2), 643-650. [Link]

  • Chaurasia, P., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-3186. [Link]

  • Pinard, E., et al. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]... Supporting Information. [Link]

  • Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Lee, S., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9342-9345. [Link]

  • Varela, J., et al. (2019). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 166, 332-343. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 1. [Link]

  • Blennerhassett, P., et al. (2013). A novel chemical spot test for the presumptive identification of piperazine analogues. Analytical Methods, 5(21), 6064-6070. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using... ResearchGate. [Link]

  • Botta, M., et al. (2024). 1-(pyridin-2-yl)piperazinyl- methanones as Potent Inhibitors of both SARS-CoV-2 and HCoV- OC43 Viruses. Journal of Medicinal Chemistry. [Link]

  • Altan, A., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 586-595. [Link]

  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • JP2002121188A - Method for manufacturing piperazine amide compound and piperazine-tetrahydrofuran-2-carboxylic acid amide derivative.

Sources

Application

Amide coupling protocol for 2-fluoronicotinic acid and piperazine

Application Note: High-Fidelity Amide Coupling of 2-Fluoronicotinic Acid and Piperazine [1] Part 1: Strategic Analysis & Mechanistic Insight The Challenge: Dueling Electrophiles Coupling 2-fluoronicotinic acid (1 ) with...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Amide Coupling of 2-Fluoronicotinic Acid and Piperazine [1]

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: Dueling Electrophiles Coupling 2-fluoronicotinic acid (1 ) with piperazine (2 ) presents a classic chemoselectivity challenge common in medicinal chemistry but often underestimated.[1] The substrate contains two electrophilic sites activated by the pyridine nitrogen and the electron-withdrawing nature of the ring:

  • The Carboxylic Acid (C3): The target for amide coupling.[1][2] Requires activation (conversion to an active ester or anhydride) to react with the amine.[1][2][3]

  • The C2-Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ).[1] The fluorine is ortho to the pyridine nitrogen (electron sink) and ortho to the carboxylic acid (electron-withdrawing group).[1]
    

The Risk: Upon activation of the carboxylic acid (e.g., to an OBt ester), the C3 position becomes strongly electron-withdrawing. This further lowers the LUMO energy at the C2 position, making the fluorine exceptionally labile. If the amine nucleophile (piperazine) attacks C2 instead of the activated carbonyl, the reaction yields the


 byproduct (2-(piperazin-1-yl)nicotinic acid) rather than the desired amide.[1]

The Solution: Kinetic Control & Protection Strategy To ensure the formation of the amide bond while retaining the C2-fluorine (often a critical pharmacophore or handle for subsequent diverse functionalization), we must employ a protocol that favors acylation (fast kinetics at low temp) over substitution (slower kinetics, often requires heat).[1]

Furthermore, because piperazine is a symmetric diamine, direct coupling risks the formation of bis-amides (dimers) and polymerization.[1] Therefore, the Gold Standard Protocol utilizes N-Boc-piperazine.[1] This reduces the nucleophile to a single secondary amine, preventing dimerization and simplifying purification.

Part 2: Detailed Experimental Protocol

Methodology: T3P-Mediated Coupling with N-Boc-Piperazine

We utilize Propylphosphonic Anhydride (T3P) .[1][4] Unlike HATU or EDC, T3P exhibits low epimerization rates and, crucially, operates efficiently in ethyl acetate (EtOAc), allowing for a mild, non-aqueous workup that preserves the labile C2-fluorine.

Reagents:

  • Substrate: 2-Fluoronicotinic acid (1.0 equiv)

  • Nucleophile: tert-Butyl piperazine-1-carboxylate (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w solution in EtOAc) (1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
    
  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1]

Step-by-Step Procedure:

  • Pre-Activation (Critical Step):

    • Charge a dry reaction vessel with 2-fluoronicotinic acid (1.0 equiv) and anhydrous EtOAc (10 mL/g).

    • Cool the suspension to 0 °C using an ice/water bath.

    • Add DIPEA (3.0 equiv) dropwise.[1] The solution should become clear as the carboxylate forms.

    • Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Mechanistic Note: Stir at 0 °C for 20 minutes . This allows the formation of the mixed anhydride active species before the amine is present, minimizing the time the free amine spends in contact with the unreacted fluoropyridine core.

  • Nucleophilic Addition:

    • Add tert-butyl piperazine-1-carboxylate (1.1 equiv) dissolved in a minimal amount of EtOAc dropwise to the cold reaction mixture.

    • Maintain temperature at 0 °C for 1 hour.

  • Reaction Progression:

    • Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

    • Monitor: Check via LCMS or TLC.[1]

    • Success Criteria: Disappearance of acid (Rt ~ X min) and appearance of the Boc-protected amide (M+H = Target Mass).[1]

    • Self-Validation Check: If a peak with Mass = [M-HF+Pip] appears,

      
       has occurred.[1] If observed, cool back to 0 °C and reduce base equivalents in future runs.
      
  • Workup (The "Self-Cleaning" T3P Advantage):

    • Quench with water.[1]

    • Wash the organic layer with 10% Citric Acid (removes unreacted amine and DIPEA).[1]

    • Wash with Sat. NaHCO₃ (removes unreacted nicotinic acid and T3P byproducts, which are water-soluble).[1]

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Deprotection (If free amine is required):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10-20 equiv) at 0 °C. Stir at RT for 1-2 hours.

    • Concentrate to dryness.[1] The product is the TFA salt of 1-(2-fluoronicotinoyl)piperazine.[1]

Part 3: Data Presentation & Visualization

Table 1: Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action

Product Observed
(Substitution of F)
Reaction temp too high; Base concentration too high.Maintain 0 °C strictly. Switch solvent to DCM (non-polar solvents suppress

).[1]
Bis-Amide Formation Used free piperazine instead of Boc-piperazine.[1]Use N-Boc-piperazine (Recommended) or use 5.0 equiv of free piperazine.[1]
Low Yield / Incomplete Reaction Poor activation of electron-deficient acid.[1]Increase T3P to 2.0 equiv. Ensure anhydrous conditions (water kills T3P).
Epimerization (if chiral) Over-activation; High base load.[1]T3P is inherently low-epimerizing.[1][5] Reduce DIPEA to 2.0 equiv.
Workflow Diagram (DOT)

AmideCoupling Start Start: 2-Fluoronicotinic Acid PreAct Pre-Activation (0°C) + DIPEA + T3P (Form Active Species) Start->PreAct Dissolve in EtOAc AddAmine Add N-Boc-Piperazine (Slow Addition at 0°C) PreAct->AddAmine 20 min stir Monitor Monitor: LCMS/NMR Check for SNAr Byproducts AddAmine->Monitor Warm to RT Workup Workup (EtOAc) Acid Wash (Remove Amine) Base Wash (Remove Acid) Monitor->Workup Reaction Complete SnAr WARNING: SNAr Side Reaction (F-Displacement) Monitor->SnAr If Temp > RT or Excess Base Deprotect Deprotection (TFA/DCM) Remove Boc Group Workup->Deprotect Isolate Intermediate Final Final Product: 1-(2-fluoronicotinoyl)piperazine Deprotect->Final Salt Formation

Figure 1: Optimized workflow for the T3P-mediated coupling of 2-fluoronicotinic acid, highlighting critical control points to avoid SNAr side reactions.

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link][1]

  • Patterson, J., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides.[1][4] Organic Process Research & Development. [Link]

  • Blakemore, D. C., et al. (2011).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1] Nature Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Society Reviews.[1] [Link]

Sources

Method

Application Note: Strategic Utilization of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone in PARP Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process scientists involved in the discovery and optimization of Poly (ADP-ribose) polymerase (PARP) inhibitors. It focuses on the strategic utilization of (2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists involved in the discovery and optimization of Poly (ADP-ribose) polymerase (PARP) inhibitors. It focuses on the strategic utilization of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone (hereafter referred to as FPPM ), a critical bioisostere used to modulate the physicochemical and pharmacokinetic profiles of PARP inhibitors like Olaparib and its next-generation analogues.

Part 1: Executive Summary & Strategic Rationale

In the landscape of PARP inhibitor design, the 4-fluoro-3-(piperazine-1-carbonyl)phenyl motif—found in the blockbuster drug Olaparib—is a validated scaffold for extending into the solvent-exposed region of the PARP active site. However, the phenyl ring often suffers from suboptimal aqueous solubility and rapid metabolic clearance.

FPPM represents a pyridine bioisostere of this motif. By replacing the phenyl ring with a 2-fluoropyridine, researchers can achieve:

  • lowered LogD : The pyridine nitrogen reduces lipophilicity, potentially improving oral bioavailability.

  • Metabolic Blocking : The specific arrangement of the fluorine at C2 and the nitrogen at C1 blocks common sites of oxidative metabolism.

  • Conformational Locking : The intramolecular electrostatic interaction between the fluorine and the carbonyl oxygen (or the piperazine nitrogen) can rigidify the linker, reducing the entropic penalty upon binding.

This guide details the synthesis, handling, and coupling of FPPM to generate high-affinity PARP inhibitors.

Part 2: Chemical Specifications & Safety

PropertySpecification
Chemical Name (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
Common Abbreviation FPPM
Molecular Formula C₁₀H₁₂FN₃O
Molecular Weight 209.22 g/mol
Key Functional Groups Secondary Amine (Piperazine), 2-Fluoropyridine, Amide
Storage 2-8°C, Hygroscopic. Store under Argon/Nitrogen.
Solubility DMSO (>50 mg/mL), Methanol, DCM. Poor in Hexanes.

Safety Warning: The 2-fluoropyridine moiety is reactive. While stable under standard coupling conditions, it can undergo Nucleophilic Aromatic Substitution (


) with strong nucleophiles at elevated temperatures. Avoid strong alkoxides or thiols unless 

is the intended pathway.

Part 3: Synthesis & Application Protocols

Workflow Visualization

The following diagram illustrates the convergent synthesis strategy, treating FPPM as the "Tail" unit coupled to a PARP-binding "Head" (e.g., Phthalazinone).

PARP_Synthesis Start1 2-Fluoronicotinic Acid Inter1 Intermediate A (Boc-Protected FPPM) Start1->Inter1 HATU, DMF Start2 N-Boc-Piperazine Start2->Inter1 FPPM FPPM (Free Amine) Inter1->FPPM Deprotection (TFA/DCM) Coupling Amide Coupling (HATU/DIPEA) FPPM->Coupling Nucleophile Scaffold PARP Pharmacophore (e.g., Phthalazinone-Acid) Scaffold->Coupling Electrophile Final Next-Gen PARP Inhibitor Coupling->Final

Figure 1: Convergent synthesis workflow utilizing FPPM as a key building block.

Protocol A: Preparation of FPPM (If not purchased)

Rationale: Commercial batches may contain traces of piperazine, which leads to bis-coupling impurities. In-house synthesis ensures stoichiometry control.

Reagents:

  • 2-Fluoronicotinic acid (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

  • TFA (Trifluoroacetic acid)[1]

Step-by-Step:

  • Activation: Dissolve 2-Fluoronicotinic acid in DMF (0.2 M) under

    
    . Add DIPEA and stir for 5 min. Add HATU and stir for 15 min at 0°C to form the activated ester.
    
    • Note: Maintain 0°C to prevent potential

      
       side reactions on the fluorine by DIPEA/impurities.
      
  • Coupling: Add tert-Butyl piperazine-1-carboxylate. Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LCMS (Target Mass: ~310 [M+H]).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water, and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the crude intermediate in DCM (5 mL/g). Add TFA (1:4 v/v ratio with DCM). Stir for 1 hour.

  • Free Basing (Critical): Concentrate TFA. Redissolve in DCM. Wash with saturated

    
     to liberate the free amine. Dry and concentrate.
    
    • QC Check: NMR should show disappearance of the Boc-singlet (1.45 ppm).

Protocol B: Coupling FPPM to PARP Scaffold (The "Click" Step)

This is the core application. We use FPPM to "cap" a Phthalazinone core, mimicking the Olaparib structure but with the pyridine bioisostere.

Reagents:

  • Scaffold: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq)

  • Nucleophile: FPPM (1.1 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 eq, 50% in EtOAc)

    • Expert Insight: We prefer T3P over HATU for this step because the byproduct is water-soluble, simplifying purification of the polar final product.

  • Base: TEA (Triethylamine) (3.0 eq)

  • Solvent: THF/DMF (4:1)

Procedure:

  • Dissolution: Suspend the Phthalazinone-acid scaffold in THF/DMF. The acid is often sparingly soluble; the base will help.

  • Base Addition: Add TEA. The mixture should become clear or mostly homogeneous.

  • T3P Addition: Add T3P solution dropwise at 0°C. Stir for 20 minutes.

  • FPPM Addition: Add FPPM (dissolved in minimal DMF) slowly to the reaction mixture.

  • Reaction: Stir at RT for 12-16 hours.

    • Monitoring: Check HPLC for the disappearance of the acid. The product will be significantly more polar than the starting materials.

  • Quench & Isolation: Pour into ice-water. The product often precipitates. Filter and wash with water.

    • Alternative: If no precipitate, extract with 10% MeOH in DCM.

  • Purification: Reverse-phase Flash Chromatography (C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 5% to 60% ACN.

Part 4: Quality Control & Validation

To validate the integrity of the FPPM moiety within the final inhibitor, verify the following spectral signatures.

1.


-NMR (DMSO-

) Diagnostic Signals:
Proton PositionChemical Shift (

)
MultiplicityInterpretation
Pyridine H-6 ~8.35 ppmDoublet (d)Characteristic of 2-F-Pyridine ring.
Pyridine H-4 ~8.05 ppmTriplet/MultipletCoupling with F and H-5.
Pyridine H-5 ~7.50 ppmMultipletUpfield due to shielding.
Piperazine

3.20 - 3.80 ppmBroad MultipletsDistinct broadening due to restricted rotation of the amide bond.

2.


-NMR: 
  • Signal: ~ -70 to -75 ppm (relative to

    
    ).
    
  • Note: If the signal shifts significantly or disappears, check for

    
     displacement of the fluorine (e.g., by methoxide or the piperazine itself if polymerization occurred).
    

Part 5: References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.

  • Lohse, A., et al. (2011). "2-Fluoropyridine as a bioisostere for the 2-fluorophenyl group: Synthesis and application in PARP inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • FDA Access Data. (2014). "Olaparib (Lynparza) Chemistry Review." Center for Drug Evaluation and Research.

  • Cumming, J. G., et al. (2004). "Design and synthesis of novel PARP inhibitors." Expert Opinion on Therapeutic Patents.

Sources

Application

Application Note: Synthesis and Evaluation of Fluoropyridine-Based Olaparib Analogs ([¹⁸F]FPyPARP)

Introduction & Scientific Rationale Olaparib is a first-in-class, highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, widely utilized in the treatment of BRCA-mutated cancers due to its ability to indu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Olaparib is a first-in-class, highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, widely utilized in the treatment of BRCA-mutated cancers due to its ability to induce synthetic lethality[1]. Because PARP expression correlates strongly with tumor malignancy and treatment response, radiolabeled PARP inhibitors have emerged as critical tools for non-invasive Positron Emission Tomography (PET) imaging[2].

However, first-generation radiotracers such as [¹⁸F]PARPi and [¹⁸F]FTT suffer from a significant pharmacokinetic limitation: their high lipophilicity (cLogP > 3.3) dictates an almost exclusive hepatobiliary clearance pathway[3]. This results in massive accumulation of the radiotracer in the liver and intestines, completely obscuring PARP expression in abdominal lesions (e.g., liver metastases or ovarian cancers)[4].

The Bioisosteric Solution: To circumvent this limitation, researchers developed [¹⁸F]FPyPARP , an advanced Olaparib analog. By replacing the highly lipophilic fluorobenzoyl moiety of Olaparib with a fluoronicotinoyl (fluoropyridine) intermediate , the calculated partition coefficient (cLogP) is significantly reduced from 3.36 to 2.49[2]. This targeted bioisosteric replacement preserves the critical hydrogen-bonding network required for PARP catalytic site inhibition while shifting the in vivo clearance partially toward the renal pathway, dramatically improving the tumor-to-background ratio in abdominal imaging[3].

Mechanistic Pathway: PARP Trapping

The efficacy of Olaparib and its fluoropyridine analogs relies not just on catalytic inhibition, but on PARP trapping . The fluoropyridine analog acts as a nicotinamide mimic, competitively binding to the NAD+ pocket of PARP-1[5]. Once bound at the site of a DNA single-strand break, the inhibitor locks the PARP-1 protein onto the chromatin. This trapped DNA-protein complex stalls replication forks during the S-phase, leading to fatal double-strand breaks in cells deficient in homologous recombination (e.g., BRCA1/2 mutations)[1].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Recruitment DNA_Damage->PARP1 PARylation Auto-PARylation & Repair PARP1->PARylation Normal Pathway Trapping PARP Trapping on Chromatin PARP1->Trapping Inhibitor Bound Inhibitor Fluoropyridine Analog ([18F]FPyPARP) Inhibitor->PARP1 Competes with NAD+ Apoptosis Synthetic Lethality (Apoptosis) Trapping->Apoptosis BRCA-Deficient

PARP-1 trapping mechanism and synthetic lethality induced by Olaparib analogs.

Chemical Synthesis & Radiochemistry Strategy

Direct radiofluorination of the unactivated fluorobenzene ring in native Olaparib is synthetically challenging, historically requiring complex, late-stage copper-mediated fluorodeboronation[6][7]. This transition-metal approach necessitates stringent downstream purification to remove toxic heavy metals prior to clinical injection[8].

Conversely, the use of a fluoropyridine intermediate allows for a metal-free, two-step prosthetic group strategy. The nitrogen atom in the pyridine ring strongly withdraws electron density, activating the ortho/para positions. This enables a highly efficient Nucleophilic Aromatic Substitution (S_N_Ar) with [¹⁸F]fluoride to form an activated ester prosthetic group (e.g., [¹⁸F]2,3,5,6-tetrafluorophenyl 6-fluoronicotinate)[2]. This prosthetic group is then chemoselectively coupled to the secondary amine of the Olaparib piperazine-phthalazinone core via N-acylation under mild, room-temperature conditions[9].

Synthesis_Workflow Precursor Ammonium Precursor (Pyridine-2-aminium triflate) Prosthetic Prosthetic Group [18F]Fluoronicotinate Ester Precursor->Prosthetic SNAr Radiofluorination (100°C, 10 min) F18 [18F]Fluoride / K222 F18->Prosthetic Product [18F]FPyPARP (Fluoropyridine Analog) Prosthetic->Product N-Acylation (RT, 15 min) Core Olaparib Core (Phthalazinone-Piperazine) Core->Product

Two-step radiosynthesis of[18F]FPyPARP using a fluoronicotinate prosthetic group.

Experimental Protocols

The following self-validating workflow details the preparation of the fluoropyridine Olaparib analog. Every phase includes an integrated quality control (QC) checkpoint to ensure synthetic integrity before proceeding.

Protocol A: Radiosynthesis of the Fluoropyridine Prosthetic Group

Causality Note: Kryptofix 222 (K₂₂₂) is used to sequester potassium ions, leaving the [¹⁸F]fluoride ion "naked" and highly nucleophilic for the S_N_Ar reaction.

  • Fluoride Activation: Trap cyclotron-produced [¹⁸F]fluoride on a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge. Elute into a V-vial using a solution of K₂CO₃ (1.5 mg) and K₂₂₂ (10 mg) in MeCN/H₂O.

  • Azeotropic Drying: Evaporate the solvent at 100 °C under a gentle stream of helium. Add anhydrous MeCN (3 × 1 mL) and repeat evaporation to ensure complete removal of water (water quenches the nucleophilicity of fluoride).

  • S_N_Ar Reaction: Add 5 mg of the ammonium precursor (N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium triflate) dissolved in 0.5 mL anhydrous DMSO. Heat the sealed vial at 100 °C for 10 minutes.

  • In-Process Validation: Dilute the mixture with 10 mL of H₂O and pass through a C18 Solid Phase Extraction (SPE) cartridge. Unreacted [¹⁸F]fluoride will pass into the waste. Elute the trapped [¹⁸F]fluoronicotinate ester with 1 mL of MeCN. Validation checkpoint: The eluted fraction must contain >70% of the decay-corrected radioactivity.

Protocol B: Conjugation to the Olaparib Core

Causality Note: The N-acylation is performed at room temperature to prevent degradation of the piperazine-phthalazinone core, which is sensitive to harsh thermal conditions.

  • N-Acylation: To the MeCN solution containing the [¹⁸F]fluoronicotinate ester, add 2 mg of the Olaparib core (4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one) and 5 µL of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Incubation: Stir the reaction mixture at room temperature for 15 minutes.

  • Purification: Dilute the mixture with HPLC mobile phase and inject onto a semi-preparative reversed-phase HPLC column (e.g., Luna C18). Collect the fraction corresponding to the [¹⁸F]FPyPARP product.

  • Final Validation: Perform analytical radio-HPLC. Validation checkpoint: The radioactive peak must co-elute precisely with a non-radioactive FPyPARP reference standard, confirming a radiochemical purity of >99%[8].

Quantitative Data Presentation

The bioisosteric replacement of the fluorobenzene ring with a fluoropyridine ring yields measurable improvements in the radiotracer's physicochemical properties and in vivo performance.

RadiotracerTargetcLogPPrimary Clearance PathwayTumor-to-Blood Ratio (HCC1937 Xenografts)
[¹⁸F]PARPi PARP-1/23.36Hepatobiliary (Liver/Gut)3.41 ± 0.83
[¹⁸F]FTT PARP-1/2> 3.0Hepatobiliary (Liver/Gut)2.46 ± 0.35
[¹⁸F]FPyPARP PARP-1/22.49 Partial Renal (Kidney/Bladder) 3.99 ± 0.99

Data summarized from comparative in vivo pharmacokinetic studies[2][3]. The reduction in cLogP for[¹⁸F]FPyPARP directly correlates with its shift toward renal clearance, making it superior for imaging abdominal malignancies.

References

  • Destro, F., et al. (2025). "Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging." EJNMMI Radiopharmacy and Chemistry, 10(37).[Link]

  • Stotz, S., et al. (2022). "Two experts and a newbie: [18F]PARPi vs [18F]FTT vs[18F]FPyPARP—a comparison of PARP imaging agents." European Journal of Nuclear Medicine and Molecular Imaging, 49(3), 834-846.[Link]

  • Guibbal, F., et al. (2020). "Manual and automated Cu-mediated radiosynthesis of the PARP inhibitor[18F]olaparib." Nature Protocols, 15(4), 1525–1541.[Link]

  • Muvarak, N. E., et al. (2016). "Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer." Cancer Cell, 30(4), 637-650.[Link]

  • Dillemuth, M., et al. (2024). "Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake." HELDa - University of Helsinki.[Link]

Sources

Method

Application Note: Scale-Up Synthesis of N-(2-Fluoropyridin-3-yl)amides

Executive Summary & Strategic Importance The N-(2-fluoropyridin-3-yl)amide motif is a privileged scaffold in modern medicinal chemistry, particularly prevalent in kinase inhibitors (e.g., p38, MK2, and Syk inhibitors) wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The N-(2-fluoropyridin-3-yl)amide motif is a privileged scaffold in modern medicinal chemistry, particularly prevalent in kinase inhibitors (e.g., p38, MK2, and Syk inhibitors) where the pyridine nitrogen and the amide NH function as a donor-acceptor pair for the kinase hinge region. The C2-fluorine atom is critical: it modulates the pKa of the pyridine nitrogen, influences conformation via intramolecular hydrogen bonding (F···H-N), and improves metabolic stability.[1]

However, scaling up the synthesis of these amides presents a distinct process chemistry challenge: regioselective instability . The 2-fluoro substituent activates the pyridine ring toward Nucleophilic Aromatic Substitution (


), risking the displacement of the fluorine atom by the amine starting material, the product amide, or the base used in the coupling reaction.

This guide details a robust, scalable protocol designed to suppress


 side reactions while maximizing yield and purity, moving from medicinal chemistry (mg) to process scale (kg).

Chemical Challenges & Mechanistic Insight

The "Fluorine Lability" Paradox

While the fluorine atom is required for biological activity, it renders the C2 position highly electrophilic.

  • Desired Reaction: Acylation of the exocyclic amine at C3.

  • Competing Reaction (

    
    ):  Attack at C2 by nucleophiles (hydroxide, alkoxides, or the amine itself), leading to 2-amino or 2-alkoxy impurities.
    

Key Process Control: The reaction kinetics must favor N-acylation (


) over C2-substitution (

). This is achieved by modulating the basicity of the system and the temperature .
Mechanism & Side Reaction Pathways

ReactionPathways Start 2-Fluoropyridin-3-amine Product Target Amide N-(2-fluoropyridin-3-yl)amide Start->Product Path A: N-Acylation (Fast at <20°C) Side1 Impurity A (Dimer) N,N'-bis(pyridin-3-yl)amine deriv. Start->Side1 Path B: SnAr (Self-Reaction) (High Temp / Strong Base) Side2 Impurity B (Hydrolysis) 2-Hydroxypyridine deriv. Start->Side2 Path C: SnAr (OH/OR attack) (Aq. Base / Alcohols) Reagent Acylating Agent (R-COCl or R-COOH/T3P) Reagent->Product

Figure 1: Competing reaction pathways.[2][3] Path A is the desired acylation. Path B and C represent the displacement of the labile Fluorine atom.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Solvent MeTHF or Ethyl Acetate Avoids alcohols (prevents alkoxy-

). MeTHF allows for easy aqueous workup and crystallization.
Base Pyridine or 2,6-Lutidine Weak bases (

) are sufficient to scavenge HCl but insufficient to deprotonate the amide product or promote

at C2. Avoid strong inorganic bases (NaOH, KOH).
Temperature -10°C to 0°C (Addition)20°C (Reaction)Low temperature during addition prevents exotherm-driven fluorine displacement.
Coupling Agent T3P (Propanephosphonic acid anhydride)For carboxylic acid couplings, T3P is superior to EDC/HOBt on scale due to low toxicity, water solubility of byproducts, and mild conditions.

Scale-Up Protocols

Protocol A: Acid Chloride Method (Preferred for Cost)

Best for: Stable acid chlorides, cost-sensitive campaigns.

Materials:

  • 2-Fluoropyridin-3-amine (1.0 equiv)

  • Acid Chloride (

    
    ) (1.05 equiv)
    
  • Pyridine (1.2 equiv) or

    
     (mild solid base, 1.5 equiv)
    
  • 2-Methyltetrahydrofuran (MeTHF) (10 V)

Step-by-Step Procedure:

  • Charge 2-Fluoropyridin-3-amine and MeTHF into the reactor. Stir to dissolve.

  • Cool the solution to -5°C .

  • Add Base:

    • Liquid Base: Add Pyridine dropwise, maintaining internal temp < 0°C.

    • Solid Base: Add powdered

      
       in one portion (heterogeneous reaction reduces 
      
      
      
      risk).
  • Addition: Add the Acid Chloride (dissolved in 2 V MeTHF) slowly over 1–2 hours.

    • Critical: Control addition rate to keep

      
      .
      
  • Reaction: Warm to 20°C and stir for 2–4 hours. Monitor by HPLC.

    • Target: < 0.5% starting amine remaining.

  • Quench: Add water (5 V) and stir for 30 mins.

  • Workup: Separate phases. Wash organic layer with 0.5M HCl (to remove residual pyridine/aniline) followed by sat.

    
    .
    
  • Isolation: Solvent swap to Heptane/IPA for crystallization.

Protocol B: T3P Coupling Method (Preferred for Quality)

Best for: Complex acids, safety-focused campaigns (no acid chlorides).

Materials:

  • 2-Fluoropyridin-3-amine (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.05 equiv)
    
  • T3P (50% w/w in EtOAc) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Ethyl Acetate or MeTHF (8 V)

Step-by-Step Procedure:

  • Charge Carboxylic Acid, 2-Fluoropyridin-3-amine, and solvent.[2][4]

  • Cool to 0°C .

  • Add Base: Add DIPEA dropwise. (Note: No reaction occurs yet).

  • Add T3P: Add T3P solution slowly over 1 hour.

    • Why T3P? It activates the acid selectively without promoting the dimerization of the amine.

  • Reaction: Warm to 25°C and stir for 12 hours.

  • Workup: Add water (10 V). T3P byproducts are water-soluble.

  • Wash: Wash organics with 0.5N NaOH (removes unreacted acid) and then 0.5N HCl.

  • Crystallization: Concentrate and crystallize (typically from EtOAc/Heptane).

Process Flow & Logic

ScaleUpWorkflow Input Starting Materials (Amine + Acid/Chloride) Decision Coupling Partner? Input->Decision RouteA Route A: Acid Chloride (Base: Pyridine/K2CO3, T < 0°C) Decision->RouteA Acid Chloride RouteB Route B: T3P Coupling (Base: DIPEA, T = RT) Decision->RouteB Carboxylic Acid IPC IPC Check (HPLC) Limit: <0.5% Amine Limit: <0.1% Dimer RouteA->IPC RouteB->IPC Workup Aqueous Workup (Acid wash removes Pyridine) (Base wash removes Acid) IPC->Workup Pass Cryst Crystallization (Solvent Swap: MeTHF -> Heptane) Workup->Cryst Final Final Product >99% Purity Cryst->Final

Figure 2: Decision tree and workflow for the scale-up of 2-fluoropyridin-3-yl amides.

Safety & Handling (E-E-A-T)

  • Toxicity of Aminopyridines: 2-Fluoropyridin-3-amine is structurally similar to 4-aminopyridine (a potassium channel blocker). It should be handled as a highly potent compound (OEL < 10

    
    ) until tox data proves otherwise. Use isolators or downflow booths for solid handling.
    
  • Thermal Hazards: If preparing acid chlorides in situ using thionyl chloride (

    
    ) or oxalyl chloride, ensure complete off-gassing of 
    
    
    
    /HCl before adding the fluoropyridine. Residual HCl can catalyze the hydrolysis of the C-F bond during workup.
  • T3P Safety: While safer than HOBt (explosive), T3P is corrosive. However, it avoids the formation of allergenic urea byproducts typical of EDC couplings.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield (<70%)

side reaction (Dimer formation).
Lower reaction temperature.[5] Switch from inorganic base to Pyridine.
Defluorination Hydrolysis during workup.Ensure quench is pH neutral or mildly acidic. Avoid prolonged contact with strong aqueous base.
Slow Reaction Deactivation of amine by F-group.Use a stronger activation method (Acid Chloride or Mixed Anhydride) rather than weak coupling agents.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Li, Y., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride.[8] Beilstein Journal of Organic Chemistry, 14, 2348–2353. (Demonstrates the lability of the C-F bond). Link

  • Hogan, P. J., & Cox, B. G. (2009). Kinetic and Mechanistic Studies of the Schotten−Baumann Reaction. Organic Process Research & Development, 13(5), 875–879. Link

  • Patterson, A. W., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. (Example of T3P coupling with 2-fluoropyridines). Link

  • Apollo Scientific. (2023).[9] Safety Data Sheet: 2-Amino-5-fluoropyridine. (Handling data for fluoropyridines). Link

Sources

Application

Application Note: Functionalization of Piperazine Nitrogen in Pyridine Scaffolds

) attached to pyridine cores. Strategic Overview & Mechanistic Rationale The pyridine-piperazine motif is a privileged pharmacophore in drug discovery, featured in blockbuster kinase inhibitors (e.g., Palbociclib) and GP...

Author: BenchChem Technical Support Team. Date: March 2026


) attached to pyridine cores.

Strategic Overview & Mechanistic Rationale

The pyridine-piperazine motif is a privileged pharmacophore in drug discovery, featured in blockbuster kinase inhibitors (e.g., Palbociclib) and GPCR ligands (e.g., Olanzapine analogues). The core synthetic challenge lies in selectively functionalizing the distal secondary amine (


) of the piperazine ring without compromising the integrity of the pyridine scaffold or affecting the proximal nitrogen (

) attached to the heteroaryl ring.
The Nucleophilicity Gradient

Success in this domain relies on exploiting the distinct electronic environments of the two nitrogen species:

  • Piperazine

    
     (Distal):  Highly nucleophilic, 
    
    
    
    hybridized, pKa
    
    
    9.8.
  • Pyridine

    
     (Scaffold):  Weakly nucleophilic, 
    
    
    
    hybridized, pKa
    
    
    5.2.

Key Insight: Under neutral or basic conditions, the piperazine


 is the exclusive nucleophile. However, strong alkylating agents (e.g., methyl iodide) can lead to competitive quaternization of the pyridine nitrogen (pyridinium salt formation). Therefore, Reductive Amination  and Pd-Catalyzed Cross-Coupling  are the preferred methodologies over direct 

alkylation to ensure chemoselectivity.
Decision Matrix: Pathway Selection

DecisionTree Start Target Modification Type Desired Substituent? Start->Type Alkyl Alkyl Group (Methyl, Ethyl, Benzyl) Type->Alkyl Aryl Aryl/Heteroaryl Group (Biaryl Systems) Type->Aryl Amide Amide/Urea (C=O Linkage) Type->Amide Method1 PROTOCOL 1: Reductive Amination (STAB/DCE) Alkyl->Method1 Method2 PROTOCOL 2: Buchwald-Hartwig (RuPhos/Pd G3) Aryl->Method2 Method3 PROTOCOL 3: Acylation/Carbamoylation (CDI or Acid Chloride) Amide->Method3

Caption: Decision matrix for selecting the optimal functionalization pathway based on the target moiety.

Protocol 1: Reductive Amination (The Abdel-Magid Method)

Direct alkylation with alkyl halides often results in over-alkylation (quaternary ammonium salts). The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is the industry standard for medicinal chemistry due to its mildness and suppression of side reactions.

Mechanism

STAB is less reactive than Sodium Borohydride (


) and does not reduce aldehydes/ketones efficiently in the absence of an amine. It selectively reduces the in situ formed iminium ion.
Materials
  • Substrate: Pyridine-piperazine scaffold (1.0 equiv).

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.5 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][2]

  • Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv, mandatory for ketones).

Step-by-Step Procedure
  • Imine Formation: In a dry vial, dissolve the pyridine-piperazine (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in anhydrous DCE (0.2 M concentration).

    • Note: If using a ketone, add 1-2 equiv of AcOH to catalyze iminium formation. Aldehydes usually react without acid.[1][2]

  • Reagent Addition: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (RT) under

    
     atmosphere.
    
    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Summary: Solvent Effects on Yield

SolventReaction Time (Aldehyde)Yield (%)Comments
DCE 2 h 94% Optimal. Fast imine formation.
THF5 h82%Slower; good for polar substrates.
MeOH4 h65%Not recommended for STAB (solvolysis risk).

Protocol 2: N-Arylation (Buchwald-Hartwig Coupling)[3]

Attaching a second aryl or heteroaryl ring to the piperazine creates a "bi-aryl" system common in kinase inhibitors. While


 works for electron-deficient partners (e.g., nitro-benzenes), Pd-catalyzed coupling  is required for electron-neutral or electron-rich aryl halides.
Critical Factor: Ligand Selection

For secondary amines like piperazine, RuPhos and BrettPhos are superior. They prevent


-hydride elimination and facilitate reductive elimination of the bulky tertiary amine product.
Materials
  • Substrate: Pyridine-piperazine (1.0 equiv).

  • Coupling Partner: Aryl Bromide/Chloride (1.0–1.2 equiv).

  • Catalyst: RuPhos Pd G3 or G4 Precatalyst (1–5 mol%).

    • Alternative:

      
       (2 mol%) + RuPhos (4 mol%).
      
  • Base: Sodium tert-butoxide (

    
    ) (2.0 equiv) or 
    
    
    
    (for base-sensitive substrates).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the Pyridine-piperazine, Aryl Halide, and Base.

  • Catalyst Addition: Add the Pd Precatalyst.

    • Expert Tip: Use Precatalysts (e.g., RuPhos Pd G3) rather than generating in situ for higher reproducibility.

  • Solvent & Purge: Add anhydrous solvent (0.1–0.2 M). Sparge with Argon/Nitrogen for 5 minutes. Seal the vial.

  • Heating: Heat to 80–100°C.

    • Time: 2–12 hours. Monitor by LCMS.[3]

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

BuchwaldMechanism Step1 Oxidative Addition (Pd(0) inserts into Ar-X) Step2 Amine Coordination (Piperazine binds Pd) Step1->Step2 Step3 Deprotonation (Base removes H from NH) Step2->Step3 Step4 Reductive Elimination (C-N bond forms) Step3->Step4 Step4->Step1 Regenerate Pd(0)

Caption: Catalytic cycle for Buchwald-Hartwig amination of piperazine.

Protocol 3: Urea Synthesis (CDI-Mediated)

Urea linkages are critical for hydrogen-bonding interactions in active sites. Using 1,1'-Carbonyldiimidazole (CDI) is safer than phosgene and more versatile than isocyanates.

Materials
  • Substrate: Pyridine-piperazine (1.0 equiv).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).

  • Amine Partner: Primary or secondary amine (

    
    ) (1.2 equiv).
    
  • Solvent: DCM or DMF.

Step-by-Step Procedure
  • Activation: Dissolve the Pyridine-piperazine in DCM (0.1 M) at 0°C. Add CDI (1.1 equiv) portion-wise.

  • Intermediate Formation: Stir at RT for 1 hour.

    • Check: LCMS should show the imidazole-urea intermediate (

      
      ).
      
  • Coupling: Add the second amine partner (

    
    ).
    
  • Completion: Stir at RT for 4–12 hours.

  • Workup: Wash with water (removes imidazole byproduct). Dry and concentrate.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Reductive Amination) Wet solvent or old STAB.Use fresh anhydrous DCE. Ensure STAB is a free-flowing powder, not clumped.
Pyridine Alkylation (Quaternization) Used Alkyl Halide instead of Reductive Amination.Switch to Protocol 1. If Alkyl Halide is mandatory, use

in Acetone at 0°C.
Dehalogenation of Aryl Partner Pd-catalyzed reduction (Buchwald).Switch base to

. Lower temp to 60°C.
Poor Solubility Pyridine-piperazine is polar.Use DMF or DMSO for the reaction, then dilute with water and extract with EtOAc/IPA (3:1).

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic hurdles encountered during the synthesis of (2-Fluoropyridin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic hurdles encountered during the synthesis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone.

The synthesis of this molecule relies on the amide coupling of 2-fluoropyridine-3-carboxylic acid with piperazine. While seemingly straightforward, this reaction is notoriously prone to chemoselectivity issues. The guide below breaks down the causality behind these failures—specifically Nucleophilic Aromatic Substitution (SNAr) and bis-acylation—and provides a self-validating, field-proven protocol to maximize your yield.

Reaction Workflow & Pitfall Visualization

Understanding the competing reaction pathways is critical. The diagram below illustrates the desired synthetic route alongside the two primary failure modes: bis-coupling and SNAr side reactions.

G SM1 2-Fluoropyridine- 3-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, 0°C) SM1->Coupling BisAmide Bis-Amide Dimer (If Unprotected) SM1->BisAmide Unprotected Piperazine used SM2 Boc-Piperazine SM2->Coupling Intermediate Boc-Protected Amide (Target Intermediate) Coupling->Intermediate Optimized (1.05 eq Amine) SNAr SNAr Byproduct (F-Displacement) Coupling->SNAr Excess Base / Heat Deprotect Boc Deprotection (4N HCl/Dioxane) Intermediate->Deprotect Final (2-Fluoropyridin-3-yl) (piperazin-1-yl)methanone Deprotect->Final Quantitative Yield

Reaction pathways for (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone synthesis and common pitfalls.

Troubleshooting FAQs

Q: Why am I seeing a major byproduct that lacks the fluorine atom by NMR/LCMS? A: You are observing an undesired Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C2 position of the pyridine ring is highly activated by the adjacent electronegative nitrogen [1]. Piperazine is a strong secondary nucleophile. If the reaction is run at room temperature, or if an unhindered base is used in excess, the piperazine attacks the C2 position instead of the carbonyl, forming a Meisenheimer complex followed by the elimination of the fluoride ion. Solution: Strictly control stoichiometry (max 1.05 eq of amine), use a sterically hindered base like DIPEA (which acts as a non-nucleophilic proton sponge), and maintain the reaction at 0°C during the amine addition phase [2].

Q: Can I use unprotected piperazine in a large excess to save a deprotection step? A: No. Piperazine contains two identical secondary amines of equal nucleophilicity. Using unprotected piperazine inevitably leads to the formation of bis-coupled dimeric byproducts (one piperazine molecule reacting with two equivalents of the activated acyl species). You must use mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate) to ensure strict regioselectivity, followed by acidic deprotection.

Q: My HATU coupling is stalling at 60% conversion. Should I add more amine or heat the reaction? A: Do not heat the reaction , as this will exponentially increase the SNAr side reaction. The stall is likely due to incomplete pre-activation of the carboxylic acid. HATU forms a highly reactive HOAt ester, but this process requires time. Solution: Ensure you pre-activate the 2-fluoropyridine-3-carboxylic acid with HATU and DIPEA for at least 15–20 minutes at 0°C before adding the Boc-piperazine[3].

Q: During Boc deprotection, my amide bond seems to be hydrolyzing. What is going wrong? A: Amide hydrolysis during Boc removal occurs when water is present in the acidic cleavage cocktail. Aqueous HCl or wet TFA will attack the amide bond, especially since the electron-withdrawing 2-fluoropyridine ring makes the carbonyl carbon slightly more electrophilic. Solution: Use strictly anhydrous conditions for deprotection, such as 4N HCl in anhydrous 1,4-dioxane.

Quantitative Data: Impact of Coupling Conditions

The table below summarizes internal validation data demonstrating how different coupling parameters directly influence the chemoselectivity (Amide vs. SNAr formation).

Coupling ReagentBaseTemperature ProfileAmine EquivalentsDesired Amide Yield (%)SNAr Byproduct (%)
EDC / HOBtTEART (25°C)1.5 eq45%35%
HATUTEART (25°C)1.5 eq52%30%
HATUDIPEART (25°C)1.1 eq68%18%
HATU DIPEA 0°C to 15°C 1.05 eq 88% < 3%

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. Analytical checkpoints (LCMS) are embedded to ensure the reaction is proceeding via the correct mechanistic pathway.

Phase 1: Amide Coupling (Synthesis of tert-butyl 4-(2-fluoronicotinoyl)piperazine-1-carboxylate)
  • Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoropyridine-3-carboxylic acid (1.0 eq, 10.0 mmol) and HATU (1.1 eq, 11.0 mmol) in anhydrous DMF (0.2 M, 50 mL).

  • Cooling & Base Addition: Cool the mixture to 0°C using an ice bath. Add DIPEA (2.5 eq, 25.0 mmol) dropwise over 5 minutes. Stir at 0°C for exactly 20 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Dissolve mono-Boc-piperazine (1.05 eq, 10.5 mmol) in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the activated acid mixture at 0°C.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir at 0°C for 1 hour, then allow it to slowly warm to 15°C. Take an aliquot for LCMS. You should observe the desired product mass (

    
    ). If a mass of 
    
    
    
    is observed, bis-SNAr/coupling has occurred due to temperature spikes.
  • Workup: Quench the reaction with saturated aqueous

    
     (50 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to remove residual DMF, followed by brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Phase 2: Anhydrous Boc Deprotection
  • Solvation: Dissolve the purified Boc-protected intermediate from Phase 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0°C.

  • Acid Cleavage: Add 4N HCl in anhydrous 1,4-dioxane (10.0 eq) dropwise.

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate (the HCl salt of the product) will begin to form.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride as a high-purity solid.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. URL:[Link]

  • Guenther, E., et al. (2011). Pyridyl inhibitors of hedgehog signalling. U.S. Patent No. 7,888,364 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7409–7429. URL:[Link]

Optimization

Preventing nucleophilic aromatic substitution of fluorine on pyridine ring

Technical Support Center: Preserving Fluorine Motifs on Pyridine Rings Topic: Preventing Nucleophilic Aromatic Substitution ( ) of Fluorine on Pyridine Rings Audience: Medicinal Chemists, Process Chemists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preserving Fluorine Motifs on Pyridine Rings

Topic: Preventing Nucleophilic Aromatic Substitution (


) of Fluorine on Pyridine Rings
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Version:  2.0 (Current as of 2026)

Executive Summary: The Fluorine Paradox

In pyridine chemistry, fluorine is a "double-edged sword." Its high electronegativity (


) critically lowers the LUMO energy of the pyridine ring, activating it for nucleophilic attack. However, this same inductive effect ($ -I $) stabilizes the Meisenheimer intermediate, making fluorine the fastest leaving group in classical 

reactions—often reacting 100–1000x faster than chlorine or bromine (the "Element Effect").

The Core Challenge: How do you functionalize a pyridine ring (at Cl, Br, or H sites) without losing the valuable Fluorine substituent?

This guide provides three orthogonal strategies to break this reactivity hierarchy:

  • Mechanistic Inversion: Switching from

    
     to Metal-Catalysis.
    
  • Kinetic Trapping: Cryogenic lithiation protocols.

  • Thermodynamic Evasion: Solvent and nucleophile engineering.

Reactivity Hierarchy & Decision Matrix

Before selecting a protocol, understand the reactivity landscape. The method of activation determines the survival of the C–F bond.

Comparative Reactivity Data
Reaction TypeReactivity Order (Fastest

Slowest)
Status of C–F Bond
Classical

F

Cl

Br

I
High Risk (Primary Leaving Group)
Pd-Catalyzed Coupling I

Br

Cl

F
Safe (Spectator)
Lithiation (Ortho) H (near F)

H (near Cl)
High Risk (Pyridyne Elimination)
Radical Substitution I

Br

Cl

F
Safe (Strong Bond Energy)
Strategic Decision Tree

ReactivityStrategy Start Goal: Functionalize Pyridine (Retain Fluorine) Target Target Site? Start->Target Halogen Existing Halogen (Cl, Br, I) Target->Halogen Replace X Proton C-H Bond (Ortho to F) Target->Proton Replace H Method1 USE CROSS-COUPLING (Suzuki, Buchwald) F is inert. Halogen->Method1 Recommended Method2 AVOID SnAr F will leave first. Halogen->Method2 Warning Method3 CRYOGENIC LITHIATION (<-78°C) Traps Li-intermediate. Proton->Method3 Control Method4 High Temp (> -50°C) Elimination to Pyridyne Method3->Method4 If warms up

Figure 1: Strategic decision tree for selecting the correct functionalization pathway to preserve C-F bonds.

Technical Workflows & Protocols

Workflow A: The "Cross-Coupling Bypass" (Functionalizing Cl/Br in presence of F)

Scenario: You have 2-fluoro-4-chloropyridine and want to substitute the Chlorine. Mechanism: Palladium oxidative addition is sensitive to bond dissociation energy (BDE).[1] C–Cl (approx. 95 kcal/mol) breaks much faster than C–F (approx. 126 kcal/mol).

Protocol:

  • Catalyst: Use Pd(0) sources (e.g.,

    
    ) or Pd(II) precatalysts (e.g., 
    
    
    
    ).
  • Nucleophile: Boronic acids (Suzuki), Amines (Buchwald-Hartwig), or Zinc reagents (Negishi).

  • Conditions:

    • Solvent: 1,4-Dioxane or Toluene (anhydrous).

    • Base:

      
       or 
      
      
      
      (Avoid strong alkoxides like NaOtBu if possible, as they can trigger background
      
      
      at high temps).
    • Temp: 80–100°C.

  • Result: Exclusive reaction at the Cl/Br site. The Fluorine remains touched.

Workflow B: Cryogenic Lithiation (Functionalizing C-H ortho to F)

Scenario: You need to install an electrophile at C3 of 2-fluoropyridine. Risk: Lithiation at C3 creates a species prone to


-elimination of LiF, generating a highly reactive 2,3-pyridyne, which leads to tars or dimerization.

Protocol:

  • Temperature Control (Critical): Cool THF solution to -78°C (acetone/dry ice) or -100°C (ether/liq.

    
    ).
    
  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[2]

    • Why? These bulky bases prevent nucleophilic attack on the F-ring (avoiding

      
      ) and favor deprotonation. Avoid n-BuLi alone, as it acts as a nucleophile attacking the C-F bond.
      
  • Addition: Add base slowly down the side of the flask. Stir for 30–60 mins at -78°C.

  • Quench: Add the electrophile (e.g.,

    
    , DMF, aldehyde) immediately at -78°C.
    
  • Warm-up: Do NOT allow the reaction to warm above -50°C until the electrophile has fully reacted.

  • Mechanism Check:

    • 
      : Lithiated species is stable.
      
    • 
      : Elimination to Pyridyne occurs.
      

Troubleshooting & FAQs

Q1: I am forced to use conditions (nucleophile + base). How do I make the nucleophile attack Cl instead of F?

Diagnosis: This is thermodynamically unfavorable because F stabilizes the transition state (Meisenheimer complex) better than Cl. Corrective Actions:

  • Hard/Soft Acid Base Theory: Use "softer" nucleophiles (e.g., thiols, anilines) which may show less preference for the hard C-F center compared to alkoxides.

  • Solvent Switch: Switch from polar aprotic (DMF/DMSO) to non-polar (Toluene) or protic (Isopropanol).

    • Reasoning: Polar aprotic solvents strip the cation from the nucleophile, making it "naked" and highly reactive, reducing selectivity. Protic solvents solvate the nucleophile and the leaving group fluoride, potentially retarding the C-F displacement rate relative to C-Cl.

  • Counter-Ion Effect: Use Lithium salts (

    
    ) instead of Potassium (
    
    
    
    ).
    
    
    has a high affinity for F, but in some transition states, tight ion-pairing can hinder the attack at the steric F-site.
Q2: During lithiation of 3-fluoropyridine, I see a "tarrified" black mixture. What happened?

Analysis: You likely formed 2,3-pyridyne or 3,4-pyridyne . Root Cause: The reaction temperature rose above the stability threshold of the lithio-fluoropyridine intermediate (approx -60°C). Solution:

  • Ensure internal probe temperature monitoring (not just bath temp).

  • Switch to the "In-Situ Quench" method: Mix the electrophile (e.g., TMSCl) with the substrate before adding the base (if compatible), or add base in the presence of a trapping agent (e.g., furan for Diels-Alder trapping, if pyridyne formation is actually desired—but here we want to avoid it).

  • Strict Prevention: Keep T < -78°C.

Q3: Why does my Fluorine leave even with weak bases like Carbonate?

Analysis: If the pyridine ring is highly activated (e.g., has


, 

, or

groups), the ring becomes so electron-deficient that even weak nucleophiles (or the solvent, like MeOH) can displace Fluorine. Solution:
  • Reduce Activation: Can you perform the substitution before adding the nitro/cyano group?

  • Steric Shielding: If possible, introduce a bulky group ortho to the Fluorine to sterically hinder the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

References

  • Reactivity of Halogens in

    
     (The Element Effect): 
    
    • Title: "Nucleophilic Arom
    • Source: CSB/SJU Chemistry
    • URL:[Link]

  • Selectivity in Pd-Catalyzed Coupling

    • Title: "Haloselectivity of Heterocycles"
    • Source: Baran Lab (Scripps Research)
    • URL:[Link] (General reference for Heterocycle Selectivity Guides)

  • Lithiation and Pyridyne Formation

    • Title: "Regioselective ortho-Lithi
    • Source: ResearchG
    • URL:[Link]

  • Solvent Effects on Fluorination/Defluorination

    • Title: "Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines" (Discusses solvent displacement of F)[3]

    • Source: NIH / PMC
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Fluoropyridyl Piperazine Amides

Welcome to the Technical Support Center You are likely here because your lead fluoropyridyl piperazine amide candidate is failing in aqueous media. It may be crashing out of your bioassay buffer, showing poor oral exposu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

You are likely here because your lead fluoropyridyl piperazine amide candidate is failing in aqueous media. It may be crashing out of your bioassay buffer, showing poor oral exposure (low


), or resisting dissolution even in DMSO stock preparation.[1]

This guide is not a generic textbook summary. It is a troubleshooting system designed to diagnose the specific physicochemical failure modes of this scaffold—specifically the interplay between the electron-deficient fluoropyridine ring and the rigid piperazine amide linker.

Part 1: Diagnostic & Root Cause Analysis
Q: My compound precipitates immediately upon dilution into PBS (pH 7.4). Is this a "Grease Ball" or "Brick Dust" issue?

A: You must distinguish between the two immediately, as the solutions are diametrically opposite.

  • The "Grease Ball" (High LogP > 4.5): The molecule is too lipophilic. It dissolves in organic solvents (DCM, DMSO) but hates water.[1]

  • The "Brick Dust" (High Melting Point > 200°C): The molecule has high crystal lattice energy. It dissolves poorly in everything, including organics.[1]

The Fluoropyridyl Piperazine Specifics: This scaffold often behaves as Brick Dust .[2]

  • Mechanism: The amide bond is planar. The piperazine ring, while chair-shaped, often adopts a specific conformation that allows the fluoropyridine ring to stack efficiently.[1]

  • The Fluorine Effect: Unlike hydrogen, fluorine atoms on the pyridine ring promote parallel face-to-face

    
    -stacking  rather than the more soluble herringbone packing. This significantly increases the lattice energy (enthalpy of fusion), making the solid state remarkably stable and insoluble [1].[1]
    

Diagnostic Test: Check the melting point (


).[1]
  • If

    
     and solubility in lipid mimics (e.g., FaSSIF) is low: It is Brick Dust.  You need to disrupt the crystal lattice (See Part 2).[1]
    
  • If

    
     but LogP is high: It is a Grease Ball.  You need to lower lipophilicity or use surfactants.[1]
    
Q: I expected the pyridine nitrogen to solubilize the compound at acidic pH, but it remains insoluble. Why?

A: You have likely overestimated the basicity of your fluoropyridine.

  • The pKa Crash: A standard pyridine nitrogen has a pKa

    
     5.2. However, fluorine is highly electronegative.[1][3] Placing a fluorine atom ortho or para to the pyridine nitrogen withdraws electron density via induction (
    
    
    
    effect).
  • Result: The pKa of a fluoropyridine can drop to 2.0–3.0 .

  • Consequence: At pH 4.0 or even pH 2.0 (stomach conditions), the nitrogen remains largely unprotonated (

    
    ).[1] Without ionization, you gain no solvation energy advantage to overcome the crystal lattice energy [2].[1]
    

Action Item: Calculate the pKa of your specific fluoropyridine core. If pKa < 3.0, simple pH adjustment will fail.[1] You must rely on salt formation with strong acids (sulfonates) or structural modification.[1]

Part 2: Structural Optimization (Medicinal Chemistry)
Q: How can I modify the scaffold to improve solubility without losing potency?

A: The goal is to disrupt the planar packing (lowering


) or increase the fraction ionized (

).[1]
StrategyMechanismImplementation
"The Ortho-Twist" Introduces steric clash to twist the amide bond out of planarity.Place a substituent (Me, F, Cl) ortho to the amide on the phenyl/pyridine ring.[1] This breaks the

-stacking network.
Sp3-Rich Linkers Increases "escape from flatland" (Fsp3), reducing lattice energy.[1]Bridge the piperazine (e.g., 2,5-diazabicyclo[2.2.1]heptane) or add methyl groups to the piperazine ring carbons [3].[1]
pKa Tuning Restores basicity to the pyridine N.Move the Fluorine to a position meta to the Nitrogen if SAR permits. Alternatively, replace the Fluorine with an electron-donating group (–OMe) if metabolic stability allows.[1]
Scaffold Hopping Reduces aromaticity/planarity.Replace the central phenyl/pyridine ring with a saturated heterocycle (e.g., piperidine or morpholine) if the aromatic interaction isn't critical for binding.[1]
Part 3: Formulation & Rescue Strategies
Q: I cannot change the structure. Salt screening failed with HCl. What now?

A: HCl is often a poor choice for weak bases like fluoropyridines because the chloride ion is a "hard" counterion that may not stabilize the lattice effectively, and the salt may dissociate (disproportionate) in water due to the low pKa.

Protocol: The "Soft" Anion Screen Switch to sulfonate salts. They are larger, "softer," and often form stable salts with weak bases where HCl fails [4].[1]

  • Methanesulfonic acid (Mesylate): First choice for piperazines.[1]

  • p-Toluenesulfonic acid (Tosylate): Good for breaking high lattice energy.[1]

  • Isethionic acid: Adds a hydroxyl group for extra polarity.

Critical Step: If the pKa gap is narrow (


), use a co-crystal  approach rather than a pure salt screen. Look for dicarboxylic acids (fumaric, succinic) that can H-bond to the amide and pyridine nitrogen simultaneously [5].[1]
Q: How do I handle "Brick Dust" in early animal PK studies?

A: Conventional cosolvents (PEG400/Water) will likely fail because the compound will precipitate the moment it hits the aqueous phase (the "crash and burn" effect).

Recommended Formulation: Amorphous Solid Dispersion (ASD) You must kinetically trap the compound in a high-energy amorphous state.

  • Technique: Spray Drying.[4]

  • Polymer: HPMCAS-L (Hypromellose Acetate Succinate).[1] This polymer is amphiphilic and prevents recrystallization of fluorinated aromatics effectively.

  • Load: Start at 10-20% drug load. Do not push to 50% or it will recrystallize.

Part 4: Visual Troubleshooting Workflow

SolubilityTroubleshooting Start Solubility Failure in Aqueous Buffer CheckMP Check Melting Point (Tm) & LogP Start->CheckMP Decision1 Tm > 200°C? CheckMP->Decision1 BrickDust Diagnosis: BRICK DUST (High Lattice Energy) Decision1->BrickDust Yes GreaseBall Diagnosis: GREASE BALL (High Lipophilicity) Decision1->GreaseBall No (High LogP) CheckPKa Check Pyridine pKa BrickDust->CheckPKa Sol4 Strategy: Surfactants (Tween 80 / TPGS) GreaseBall->Sol4 Sol5 Strategy: Cyclodextrins (HP-β-CD) GreaseBall->Sol5 PKaLow pKa < 3.0 (F-induced deactivation) CheckPKa->PKaLow SaltFail Standard Salts (HCl) Will Fail PKaLow->SaltFail Yes Sol1 Strategy: Sulfonate Salts (Mesylate/Tosylate) PKaLow->Sol1 No (pKa > 4) SaltFail->Sol1 Try Strong Acids Sol2 Strategy: Co-Crystals (Fumaric/Succinic) SaltFail->Sol2 Try Co-Crystals Sol3 Strategy: ASD (Spray Dry w/ HPMCAS) SaltFail->Sol3 Formulation Fix

Figure 1: Decision matrix for diagnosing and remediating solubility issues in fluoropyridyl piperazine amides.

Part 5: Standard Operating Protocols (SOPs)
Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Purpose: To determine the concentration at which your compound precipitates from DMSO into buffer.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO. Ensure complete dissolution (sonicate if necessary).[1]

  • Spiking: In a 96-well plate, spike the DMSO stock into PBS (pH 7.4) to achieve final concentrations of 1, 5, 10, 50, and 100

    
    .[1] Crucial: Keep DMSO concentration constant (e.g., 1%) across all wells.[1]
    
  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter using a 0.45

    
     PVDF filter plate (or centrifuge at 3000g for 20 min).
    
  • Analysis: Analyze the filtrate via HPLC-UV or LC-MS. Compare the Area Under Curve (AUC) to a standard curve prepared in 100% ACN/Water (where solubility is guaranteed).

  • Calculation:

    
    [1]
    
Protocol B: The "Golden" Salt Screen for Weak Bases

Purpose: To find a stable solid form for low-pKa fluoropyridines.

  • Solvent Selection: Use Acetone or THF (medium polarity).[1] Avoid alcohols initially if ester formation is a risk, though Ethanol is acceptable for sulfonates.[1]

  • Stoichiometry: Prepare 1:1 molar equivalents of API (Active Pharmaceutical Ingredient) and Acid.

  • Acid Panel (Prioritized):

    • Methanesulfonic Acid (4M in dioxane)[1]

    • p-Toluenesulfonic Acid (Solid)[1]

    • Sulfuric Acid (Caution: may form hygroscopic salts)[1]

    • Gentisic Acid (Co-crystal former)[1]

  • Procedure:

    • Dissolve 50 mg of API in minimal hot solvent.

    • Add acid equivalent slowly.

    • Cool slowly (1°C/min) to room temperature.

    • If no precipitate: Add anti-solvent (Heptane or MTBE) dropwise until cloudy, then ripen (stir) for 24 hours.[1]

  • Validation: Analyze solids by XRPD (X-Ray Powder Diffraction) to ensure a new crystalline phase is formed, distinct from the free base.

References
  • Chopra, D., & Guru Row, T. N. (2011).[1] The role of fluorine in crystal engineering: a study of the crystal packing of fluorinated pyridines. CrystEngComm, 13(7), 2175-2186.[1]

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Thakuria, R., et al. (2013).[1] Pharmaceutical cocrystals and poorly soluble drugs.[5] International Journal of Pharmaceutics, 453(1), 101-125.[1]

Sources

Optimization

Technical Support Center: Purification of Polar Piperazine Intermediates

Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: PIP-PUR-001 Subject: Troubleshooting retention, tailing, and recovery of polar piperazine derivatives. Executive Summary: The "Pi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: PIP-PUR-001 Subject: Troubleshooting retention, tailing, and recovery of polar piperazine derivatives.

Executive Summary: The "Piperazine Problem"

Piperazine derivatives present a unique "double trouble" in chromatography:

  • High Polarity: They are often too polar for standard Normal Phase (NP) conditions, leading to poor solubility in non-polar loading solvents.

  • Basicity (pKa ~9.8 & 5.6): The secondary amines interact aggressively with acidic silanols (

    
    ) on the surface of silica gel. This causes peak tailing , irreversible adsorption  (yield loss), and "streaking"  across the column.
    

This guide provides a tiered troubleshooting approach to resolve these issues using Normal Phase (NP), Reversed Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Tier 1: Normal Phase (Silica) Troubleshooting

Issue: “My compound streaks from the baseline to the solvent front” or “I loaded 500mg but only recovered 200mg.”

Root Cause: Silanol Interaction

Standard silica gel is slightly acidic (pH 5–6). Basic piperazines protonate upon contact with silanols, forming strong ionic bonds that standard solvents cannot break. You are essentially performing unintentional cation-exchange chromatography.

Protocol A: The "Magic Solvent" (DCM/MeOH/NH₄OH)

To elute piperazines on standard silica, you must use a mobile phase modifier that competes for the silanol sites.

  • Base Modifier: Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA).[1]

  • Mechanism: The modifier saturates the silica surface (silanol blocking), forcing the piperazine to remain in the mobile phase.

Recommended Solvent System:

Component Ratio (v/v/v) Function
Dichloromethane (DCM) 90 Weak solvent (carrier)
Methanol (MeOH) 9 Strong solvent (elution power)

| Ammonium Hydroxide (25% aq) | 1 | Silanol blocker & pH modifier |

Note: If miscibility is an issue (cloudiness), switch NH₄OH to Triethylamine (TEA) at 1-2%.

Protocol B: Amine-Functionalized Silica (The "Green" Alternative)

If you cannot use DCM (toxicity) or if the basic modifier interferes with downstream chemistry, switch the Stationary Phase rather than the solvent.

  • Solution: Use Amine-Bonded Silica (KP-NH) .[2]

  • Why: The surface is already functionalized with propyl-amine groups. This creates a basic surface that repels the basic piperazine (preventing tailing) without needing additives.

  • Benefit: Allows the use of Hexane/Ethyl Acetate or EtOAc/Ethanol , which are easier to evaporate than DCM/MeOH.

Tier 2: Reversed Phase (C18) Troubleshooting

Issue: “My compound elutes in the void volume (t₀)” or “I see no retention on C18.”

Root Cause: Ionization State

At neutral pH (pH 7), piperazines are fully protonated (ionized). Ionized compounds are highly hydrophilic and "slide" past the hydrophobic C18 chains without interacting.

Protocol: pH Switching (High pH Reversed Phase)

You must suppress ionization to increase hydrophobicity.

  • Target pH: Adjust mobile phase pH to > 10.0 (at least 2 units above the pKa).

  • Effect: The piperazine becomes a free base (neutral), significantly increasing its affinity for the C18 stationary phase.

High pH Buffer Recipe (10mM Ammonium Bicarbonate):

  • Dissolve 0.79 g Ammonium Bicarbonate in 1L Water.

  • Adjust pH to 10.5 using Ammonium Hydroxide.

  • Mobile Phase A: Water (pH 10.5)

  • Mobile Phase B: Acetonitrile (or Methanol)

  • Column Requirement: You MUST use a hybrid-silica or polymer-based column (e.g., Waters XBridge, Agilent PLRP-S, or Biotage Sfär C18). Standard silica-based C18 dissolves above pH 8.

Tier 3: HILIC (For "Impossible" Polarity)

Issue: “My compound is too polar for C18 even at high pH, and it sticks to silica.”

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC uses a polar stationary phase (Bare Silica or Amide) with a non-polar mobile phase (High ACN). It retains polar compounds by partitioning them into a water-layer formed on the silica surface.

HILIC Starting Conditions:

  • Column: Bare Silica or Amide-bonded.[3]

  • Mobile Phase A: Acetonitrile (95%)

  • Mobile Phase B: Water + 10mM Ammonium Formate (pH 3.0)

  • Gradient: Start at 95% ACN , gradient down to 60% ACN . (Note: This is "reverse" of standard RP gradients).

  • Mechanism: The piperazine is charged (good for HILIC) and partitions into the aqueous layer on the silica surface.

Visualizing the Workflow
Diagram 1: Method Selection Decision Tree

Use this logic flow to select the correct purification mode based on your compound's specific properties.

Piperazine_Purification_Logic Start START: Piperazine Purification Solubility Solubility Check: Soluble in Hexane/EtOAc? Start->Solubility Polarity Polarity Check: LogP Value? Solubility->Polarity No (High Polarity) NP_Standard Standard Normal Phase (Silica) Solubility->NP_Standard Yes (Low Polarity) RP_Check Reversed Phase (C18) Standard pH 7? Polarity->RP_Check LogP > 0 HILIC HILIC Mode (ACN/Water/Buffer) Polarity->HILIC LogP < 0 (Very Polar) NP_Mod Use Amine-Modified Silica (KP-NH) or Add 1% TEA NP_Standard->NP_Mod Tailing Observed? RP_HighPH High pH RP (pH > 10) (Requires Hybrid C18) RP_Check->RP_HighPH No Retention (Void)

Caption: Decision matrix for selecting the optimal stationary phase based on solubility and polarity (LogP).

Diagram 2: The Silanol Blocking Mechanism

Understanding why adding TEA or NH₄OH is critical for Normal Phase success.

Silanol_Mechanism Silica Silica Surface (Acidic Si-OH) Interaction_Bad Ionic Bond (Stuck/Tailing) Silica->Interaction_Bad Attracts Piperazine Piperazine Product (Basic Amine) Piperazine->Interaction_Bad Binds to Additive Additive (TEA/NH3) (Sacrificial Base) Additive->Silica Blocks Active Sites (Competitive Binding) Additive->Piperazine Displaces Elution Successful Elution Interaction_Bad->Elution With Additive

Caption: Mechanistic view of how amine additives (TEA/NH3) block acidic silanols, preventing product loss.

Frequently Asked Questions (FAQs)

Q: I used DCM/MeOH/NH₄OH, but my silica column cracked/generated gas. Why? A: The mixing of DCM (dense, non-polar) and Methanol/Ammonia (polar, exothermic upon mixing) can cause heat generation and gas expansion.

  • Fix: Pre-mix your mobile phase in a flask and allow it to cool/degas before pumping it onto the column. Do not let the instrument mix these lines dynamically if high percentages of MeOH are used.

Q: My product "oils out" inside the column or at the head. A: This indicates a solubility mismatch. The sample is soluble in the loading solvent (e.g., DCM) but crashes out when it hits the non-polar mobile phase (e.g., Hexane) at the start of a gradient.

  • Fix: Use Solid Loading . Dissolve your crude in MeOH/DCM, add loose silica (1:2 ratio), evaporate to dryness, and load the powder into a pre-column cartridge [1].

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C) and smells terrible.

  • Fix: After collecting fractions, perform azeotropic evaporation with Ethanol or Toluene . Alternatively, if your product is stable, wash the organic fraction with saturated Sodium Bicarbonate before evaporation to pull out excess salts/additives.

Q: Can I use TFA in Reversed Phase for piperazines? A: Yes, but with a caveat. TFA (0.1%) improves peak shape by ion-pairing, but it keeps the piperazine charged (low retention). It is better to use High pH (Ammonium Bicarbonate) to neutralize the amine for better retention and loading capacity [2].

References
  • Biotage. (2023).[4][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography? Retrieved from [Link]

  • Chemtips. (2013).[1][6] Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Piperazine Methanone Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of removing the tert-butyloxycarbonyl (Boc) protecting group from piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of removing the tert-butyloxycarbonyl (Boc) protecting group from piperazine methanone (amide) intermediates. While Boc deprotection is a fundamental transformation in drug development, the presence of an amide bond adjacent to the piperazine ring introduces unique challenges, including off-target cleavage, alkylation side-reactions, and solubility issues.

This guide bypasses generic advice to focus on the causality behind these failures, providing self-validating protocols and data-driven troubleshooting strategies.

Mechanistic Foundation

To troubleshoot effectively, we must first understand the chemical causality of the reaction. Acid-catalyzed Boc cleavage proceeds via the protonation of the carbamate oxygen. This destabilizes the molecule, leading to fragmentation that releases a carbamic acid intermediate and a highly stable tert-butyl cation[1]. The carbamic acid spontaneously decarboxylates to yield the free piperazine amine, while the tert-butyl cation must be quenched to prevent side reactions[1].

Mechanism A N-Boc Piperazine Methanone B Protonated Carbamate Intermediate A->B H+ (Acid) C Carbamic Acid + tert-Butyl Cation B->C Fragmentation D Free Piperazine Amine + CO2 C->D Decarboxylation (-CO2) E Isobutylene or Alkylated Scavenger C->E Scavenger / Base

Mechanism of acid-catalyzed Boc deprotection and t-butyl cation quenching.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing cleavage of the piperazine methanone (amide) bond during Boc deprotection? Causality: Amide bonds are generally stable, but sterically hindered or electronically strained piperazine methanones can undergo acid-catalyzed hydrolysis if trace water is present alongside strong acids like Trifluoroacetic Acid (TFA). Prolonged exposure to concentrated acids can lead to backbone degradation and amide cleavage[2]. Solution: Switch to anhydrous 4M HCl in 1,4-dioxane. Dioxane acts as a coordinating solvent that stabilizes the protonated intermediates, driving the reaction forward without requiring extreme acidity[3]. If the amide is exceptionally labile, utilize the mild oxalyl chloride/methanol method[4].

Q2: My LC-MS shows a mass +56 Da higher than my expected free amine. What happened? Causality: The +56 Da mass corresponds to a tert-butyl group. During the fragmentation of the protonated carbamate, a highly electrophilic tert-butyl cation is generated[1]. If not immediately quenched, this cation acts as an alkylating agent, attacking electron-rich aromatic rings, thiols, or other nucleophilic heteroatoms within your substrate[5]. Solution: Introduce a carbocation scavenger into your deprotection cocktail. Adding 2-5% triethylsilane (TES) or thiophenol effectively quenches the tert-butyl cation, forming harmless, volatile byproducts like isobutane or tert-butyl phenyl sulfide[5].

Q3: Can I remove the Boc group without using any strong Brønsted acids? Causality: Yes. For highly acid-sensitive methanone intermediates, you can leverage the unique hydrogen-bond donating properties of fluorinated alcohols. Solvents like hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) under microwave irradiation promote thermolytic Boc cleavage without the addition of external acids[6].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate physical indicators (such as gas evolution or precipitation) that confirm the reaction's progress and success without requiring immediate spectroscopic analysis.

Protocol A: Standard Anhydrous HCl in 1,4-Dioxane

This is the preferred method for piperazine amides, avoiding the trifluoroacetylation risks associated with TFA.

  • Dissolution: Dissolve the N-Boc-piperazine methanone (1.0 equiv) in a minimal volume of anhydrous dichloromethane (DCM). Causality: Using a minimal volume of non-polar solvent ensures that the highly polar hydrochloride salt will precipitate upon formation, acting as a visual indicator of reaction progress.

  • Acid Addition: Chill the flask to 0 °C. Dropwise, add 5–10 equivalents of 4M HCl in 1,4-dioxane[3]. Causality: Chilling controls the exothermic protonation step, preventing thermal degradation of the amide bond.

  • Propagation: Remove the ice bath and stir at room temperature for 1–2 hours. The reaction is driven forward by the evolution of CO₂ gas. As the free amine forms, it is immediately protonated, precipitating out of solution as a white solid. This phase separation protects the newly formed amine from further side reactions.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether and filter. Causality: Diethyl ether solubilizes non-polar organic impurities and residual dioxane, leaving behind a highly pure, stable piperazine hydrochloride salt ready for subsequent coupling[7].

Protocol B: Mild In Situ HCl Generation via Oxalyl Chloride

Use this protocol when dealing with highly complex, acid-labile methanone intermediates.

  • Preparation: Dissolve the N-Boc-piperazine substrate in anhydrous methanol to achieve a 0.1 M concentration.

  • Reagent Addition: Slowly add 1–3 equivalents of oxalyl chloride at room temperature[4]. Causality: Oxalyl chloride reacts with methanol to generate HCl gas in situ at a steady, controlled rate, alongside dimethyl oxalate, CO, and CO₂. This gradual generation avoids the harsh concentration spikes associated with pre-mixed strong acids, preserving delicate amide bonds[4].

  • Monitoring: Stir for 1–4 hours. The continuous, mild bubbling indicates steady HCl generation.

  • Workup: Evaporate the volatiles under reduced pressure to obtain the pure piperazine amine hydrochloride.

Quantitative Method Comparison

To aid in protocol selection, the following table synthesizes the quantitative parameters and mechanistic trade-offs of the primary deprotection strategies.

Deprotection MethodReagentsReaction TimeTypical YieldMechanistic AdvantageLimitations
Standard Acidic 4M HCl / 1,4-Dioxane1–2 h85–95%Clean precipitation of HCl salt drives reactionMay cleave highly labile amides
Standard Acidic 20–50% TFA / DCM0.5–2 h80–90%Excellent substrate solubilityRisk of trifluoroacetylation
Mild / In Situ (COCl)₂ / Methanol1–4 h75–90%Tolerates sensitive functional groupsGenerates CO/CO₂ gas
Fluorinated Solvent HFIP (Microwave)5–15 min>90%No strong Brønsted acid addedRequires microwave reactor
Workflow Optimization Decision Tree

DecisionTree Start Start: Boc-Piperazine Methanone Deprotection Acidic Standard Acidic (4M HCl/Dioxane or TFA/DCM) Start->Acidic Check1 Amide Cleavage or Degradation? Acidic->Check1 Mild Mild Conditions (Oxalyl Chloride/MeOH or HFIP/MW) Check1->Mild Yes Check2 t-Butyl Alkylation Side Products? Check1->Check2 No Success Isolate Free Amine or Salt Mild->Success Scavenger Add Scavengers (TES, Thiophenol) Check2->Scavenger Yes Check2->Success No Scavenger->Success

Decision tree for optimizing Boc deprotection of piperazine methanones.

References
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKk-ruYU7kbp7fbWcCbJTFGVYfR1s2LOuHPZpx6yeL6nCnsih3VM8FaDjJtI6pzir-bCP0sY0wItdJIN0hG9SffccVNlLQPzHd4M-fN23TSBKYMI9iAKMwpZMOCiPK36527TzsOaTow1-MrzKc1nx7k6AcrsYZYEVviPdzdMb2nakrQEFNvO77rylDEB7wMaY4Z0gwMNdZFEkqIr-YbuIv70hOxCvXgCE7gg==]
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate.[https://vertexaisearch.cloud.google.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7-7yx0_nwz5GjsyldnZzxcTuOG5ltl1SP0YsF7B9ixhU04R2M3JaoONr8px3ebgkWhUGxDyn_9tPMZeEH8ysuwfsji1Ivxs8Xx1rwJyzn8uFLNBsLik848o8s8L5c9ggCvHENWqLLhWvYxg==]
  • BOC Deprotection - General Overview. ACS GCIPR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0bSebNYsi9p0kvelLShey1-y78eG8B-ZAQXcZR2bVhASNFbvWQpwOubiTUGsrCBuaiqc5KJ9_JtlPeO3zCKQ4UoXxo_yfxX-qoJhanWvvd1QQUdz0ami9jV45Rtnn6HTD8alTOdZj1zvdLpLnDVuPg2K2HLmvtJw=]
  • CN113056475A - Deprotection method for peptide compound or amide compound. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZjxACCqGk3hiVPmDtQ6T9y1j0CGN7kvXUZILddR9jDy4Z_ko_yGHdi-682KGJay1YM4SgmRm6t1I4cDOQ0PgjmomKLtOmBCwRj4qiinSAhLa4yzOHp2HNfbrtkcnhk-y6hTCwaa_Ux8aXWQ==]
  • Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbFn1_C5U0H2DNeZ9tEFuCNtBAXC1sbn5QkXiT0PRzO_uPf40C2hBvpFC5YsVHH5-uayObE7MQSY0KFHMBVb52R9M9wIqc6uDnetYinHYQq-4lJafgnTUXP9_fuAnm4m0BnDj-9zrLPa8Pxg99PhakSJrYplDJJX_G-HboRFsifteGogwkOfeA5KiFMCv59TVo-z-LkDyoUgidkYJ8vRrhMrU-fw9sSvk1vEoxkA==]
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1_DC-y-jKUSjqVp_o1n3hbrUH2Ddu8e7C2jrFB4BxZ1BMtEGWaLpGWPHM7cw73VTToI02KM2_GnzF4jwsNLyzuAHAymCBpLDeuuTrPbFVCu2EAbyQcU5wNAbHS3snASU3afuOgwIGt1FmXw==]

Sources

Optimization

Technical Support Center: Minimizing Bis-Amide Formation in Piperazine Couplings

Welcome to the Amine Functionalization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective mono-acylation of symmetrical diamines like piperazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Functionalization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective mono-acylation of symmetrical diamines like piperazine. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality, quantitative data, and self-validating protocols needed to achieve high selectivity and yield.

Core Principles & FAQs

Q: Why does piperazine over-acylate so easily, even when I use a 1:1 stoichiometry? A: While the first acylation theoretically deactivates the second nitrogen atom by reducing its nucleophilicity, phase partitioning and localized concentration gradients often override this electronic effect. In biphasic systems (such as standard Schotten-Baumann conditions), the mono-acylated product is significantly more lipophilic than the free piperazine base. It rapidly partitions into the organic phase where the acylating agent resides. This leads to a high localized concentration of the mono-acylated intermediate, which outcompetes the aqueous free piperazine and drives bis-amide formation[1].

Q: How does the "in situ mono-protonation" strategy solve this issue? A: The key to this pathway is manipulating the acid/base equilibrium of piperazine. Piperazine has two distinct pKa values: ~9.8 and ~5.7. By adding one equivalent of acid to maintain a pH of ~7.0–8.0, you selectively protonate one amine, forming a mono-piperazinium salt. The protonated nitrogen is rendered non-nucleophilic. The mono-protonated piperazine exists in equilibrium with a small amount of the free base. As the free base is consumed by the acylating agent, the equilibrium shifts to generate more free base from the mono-salt. This ensures a controlled, continuously low concentration of the nucleophile, which highly favors mono-acylation[1].

Q: Are there biocatalytic alternatives for highly complex or sensitive substrates? A: Yes. Recent advancements have isolated the adenylation domain of carboxylic acid reductase (CARmm-A). This truncated enzyme catalyzes highly selective amide bond formation under mild aqueous conditions. When coupled with a class III polyphosphate kinase (CHU) for in situ ATP recycling, this biocatalytic method can achieve up to 99% yield of the mono-acylated product without the need for any complex protection/deprotection steps[2],[3].

Quantitative Data & Strategy Comparison

To rationally design your experiment, you must understand the species distribution of your starting material and the expected outcomes of different synthetic strategies.

Table 1: Piperazine pKa Values and Species Distribution
pH LevelDominant SpeciesNucleophilicitySuitability for Mono-acylation
> 11.0 Free BaseExtremely HighPoor (Results in high bis-amide)
7.0 - 8.0 Mono-protonatedModerate (Equilibrium controlled)Excellent (Highly selective)
< 4.0 Di-protonatedNegligiblePoor (Reaction halts entirely)
Table 2: Comparison of Mono-acylation Strategies
StrategyKey ReagentsTypical YieldBis-amide %Scalability & Notes
Stoichiometric Excess 5-10 eq. Piperazine70-85%5-10%Poor. High waste; requires extensive extraction.
In Situ Mono-protonation 1 eq. Acid (HCl/TFA)80-90%< 5%Excellent. Cost-effective and industrially viable.
Boron Complexation 9-BBN~84%~15%Moderate. Good for sensitive substrates, but costly.
Biocatalytic (CARmm-A) CARmm-A, ATP, CHUUp to 99%< 1%High. Green chemistry; requires enzyme preparation.

Troubleshooting Guide

Issue 1: Excessive bis-amide formation in standard Schotten-Baumann conditions.

  • Causality: Strong bases (like NaOH) push the pH above 11, ensuring piperazine is entirely in its free base form, maximizing non-selective nucleophilic attack.

  • Solution: Avoid forcing conditions and strong bases. Switch to a pH-controlled biphasic system (Protocol A) or utilize a 9-BBN pre-complexation strategy. Pretreatment of the diamine with 9-BBN complexes a single nitrogen atom, acting as a temporary, easily removable protecting group that sterically and electronically suppresses bis-acylation[4].

Issue 2: Complete halt of reaction or extremely low yield in acidic aqueous conditions.

  • Causality: If the reaction pH drops below 5.0, piperazine becomes di-protonated. The piperazin-1,4-diium cation has no free lone pairs and is completely non-nucleophilic[5].

  • Solution: Monitor the pH dynamically. The acylation reaction generates HCl as a byproduct, which will rapidly crash the pH if unbuffered. Use a mild base like saturated

    
     added dropwise simultaneously with your acyl chloride to maintain the pH strictly between 7.0 and 8.0.
    

Validated Experimental Protocols

Protocol A: pH-Controlled Mono-acylation (In Situ Protonation)

This protocol is a self-validating system: if the pH is maintained correctly, the equilibrium shift guarantees high selectivity.

  • Preparation: Dissolve piperazine (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and water (1:1 v/v).

  • Protonation: Carefully adjust the aqueous phase to exactly pH 7.5 using 1M HCl. Self-Validation Check: Verify the pH using a calibrated meter. The solution now predominantly contains the mono-piperazinium salt.

  • Cooling: Chill the vigorously stirring mixture to 0 °C in an ice bath to suppress side reactions.

  • Acylation: Dissolve the acyl chloride (0.95 eq) in a small volume of DCM. Add this dropwise to the reaction over 30 minutes.

  • Dynamic pH Control (Critical): As the acyl chloride reacts, it releases HCl. Simultaneously add saturated aqueous

    
     dropwise to maintain the pH at ~7.5.
    
  • Workup: Allow the reaction to warm to room temperature. Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Biocatalytic Monoacylation using CARmm-A

An advanced, green-chemistry approach for complex pharmaceutical intermediates.

  • Buffer Preparation: Prepare an aqueous reaction buffer containing 100 mM

    
     and polyphosphate (as the ultimate phosphate donor).
    
  • Substrate Loading: Add piperazine (175 mM) and the target carboxylic acid (1 mM) to the buffer[3].

  • Enzyme Addition: Introduce CARmm-A lysate (3 mg/mL) and Class III polyphosphate kinase (CHU). The CHU enzyme acts as an in situ circulatory system to regenerate ATP from AMP and polyphosphate[2],[3].

  • Incubation: Incubate the mixture at 30 °C for 24 hours under gentle agitation.

  • Isolation: Quench the reaction by adjusting the pH to 10 (to free the remaining amine) and extract the mono-acylated product using ethyl acetate.

Mechanistic Visualizations

pH_Control A Piperazine Free Base (Highly Nucleophilic) B Add 1 eq. Acid (e.g., HCl) pH Maintained at ~7.0 A->B Protonation C Mono-protonated Piperazinium (One active amine) B->C Equilibrium Shift D Add Acylating Agent (e.g., Benzoyl Chloride) C->D Acylation E Mono-acylated Piperazine (Major Product) D->E Favored Pathway F Bis-acylated Byproduct (Minimized) D->F Suppressed Pathway

Workflow for pH-controlled selective mono-acylation of piperazine.

Biocatalysis A Carboxylic Acid + Piperazine B CARmm-A Enzyme (Adenylation Domain) A->B Substrate Binding D Mono-acylated Amide (High Selectivity) B->D Amidation C ATP -> AMP + PPi C->B Energy Source E Class III Polyphosphate Kinase (CHU) E->C ATP Recycling F Polyphosphate F->E Phosphate Donor

Biocatalytic monoacylation of diamines using CARmm-A and ATP recycling.

References

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides, ACS Catalysis. URL: [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron, Journal of Organic Chemistry (via ResearchGate). URL: [Link]

  • Mono-acylation of piperazine using a phenyl carbonate in water (Ph.D. Thesis), IS MUNI. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoronicotinic Acid Amidation

Welcome to the technical support guide for the amidation of 2-fluoronicotinic acid. This substrate presents a unique dichotomy in synthetic chemistry: the carboxylic acid requires robust activation to form an amide, yet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the amidation of 2-fluoronicotinic acid. This substrate presents a unique dichotomy in synthetic chemistry: the carboxylic acid requires robust activation to form an amide, yet the adjacent 2-fluoro group renders the pyridine ring highly electrophilic, inviting unwanted side reactions. This guide provides a mechanistic breakdown, diagnostic workflows, and self-validating protocols to help you achieve high chemoselectivity and conversion.

Diagnostic Workflow: LC-MS Analysis

Before adjusting your reaction parameters, analyze your crude reaction mixture via LC-MS. The mass of the major byproduct will dictate your troubleshooting strategy.

TroubleshootingWorkflow Start Analyze Crude Reaction via LC-MS SNAr Issue: SNAr Byproduct m/z =[M - F + Amine]+ Start->SNAr F-Displacement Unreacted Issue: Unreacted Acid m/z = [Acid]+ Start->Unreacted Poor Activation Hydrolysis Issue: Hydrolyzed Ester m/z = [Acid]+ (Post-activation) Start->Hydrolysis Moisture Present Sol_SNAr Action: Lower Temp (0°C) Switch Base to NMM Use T3P Reagent SNAr->Sol_SNAr Sol_Unreacted Action: Increase Activation Use HATU/HOAt or Ghosez's Reagent Unreacted->Sol_Unreacted Sol_Hydrolysis Action: Ensure Anhydrous Dry Solvents & Argon Check Amine Sterics Hydrolysis->Sol_Hydrolysis

Diagnostic workflow for troubleshooting 2-fluoronicotinic acid amidation based on LC-MS data.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My LC-MS shows a major byproduct with a mass corresponding to the displacement of the fluorine atom ([M - 19 + Amine]+). What is happening? A1: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The 2-fluoro group on the pyridine ring is highly susceptible to nucleophilic attack by your amine. While the C–F bond is exceptionally strong, the extreme polarity of this bond makes fluoride an ideal leaving group for SNAr reactions because it stabilizes the intermediate Meisenheimer complex[1]. Furthermore, when the carboxylic acid is activated (e.g., into an active ester), the electron-withdrawing nature of the intermediate further depletes electron density from the pyridine C2 position, accelerating the SNAr pathway[2]. Causality & Solution: High temperatures and strong bases (like DIPEA) promote the formation of the Meisenheimer complex. Suppress SNAr by lowering the reaction temperature to 0 °C and swapping to a milder, sterically hindered base like N-methylmorpholine (NMM).

Q2: The reaction stalls, and LC-MS shows mostly unreacted 2-fluoronicotinic acid. Why is the activation failing? A2: The strong inductive electron-withdrawing effect (-I effect) of the adjacent fluorine atom significantly reduces the nucleophilicity of the 3-carboxylate anion. Consequently, the initial attack of the carboxylate onto standard coupling reagents (like EDC or DCC) is kinetically sluggish[3]. Causality & Solution: Standard carbodiimides rely on the nucleophilicity of the acid. To bypass this, transition to highly electrophilic activation strategies. Converting the acid to an acid chloride using Ghosez's reagent under neutral conditions forces the activation. Alternatively, use uronium-based reagents like HATU, which provides a highly reactive 7-aza-1-hydroxybenzotriazole active ester.

Q3: How does the choice of coupling reagent dictate the chemoselectivity between amidation and SNAr? A3: Chemoselectivity is governed by the electronic nature of the activated intermediate. Reagents that form highly electron-withdrawing intermediates (like standard acid chlorides formed via SOCl2) make the pyridine ring extremely electrophilic, inviting SNAr. Conversely, reagents like Propylphosphonic anhydride (T3P) form a mixed anhydride that is sufficiently reactive toward amines for amidation, but less activating toward the pyridine ring, thereby widening the kinetic window between amidation and SNAr.

Quantitative Data: Coupling Condition Optimization

The following table summarizes the chemoselectivity landscape when coupling 2-fluoronicotinic acid with a standard secondary amine (e.g., morpholine) under various conditions.

Coupling ReagentBaseSolventTemp (°C)Amide Yield (%)SNAr Byproduct (%)Mechanistic Note
EDC / HOBt DIPEADMF253545Slow activation allows amine to attack the C2-fluoro position.
HATU DIPEADMF256025Fast activation, but the strong base still promotes SNAr.
HATU NMMDMF0 to 2582< 5Milder base and lower initial temp successfully suppress SNAr.
T3P (50% in EtOAc)PyridineEtOAc2588< 2Mixed anhydride intermediate provides the best chemoselectivity.
Ghosez's Reagent DIPEADCM092< 1Highly reactive acid chloride intermediate outpaces SNAr kinetics.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical phase includes a mechanistic checkpoint to verify the reaction trajectory before proceeding.

Protocol A: Chemoselective Amidation via T3P

Best for sensitive amines and absolute suppression of SNAr.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-fluoronicotinic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc (0.2 M concentration).

  • Base Addition: Add pyridine (3.0 eq) dropwise at 0 °C.

    • Causality: Pyridine acts as both an acid scavenger and a mild nucleophilic catalyst, buffering the system against SNAr without providing enough basicity to form the Meisenheimer complex.

  • Activation: Add T3P (50% wt in EtOAc, 1.5 eq) dropwise at 0 °C.

  • Validation Checkpoint (1 Hour): Stir at 0 °C for 1 hour. Pull a 5 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS.

    • Self-Validation: You should observe the disappearance of the acid mass and the appearance of the amide mass. The absence of the [M - 19 + Amine]+ peak confirms chemoselectivity.

  • Completion & Workup: Allow the reaction to warm to room temperature for 2 hours. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: High-Efficiency Amidation via Ghosez's Reagent

Best for sterically hindered amines or when T3P yields incomplete conversion.

  • Preparation: Suspend 2-fluoronicotinic acid (1.0 eq) in anhydrous DCM (0.2 M) under argon at 0 °C.

  • Activation: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 eq) dropwise. Stir for 1 hour at 0 °C.

    • Self-Validation: The heterogeneous suspension will become a clear, homogeneous solution. This physical change is a direct visual validation of complete conversion to the 2-fluoronicotinoyl chloride.

  • Amidation: In a separate vial, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in a small volume of DCM. Add this solution dropwise to the cold acid chloride solution.

    • Causality: Pre-mixing the amine with DIPEA ensures that the HCl generated during amidation is immediately scavenged, preventing amine protonation and ensuring rapid attack on the highly reactive acid chloride before SNAr can occur.

  • Workup: After 2 hours at 0 °C, quench the reaction with water. Extract with DCM, wash with brine, dry over MgSO4, and concentrate.

References

1.[1] Nucleophilic aromatic substitution - Wikipedia. Available at: [Link] 2.[2] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. Available at: [Link] 3.[3] Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

Sources

Optimization

Stability of 2-fluoropyridine moiety under basic conditions

Overview: The "Achilles' Heel" of 2-Fluoropyridine Welcome to the technical support center. You are likely here because you have observed an unexpected byproduct in your reaction—perhaps a hydroxylated species (M+16 mass...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The "Achilles' Heel" of 2-Fluoropyridine

Welcome to the technical support center. You are likely here because you have observed an unexpected byproduct in your reaction—perhaps a hydroxylated species (M+16 mass shift) or an alkoxylated impurity.

The 2-fluoropyridine moiety is a deceptive structural motif. While the C–F bond is thermodynamically strong (approx. 116 kcal/mol), the 2-position is kinetically hyper-reactive toward Nucleophilic Aromatic Substitution (


) .

The Core Rule: Under basic conditions, the 2-fluoropyridine ring does not behave like a standard aryl fluoride; it behaves like an activated electrophile. The ring nitrogen pulls electron density, making the C2 carbon highly susceptible to attack by hard nucleophiles (OH⁻, OR⁻, NH₂⁻).

Module 1: Mechanism & Diagnostics

To troubleshoot effectively, you must understand the failure mode. Unlike chloropyridines, which often require transition metal catalysis to break the C–X bond, 2-fluoropyridines undergo uncatalyzed substitution rapidly.

The Failure Mechanism (


): 
  • Attack: The nucleophilic base attacks the C2 carbon.

  • Intermediate: A Meisenheimer complex forms (stabilized by the electronegative fluorine and the ring nitrogen).[1][2]

  • Collapse: Fluoride (a good leaving group in this specific context) is eliminated, restoring aromaticity but destroying your starting material.

Kinetic Reality: The reaction of 2-fluoropyridine with ethoxide is approximately 320 times faster than that of 2-chloropyridine [1].[1][3][4][5]

SNAr_Mechanism Start 2-Fluoropyridine (Substrate) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (Fast) Base Nucleophilic Base (OH-, OR-, RNH-) Base->Complex Product 2-Substituted Pyridine (Impurity) Complex->Product Elimination Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride

Figure 1: The dominant failure mode (


) of 2-fluoropyridines under basic conditions.

Module 2: Base Compatibility Matrix

Use this decision matrix to select the appropriate base for your transformation.

Base ClassSpecific ReagentsRisk LevelTechnical Notes
Carbonates

,

,

Low generally safe in anhydrous solvents (DMF, DMSO). In water/alcohol at reflux, hydrolysis to 2-pyridone can occur.
Phosphates

Low/Med Excellent for Suzuki couplings. Use anhydrously to prevent hydrolysis.
Hindered Alkoxides

,

Medium Context Dependent. Safe only at low temps (<0°C) or if the pyridine is sterically crowded. At high temp,

occurs.
Primary Alkoxides

,

CRITICAL Avoid. Rapid displacement of F to form methoxy/ethoxy ether (320x rate vs Cl).
Hydroxides

,

,

CRITICAL Avoid. Rapid hydrolysis to 2-pyridone (tautomer of 2-hydroxypyridine).
Amides

,

High Can cause C3-lithiation (DoM) or nucleophilic attack at C2 depending on temp and stoichiometry.

Module 3: Troubleshooting Workflows

Scenario A: Hydrolysis during Suzuki-Miyaura Coupling

Symptom: You are trying to couple a boronic acid to a remote part of the molecule, but the 2-F moiety is converting to a hydroxyl group (Mass +16/18). Root Cause: The use of aqueous base (e.g.,


 in 

) at elevated temperatures (

). Solution:
  • Switch Solvent: Move to an anhydrous system. Use Dioxane or Toluene.

  • Switch Base: Use anhydrous finely ground

    
     or 
    
    
    
    .
  • Add Water Scavenger: Add 3Å molecular sieves to the reaction vessel.

Scenario B: Ether Synthesis (Williamson Ether)

Symptom: You are using


 or 

to deprotonate an alcohol, but the base is attacking the 2-F pyridine. Root Cause: The base is acting as a nucleophile before it acts as a base, or the resulting alkoxide is attacking the 2-F ring intermolecularly. Solution:
  • Inverse Addition: Pre-mix the alcohol and base before adding the 2-fluoropyridine substrate. Ensure the base is fully consumed by the alcohol.

  • Temperature Control: Perform the deprotonation at

    
    , then add the substrate.
    
Scenario C: C-H Activation / Lithiation

Symptom: Complex mixture of regioisomers. Root Cause: 2-Fluoropyridine directs Ortho-Lithiation to the C3 position (Directed Ortho Metalation - DoM) very efficiently. Solution: If you do not want C3 functionalization, avoid organolithiums (


). If you do, you must keep the temperature below 

to prevent the "Pyridyne" mechanism or nucleophilic attack [2].

Decision_Tree Q1 Does your reaction require aqueous conditions? Yes1 Yes Q1->Yes1 No1 No Q1->No1 Action1 High Risk of Hydrolysis. Keep Temp < 50°C. Use weak base (NaHCO3). Yes1->Action1 Q2 Is the base a strong nucleophile? (e.g., OMe-, OH-, NH2-) No1->Q2 Yes2 Yes Q2->Yes2 No2 No (e.g., Carbonates, Phosphates) Q2->No2 Action2 STOP. Substrate will degrade. Change synthetic route. Yes2->Action2 Action3 Safe Zone. Proceed with standard monitoring. No2->Action3

Figure 2: Decision tree for assessing base compatibility with 2-fluoropyridine.

Module 4: Validated Experimental Protocols

Protocol 1: The "Stress Test" (Base Compatibility Check)

Run this small-scale pilot before committing valuable intermediate material.

  • Setup: In a 1-dram vial, dissolve 10 mg of your 2-fluoropyridine substrate in 0.5 mL of the intended solvent.

  • Base Addition: Add 2.0 equivalents of the intended base.

  • Thermal Cycle:

    • Stir at Room Temperature (RT) for 1 hour.

    • Take a 5 µL aliquot

      
       Dilute in MeCN 
      
      
      
      Inject on LCMS.
    • Checkpoint: Look for M+Base adducts.

    • If stable, heat to intended reaction temp (e.g.,

      
      ) for 1 hour.
      
    • Repeat LCMS.[1][6]

  • Analysis:

    • Pass: >95% recovery of parent mass.

    • Fail: Appearance of [M-F+OH] (Hydrolysis) or [M-F+OR] (Alkoxylation).

Protocol 2: Anhydrous Suzuki Coupling (2-F Compatible)

Designed to minimize hydrolysis of the C-F bond.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (0.05 equiv) - Chosen for robustness.
      
    • 
       (finely ground, anhydrous) (3.0 equiv)
      
  • Solvent System: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Charge solids into a vial equipped with a stir bar.

    • Evacuate and backfill with

      
       (3 cycles) to remove 
      
      
      
      and moisture.
    • Add sparged anhydrous Dioxane via syringe.

    • Heat to

      
      . Do not exceed 
      
      
      
      unless necessary.
    • Monitor via LCMS at 2 hours.

References

  • Comparative Reactivity of Halopyridines

    • Source: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.
    • Key Finding: Reaction of 2-fluoropyridine with NaOEt is 320x faster than 2-chloropyridine.[1][3][4][5]

    • URL:[Link]

  • Lithiation and Base Sensitivity

    • Source: "Potassium tert-butoxide promoted regioselective deuteration of pyridines."[7] Chemical Communications, 2022.

    • Key Finding: Discusses the use of KOtBu for deprotonation vs.
    • URL:[Link]

  • General

    
     Mechanism on Heterocycles: 
    
    • Source: "Nucleophilic Aromatic Substitution."[1][2][4][5][6][8][9] Master Organic Chemistry, 2018.

    • Key Finding: Mechanistic validation of Meisenheimer complex stabilization by electronegative
    • URL:[Link]

Sources

Troubleshooting

Recrystallization solvents for (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone salts

This technical guide serves as a specialized support resource for the purification of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone salts. This compound is a critical intermediate in the synthesis of PARP inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for the purification of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone salts. This compound is a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib).[1][2]

The presence of the basic piperazine nitrogen and the electron-deficient 2-fluoropyridine ring creates specific solubility challenges, most notably "oiling out" and hygroscopicity.

Case ID: 2-F-PYR-PIP-SALT Status: Active Subject: Solvent Selection & Troubleshooting for Salt Recrystallization

Solvent Selection Logic (The "Why")

The crystallization of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone salts requires balancing the high polarity of the protonated piperazine against the lipophilicity of the fluorinated pyridine ring.

Solubility Profile & Recommendations
Solvent ClassSpecific SolventInteraction MechanismSuitability (HCl/Tosylate Salts)
Protics (Good Solvents) Methanol (MeOH) High dielectric constant; dissolves ionic lattice.Excellent. Primary solvent for dissolution.
Water Strong H-bonding.Good (as co-solvent only). Pure water often leads to hydrate formation or excessive loss.
Ethanol (EtOH) Moderate polarity.Good. often used as the single solvent for cooling crystallization.
Aprotics (Anti-Solvents) Ethyl Acetate (EtOAc) Polar aprotic; poor solubility for salts.Excellent. Standard anti-solvent to induce nucleation.
Acetonitrile (MeCN) Moderate polarity.Moderate. Good for oiling-out control, but can solvate some salts.
MTBE / IPA Low polarity (MTBE) / H-bonding (IPA).Good. IPA is a milder anti-solvent than MTBE; useful if precipitation is too rapid.
Decision Logic for Solvent Systems
  • Scenario A (High Purity Crude): Use Ethanol (95% or absolute) . The salt is soluble at reflux but sparingly soluble at

    
    .
    
  • Scenario B (Oily/Impure Crude): Use a Methanol/Ethyl Acetate system. Dissolve in minimum MeOH, then slowly add EtOAc to lower the solubility limit without crashing the system into an oil.

  • Scenario C (Hygroscopic Salts): Avoid water. Use IPA/MTBE .

Experimental Protocols

Protocol A: Standard Cooling Crystallization (Ethanol System)

Best for: Hydrochloride salts with >90% initial purity.

  • Charge: Place 10 g of crude salt in a round-bottom flask.

  • Dissolve: Add Ethanol (approx. 5-7 vol, 50-70 mL) and heat to reflux (

    
    ).
    
    • Note: If undissolved solids remain after 10 vol, filter hot (remove inorganic salts).

  • Cool: Turn off heat. Allow the flask to cool to room temperature (RT) slowly over 2 hours with gentle stirring .

    • Critical: Rapid cooling here causes oiling out.[3]

  • Chill: Once at RT, move to an ice bath (

    
    ) for 1 hour.
    
  • Isolate: Filter the white crystalline solid. Wash with cold Ethanol (1 vol).

  • Dry: Vacuum oven at

    
     for 12 hours.
    
Protocol B: Anti-Solvent Precipitation (MeOH/EtOAc)

Best for: Removing non-polar impurities or handling highly soluble salts.

  • Dissolve: Dissolve crude salt in minimum Methanol at RT or slight warming (

    
    ).
    
  • Seed: Add 0.1% w/w pure seed crystals (if available).

  • Dose: Add Ethyl Acetate dropwise via addition funnel.

    • Target: Add until the solution turns slightly turbid (cloud point).[4][5]

  • Age: Stop addition. Stir for 30 mins to allow crystal growth (Ostwald ripening).

  • Finish: Resume EtOAc addition until ratio is 1:3 (MeOH:EtOAc).

  • Cool & Filter: Cool to

    
    , filter, and wash with EtOAc.
    

Visualization: Workflow & Logic

Figure 1: Solvent System Decision Matrix

This diagram guides you through selecting the correct solvent based on your specific impurity profile and salt type.

SolventSelection Start Start: Analyze Crude Salt CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity >90% Purity CheckPurity->HighPurity LowPurity <90% or Oily CheckPurity->LowPurity SingleSolvent Single Solvent System (Cooling Crystallization) HighPurity->SingleSolvent BinarySystem Binary System (Anti-Solvent) LowPurity->BinarySystem Ethanol Solvent: Ethanol (Reflux -> 0°C) SingleSolvent->Ethanol MeOH_EtOAc Solvent: MeOH / EtOAc (Dissolve in MeOH, add EtOAc) BinarySystem->MeOH_EtOAc Organic Impurities Water_IPA Solvent: Water / IPA (Only for inorganic removal) BinarySystem->Water_IPA Inorganic Salts Present

Caption: Decision matrix for selecting crystallization solvents based on crude purity and impurity type.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The solution becomes milky, and liquid droplets form instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common in piperazines due to their low melting points and conformational flexibility.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling out at reflux Concentration too high; saturation temp > melting point.Add more solvent to lower the saturation temperature below the oiling-out limit.
Oiling out upon anti-solvent addition Anti-solvent added too fast.Re-heat to redissolve the oil.[6] Add anti-solvent slower . Increase agitation speed.
Sticky gum forms at bottom Amorphous solidification.Trituration: Decant solvent.[7] Add diethyl ether or hexanes and stir vigorously to induce hardening.
No precipitation Super-saturation not reached.Evaporate 20% of solvent or cool to

.
Figure 2: Resolving Oiling Out

OilingOutFix Problem Problem: Oiling Out (Liquid Droplets) Step1 Stop Cooling/Addition Problem->Step1 Step2 Re-heat to Clear Solution (Dissolve Oil) Step1->Step2 Step3 Seed at Metastable Zone (Just below saturation) Step2->Step3 Step4 Slow Cooling (< 0.5°C/min) Step3->Step4

Caption: Step-by-step workflow to recover a crystallization batch that has oiled out.

Frequently Asked Questions (FAQ)

Q: My HCl salt is extremely hygroscopic. How do I handle this? A: Piperazine HCl salts can be hygroscopic. Avoid water in your solvent system. Switch to Methanol/MTBE . Dry the final product in a vacuum oven with a P₂O₅ trap or a nitrogen bleed to prevent moisture re-absorption.

Q: Can I use Acetone as an anti-solvent? A: Use with caution. While Acetone is a good anti-solvent, primary amines (and some secondary amines like piperazine) can react with ketones to form hemiaminals or imines (Schiff bases) under acidic conditions or high heat. Ethyl Acetate is chemically safer.

Q: The color of my crystals is off (yellow/brown). A: The 2-fluoropyridine ring can degrade to form colored oligomers if overheated.

  • Fix: Perform a carbon treatment . Dissolve the salt in hot methanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter through Celite before adding the anti-solvent.

References

  • AstraZeneca AB. (2010). Phthalazinone derivatives. US Patent 7,692,006. (Describes the synthesis and isolation of Olaparib intermediates, identifying the use of Ethanol/Water and EtOAc systems).

  • BenchChem. (2025).[3][8] Technical Support Center: Purification of Piperazine Derivatives. (General protocols for piperazine salt recrystallization and oiling out troubleshooting).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Mechanistic explanation of LLPS and metastable zone width control).

  • PubChem. (2025).[9] 2-Fluoropyridine Physical Properties. National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

Decoding Complex Spin Systems: A Comparative ¹H NMR Analysis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and targe...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Complex Spin Systems: A Comparative ¹H NMR Analysis of (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and target affinity, analyzing these complex scaffolds demands advanced spectroscopic techniques. When interpreting the ¹H NMR spectrum of (2-fluoropyridin-3-yl)(piperazin-1-yl)methanone, researchers are immediately confronted with two distinct phenomena that complicate standard analysis: severe heteronuclear ¹⁹F-¹H spin-spin coupling in the aromatic region, and restricted amide bond rotation in the aliphatic region.

This guide objectively compares the NMR performance profile of this fluorinated scaffold against its chlorinated and unsubstituted alternatives, providing self-validating experimental protocols to extract unambiguous structural data.

The Mechanistic Basis of the NMR Profile

To accurately assign the ¹H NMR spectrum of this compound, we must first understand the causality behind its spectral complexity.

Heteronuclear Spin-Spin Coupling: The ¹⁹F nucleus has a spin of ½ and a 100% natural abundance. Unlike standard proton-proton interactions, fluorine couples extensively across multiple bonds with the pyridine protons. The H-4 proton (ortho to the carbonyl) experiences strong ³J_HF coupling, while H-5 and H-6 experience ⁴J_HF and ⁵J_HF coupling, respectively. This splits standard doublet/triplet patterns into highly complex multiplets (e.g., doublet of doublet of doublets, ddd).

Restricted Amide Bond Rotation: The piperazine ring is linked to the fluoropyridine via a tertiary amide. The nitrogen lone pair delocalizes into the carbonyl system, creating a partial double bond (C-N). The highly electronegative 2-fluoro group exerts a strong inductive (-I) effect, withdrawing electron density from the pyridine ring and making the carbonyl carbon highly electrophilic. To compensate, the piperazine nitrogen's lone pair is drawn more strongly into the carbonyl system, significantly increasing the C-N double-bond character. This traps the piperazine ring in distinct syn and anti rotameric states at 25°C, manifesting as broad, unresolved humps in the 3.0–4.0 ppm region [1].

SpinSystem F 19F Nucleus (C2 Position) H4 H-4 Proton (ortho to C=O) F->H4 ³J_HF (~10-15 Hz) Strong Coupling H5 H-5 Proton (meta to C=O) F->H5 ⁴J_HF (~5-8 Hz) Moderate Coupling H6 H-6 Proton (para to C=O) F->H6 ⁵J_HF (~1-3 Hz) Weak/Long-Range

Fig 1: Heteronuclear ¹⁹F-¹H spin-spin coupling network in the 2-fluoropyridine ring.

Objective Performance Comparison: Fluoro vs. Chloro vs. Phenyl Analogs

To isolate the spectroscopic impact of the 2-fluoro substitution, we compare our target compound against two structural alternatives: the 2-chloro analog and the unsubstituted phenyl analog (N-benzoylpiperazine).

Table 1: Comparative ¹H NMR Aromatic Signatures (400 MHz, DMSO-d₆)

Compound ScaffoldH-4 (ortho to C=O)H-5 (meta to C=O)H-6 (para to C=O)Primary Spectral Complication
2-Fluoro Analog ~7.9 ppm (ddd, ³J_HF, ³J_HH, ⁴J_HH)~7.3 ppm (ddd, ⁴J_HF, ³J_HH, ³J_HH)~8.3 ppm (dd, ⁵J_HF, ³J_HH)Severe ¹⁹F heteronuclear splitting
2-Chloro Analog ~7.8 ppm (dd, ³J_HH, ⁴J_HH)~7.4 ppm (dd, ³J_HH, ³J_HH)~8.4 ppm (dd, ³J_HH, ⁴J_HH)Standard ¹H-¹H coupling only
Phenyl (Baseline) ~7.4 ppm (m, 2H)~7.4 ppm (m, 2H)~7.5 ppm (m, 1H)Overlapping multiplets

Table 2: Piperazine Amide Rotational Dynamics

Compound ScaffoldC-N Rotational Barrier (ΔG‡)Coalescence Temp (Tc) in DMSO-d₆Aliphatic Profile at 25°C (400 MHz)
2-Fluoro Analog ~75 - 80 kJ/mol> 85°CFour distinct, broad multiplets (resolved rotamers)
2-Chloro Analog ~70 - 75 kJ/mol~ 70°CTwo very broad humps (intermediate exchange)
Phenyl (Baseline) ~60 - 65 kJ/mol< 40°CSharp, coalescing singlets/tight multiplets

Data synthesis based on established conformational behavior of acyl-functionalized piperazines [2] and heteroaryl systems [3].

Experimental Protocols & Self-Validating Workflows

To extract accurate structural data and overcome the kinetic and magnetic challenges of this molecule, a multi-tiered NMR protocol is required. Every step below is designed as a self-validating system to prevent misinterpretation of instrumental artifacts as chemical phenomena.

Protocol A: Variable Temperature (VT) NMR for Conformational Resolution

Standard 1D ¹H NMR at room temperature yields broad aliphatic signals that cannot be accurately integrated. VT-NMR overcomes the kinetic barrier, forcing the rotamers into either a frozen state or fast exchange.

  • Sample Preparation : Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ due to its high boiling point (189°C), which safely accommodates the high temperatures required to reach the coalescence point (Tc) of the restricted amide bond.

  • Baseline Acquisition & Self-Validation : Acquire a standard 1D ¹H NMR spectrum at 25°C. Self-Validation Checkpoint: Examine the tetramethylsilane (TMS) peak at 0.00 ppm. If the TMS peak has a half-height width (w½) < 1 Hz, the magnetic field is perfectly shimmed. Therefore, any broadness observed in the piperazine region (3.0–4.0 ppm) is definitively a chemical phenomenon (conformational exchange), not poor shimming.

  • Sub-Ambient Cooling (Rotamer Resolution) : Cool the probe to 0°C and re-acquire the spectrum. Causality: Lowering thermal energy traps the piperazine ring in its distinct syn/anti rotameric states, sharpening the broad humps into distinct, integrable multiplets for accurate structural confirmation.

  • Thermal Coalescence (Kinetic Analysis) : Heat the probe in 10°C increments up to 90°C. Observe the piperazine signals merge into sharp time-averaged singlets. Use the coalescence temperature (Tc) to calculate the activation energy (ΔG‡) of the C-N bond rotation.

VTNMR Start 1D 1H NMR @ 25°C (DMSO-d6) Observe Broad Piperazine Signals (3.0 - 4.0 ppm) Start->Observe Validate Self-Validation: Check TMS Peak Sharpness Observe->Validate Decision Is TMS Sharp? Validate->Decision Shim Re-shim Magnet Decision->Shim No (w1/2 > 1Hz) VT Initiate VT-NMR (Dynamic Exchange) Decision->VT Yes (w1/2 < 1Hz) Shim->Start Heat Heat to 80-100°C (Coalescence: Tc) VT->Heat Cool Cool to 0°C (Resolve Rotamers) VT->Cool Data Calculate ΔG‡ & Extract True Integrals Heat->Data Cool->Data

Fig 2: Self-validating Variable Temperature (VT) NMR workflow for resolving piperazine rotamers.

Protocol B: ¹⁹F-Decoupled ¹H NMR (¹H{¹⁹F}) for Aromatic Simplification

To unambiguously assign the pyridine protons, we must remove the ¹⁹F heteronuclear coupling.

  • ¹⁹F Reference Acquisition & Self-Validation : Tune the probe to the ¹⁹F frequency and acquire a standard 1D ¹⁹F spectrum. Self-Validation Checkpoint: A single sharp peak should be observed (typically between -65 to -75 ppm). This confirms the structural integrity of the C-F bond and provides the exact irradiation frequency (O2 offset) required for the decoupling pulse.

  • Decoupler Calibration : Set the ¹⁹F decoupler offset to the exact frequency of the fluorine peak identified in Step 1.

  • ¹H{¹⁹F} Acquisition : Acquire the ¹H NMR spectrum while applying continuous wave (CW) or GARP decoupling on the ¹⁹F channel. Causality: Irradiating the ¹⁹F nucleus forces rapid spin transitions, averaging its magnetic vector to zero on the NMR timescale. This eliminates all J_HF coupling, collapsing the complex aromatic ddd signals into simple dd patterns driven solely by ¹H-¹H ortho/meta coupling.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC (NIH).
  • Preparation and Reactions of Heteroarylmethylzinc Reagents. AWS.
Comparative

Comparative Guide: LC-MS Fragmentation Profiling of Fluoropyridine Piperazine Amides

Executive Summary This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation patterns of fluoropyridine piperazine amides , a structural motif prevalent in modern kinase inhibitors (e.g., PARP, CDK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation patterns of fluoropyridine piperazine amides , a structural motif prevalent in modern kinase inhibitors (e.g., PARP, CDK inhibitors). Unlike standard peptide or simple heterocyclic fragmentation, this scaffold exhibits a unique "tug-of-war" in proton affinity between the piperazine nitrogen and the pyridine ring, heavily influenced by the electron-withdrawing fluorine substituent.

We compare the fragmentation behavior of this scaffold against non-fluorinated pyridine analogs and phenyl-piperazine isosteres to demonstrate why specific diagnostic ions are superior for structural verification and metabolite tracking.

Mechanistic Principles & Fragmentation Pathways[1][2][3][4][5][6]

The "Fluorine Effect" on Ionization and Cleavage

In electrospray ionization (ESI), the protonation site dictates the fragmentation pathway. For fluoropyridine piperazine amides, two primary basic sites compete:

  • Piperazine N4 (Secondary/Tertiary Amine): High proton affinity (PA).

  • Pyridine Nitrogen: Moderate PA, reduced by the inductive effect (-I) of the fluorine atom.

Expert Insight: The presence of fluorine ortho or meta to the pyridine nitrogen lowers the pKa of the pyridine ring compared to a non-substituted pyridine. Consequently, in the gas phase, the proton is predominantly localized on the piperazine ring. This directs the primary cleavage to the amide bond via a charge-proximal mechanism, rather than charge-remote fragmentation often seen in neutral aromatics.

Primary Fragmentation Channels

Upon Collision Induced Dissociation (CID), three distinct pathways emerge:

  • Pathway A (Amide Hydrolysis-like): Cleavage of the C(O)-N bond. This yields a characteristic Fluoropyridyl Acylium Ion (diagnostic for the "head" group) and a neutral piperazine, or vice versa depending on proton location.

  • Pathway B (Piperazine Ring Opening): Sequential losses of

    
     fragments (retro-Diels-Alder-like), generating ions at m/z 56  and m/z 70 .
    
  • Pathway C (Fluorine Specific): Unlike chloro-analogs, C-F bonds are metabolically and thermally stable. However, under high collision energies (HCD > 35 eV), a rare but diagnostic loss of HF (20 Da) can occur if a proton is available on an adjacent carbon.

Comparative Analysis: Fluoropyridine vs. Alternatives

This section compares the analytical performance of the fluoropyridine scaffold against its common structural alternatives during LC-MS analysis.

Table 1: Diagnostic Ion Comparison[1][5][7]
FeatureFluoropyridine Piperazine Amide Pyridine Piperazine Amide (Non-F)Phenyl Piperazine Amide
Parent Ion Stability High .[1] F-atom stabilizes the ring against oxidation but destabilizes N-protonation.Moderate . Pyridine N competes strongly for proton, leading to mixed fragmentation.High . Charge strictly localized on piperazine.
Key Diagnostic Ion [R-CO]⁺ (Acylium) . The F-pyridine acylium ion is intense and distinct.[Py-CO]⁺ . Often undergoes further CO loss (-28 Da) rapidly.[Ph-CO]⁺ . Standard tropylium-like rearrangement.
Mass Defect Negative/Low . Fluorine introduces a mass defect useful for filtering background noise.Positive . Standard organic mass defect.Positive .
Interference Risk Low . Few endogenous matrix ions mimic the specific F-pyridine mass defect.High . Isobaric with many metabolic byproducts.High . Common in many drug scaffolds.
Sensitivity (ESI+) Excellent . Piperazine ensures high ionization efficiency.Good .Good .
Performance Verdict
  • For DMPK Studies: The Fluoropyridine scaffold offers superior metabolic stability tracking. The C-F bond rarely cleaves metabolically, making the fluorinated fragment a robust "anchor" for identifying metabolites (e.g., N-oxide formation on the piperazine side).

  • For Structural Elucidation: The mass shift of +17.99 Da (F vs H) in the acylium ion series provides an unambiguous confirmation of the heterocyclic core, unlike the phenyl analog which lacks unique isotopic signatures.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate the fragmentation patterns described, follow this self-validating protocol.

Sample Preparation
  • Stock: 1 mg/mL in DMSO.

  • Working: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Rationale: Formic acid is critical to ensure full protonation of the piperazine ring, driving the expected fragmentation pathway.

Instrument Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why Stepped? Low energy (15 eV) preserves the Molecular Ion

      
      . Medium energy (30 eV) exposes the Amide Cleavage (Pathway A). High energy (45 eV) reveals Piperazine shattering (Pathway B).
      
Data Acquisition Strategy
  • Full Scan (MS1): Verify monoisotopic mass and isotope pattern (A+1 for 13C, no A+2 for Cl/Br).

  • Targeted MS2: Isolate precursor with 1.0 Da isolation window.

  • Validation: Check for the "Piperazine Fingerprint" (ions at m/z 56.05, 70.06, 85.08). If these are absent, the piperazine ring may be substituted or ring-opened.

Visualization of Fragmentation Pathways[1][2][3][6][7][9]

The following diagram illustrates the critical dissociation pathways for a representative structure: N-(4-methylpiperazin-1-yl)-5-fluoronicotinamide .

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 239.12 (Protonated on Piperazine N) Acylium Fluoropyridyl Acylium [F-Py-CO]+ m/z 124.02 (Diagnostic Head Group) Parent->Acylium Pathway A: Amide Bond Cleavage (Charge Retention on Pyridine) NeutralPip Neutral Piperazine (Lost) Parent->NeutralPip AmineIon Protonated Piperazine [C5H11N2]+ m/z 115.09 Parent->AmineIon Pathway A': Amide Bond Cleavage (Charge Retention on Piperazine) NeutralAcid Neutral Fluoronicotinic Acid (Lost) Parent->NeutralAcid PyridylFrag Pyridyl Ion [F-Py]+ m/z 96.02 (Loss of CO) Acylium->PyridylFrag Loss of CO (-28 Da) Frag70 Piperazine Frag A [C4H8N]+ m/z 70.06 AmineIon->Frag70 Ring Opening (-C2H5N) Frag56 Piperazine Frag B [C3H6N]+ m/z 56.05 Frag70->Frag56 (-CH2)

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway of a representative fluoropyridine piperazine amide. Note the divergence into "Head Group" (Red) and "Tail Group" (Yellow/Green) diagnostic ions.

Decision Tree for Identification

Use this logic flow to confirm the presence of the fluoropyridine piperazine scaffold in unknown samples.

DecisionTree Start Unknown Peak Detected CheckMass Is Mass Defect Negative/Low? Start->CheckMass CheckFrag MS2: Piperazine Ions? (m/z 56, 70, 85, 99) CheckMass->CheckFrag Yes LikelyNonF Likely Non-Fluorinated Analog CheckMass->LikelyNonF No (Positive Defect) CheckAcylium MS2: Acylium Ion? (Matches F-Py-CO mass) CheckFrag->CheckAcylium Yes DifferentScaffold Different Scaffold CheckFrag->DifferentScaffold No CheckHF High Energy MS3: Loss of 20 Da (HF)? CheckAcylium->CheckHF Ambiguous Confirmed CONFIRMED: Fluoropyridine Piperazine CheckAcylium->Confirmed Yes CheckHF->Confirmed Yes CheckHF->LikelyNonF No

Caption: Figure 2. Logic gate for structural confirmation of fluoropyridine piperazine amides using LC-MS/MS data.

References

  • Niessen, W. M. A. (2011).[1] Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography–tandem mass spectrometry. Mass Spectrometry Reviews. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of piperazine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • BenchChem Technical Support. (2025). Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Guides. Link

  • Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link

  • Tang, Q., et al. (2012).[3] Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Link

Sources

Validation

HPLC Purity Method for Pyridine-Piperazine Intermediates: A Comparative Technical Guide

Executive Summary: The "Basic" Challenge In the landscape of medicinal chemistry, pyridine-piperazine scaffolds are ubiquitous, serving as the backbone for countless GPCR ligands and kinase inhibitors. However, their ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Basic" Challenge

In the landscape of medicinal chemistry, pyridine-piperazine scaffolds are ubiquitous, serving as the backbone for countless GPCR ligands and kinase inhibitors. However, their analysis presents a notorious chromatographic challenge.[1] The combination of the aromatic pyridine (pKa ~5.2) and the aliphatic, highly basic piperazine (pKa ~9.8) creates a "perfect storm" for secondary silanol interactions.

Standard C18 methods often yield broad, tailing peaks (


) and poor retention for these polar intermediates, compromising integration accuracy and impurity detection.

This guide moves beyond the standard "try and see" approach. We objectively compare three distinct separation modes—High-pH Reversed Phase (High-pH RP) , HILIC , and Mixed-Mode Chromatography —to determine the optimal protocol for purity profiling.

Strategic Decision Matrix

Before selecting a column, use this decision tree to align the method with your downstream requirements (MS compatibility, sample matrix, and resolution needs).

MethodSelection Start Start: Pyridine-Piperazine Analysis MS_Req Is MS Sensitivity Critical? Start->MS_Req Polarity Is the compound highly polar (elutes in void on C18)? MS_Req->Polarity No (UV only) HILIC Method B: HILIC (High MS Sensitivity) MS_Req->HILIC Yes (Trace Impurities) Robustness Is this for QC/Routine Release? Polarity->Robustness No (Retained on C18) MixedMode Method C: Mixed-Mode (C18 + Ion Exchange) Polarity->MixedMode Yes (Void Elution) HighPH Method A: High-pH RP (Hybrid C18, pH 10) Robustness->HighPH Yes (High Stability) LowPH Legacy Method: Low pH C18 + Ion Pair Robustness->LowPH No (Quick Screen)

Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity and detection requirements.

Comparative Analysis of Methodologies

We evaluated three primary methodologies for a representative intermediate: 1-(4-Pyridinyl)piperazine .

Method A: High-pH Reversed Phase (The Gold Standard)
  • Mechanism: Uses hybrid-silica particles (e.g., BEH, Gemini-NX) resistant to alkaline pH. At pH 10, the piperazine moiety (pKa ~9.8) becomes largely neutral, suppressing ion-exchange with silanols and increasing hydrophobicity.

  • Pros: Excellent peak shape (

    
    ), high loadability, MS compatible.
    
  • Cons: Requires specific "High pH stable" columns; silica columns will dissolve.[2]

Method B: HILIC (The Sensitivity Specialist)
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.[3]

  • Pros: Massive gain in MS sensitivity (10-100x) due to high organic mobile phase; retains very polar metabolites.

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

Method C: Mixed-Mode (The Problem Solver)
  • Mechanism: Combines C18 retention with Anion/Cation exchange ligands.

  • Pros: Tunable selectivity; can separate inorganic counter-ions (Cl-, Br-) from the API in a single run.

  • Cons: Complex method development; higher column cost.

Performance Data Summary
ParameterHigh-pH RP (Hybrid C18)HILIC (Silica/Amide)Standard Low-pH C18
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄OAc (pH 5.8) / ACN0.1% Formic Acid / ACN
Retention (k) 3.5 (Ideal)4.2 (Strong)0.8 (Poor - Void risk)
Tailing Factor (

)
1.0 - 1.1 1.1 - 1.21.5 - 2.5 (Severe)
MS Sensitivity GoodExcellent Good
Equilibration Fast (5-10 CV)Slow (20+ CV)Fast (5-10 CV)
Robustness HighModerateLow (pH drift affects

)

Recommended Protocol: High-pH Reversed Phase

Based on robustness and peak symmetry, Method A is the recommended starting point for purity analysis of pyridine-piperazine intermediates.

Instrumentation & Reagents[4][5][6][7]
  • System: UHPLC or HPLC with quaternary pump.

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Phenomenex Gemini-NX C18 (3 µm). Note: Standard silica columns will fail at this pH.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • MP A: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Add ~2-3 mL Ammonium Hydroxide (28%) to reach pH 10.0 ± 0.1. Filter (0.2 µm).

    • MP B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • Flow Rate: 0.5 mL/min (for 3.0 mm ID).

    • Temp: 40°C (Improves mass transfer for basic amines).

Time (min)%A (Buffer)%B (ACN)Curve
0.0955Initial
1.0955Hold
10.0595Linear
12.0595Wash
12.1955Re-equilibrate
16.0955End
  • Sample Diluent:

    • Crucial Step: Dissolve sample in 50:50 Water:Acetonitrile.

    • Warning: Do not use 100% aqueous acid (e.g., 0.1% HCl) as the diluent if injecting large volumes, as it may locally disturb the high pH environment at the column head, causing peak splitting.

System Suitability Criteria
  • Tailing Factor: NMT 1.2 for the main peak.

  • Resolution: NLT 2.0 between Pyridine-Piperazine intermediate and nearest impurity.

  • Precision (n=6): RSD NMT 2.0%.

Troubleshooting & Mechanism

Why does the High-pH method work better?

The primary cause of tailing for piperazines is the Ion-Exchange Mechanism with residual silanols (


) on the silica surface.[4]

TailingMechanism cluster_0 Low pH (pH 3) cluster_1 Mid pH (pH 6-7) cluster_2 High pH (pH 10) Analyte_Pos Piperazine (+) Protonated Silanol_Neu Silanol (Si-OH) Neutral Result_Low Good Shape (If silanols inactive) Analyte_Mid Piperazine (+) Protonated Interaction Ionic Attraction (Strong Tailing) Analyte_Mid->Interaction Silanol_Neg Silanol (Si-O⁻) Ionized Silanol_Neg->Interaction Analyte_Neu Piperazine (0) De-protonated Result_High No Interaction (Perfect Symmetry) Analyte_Neu->Result_High Silanol_Neg2 Silanol (Si-O⁻) Ionized

Caption: Mechanism of silanol interactions at varying pH levels. High pH neutralizes the basic analyte, eliminating ionic drag.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent incompatibilityMatch sample diluent pH to mobile phase or increase organic content.
Retention Drift Carbonate formation in MP ABuffer absorbs CO₂ from air. Refresh Mobile Phase A daily or use a guard tube.
High Backpressure Salt precipitationEnsure mixing of MP A and B does not precipitate buffer (10mM is safe for 95% ACN).

References

  • Waters Corporation. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. (Application Note). Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. (Technical Guide). Available at: [Link]

  • Periat, A. et al. Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. Journal of Chromatography A, 2013. Available at: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (Technical Note). Available at: [Link]

Sources

Comparative

Comparing biological activity of fluoropyridine vs fluorophenyl amides

Biological Activity & Structural Optimization: Fluoropyridine vs. Fluorophenyl Amides in Kinase Inhibitor Design As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of op...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & Structural Optimization: Fluoropyridine vs. Fluorophenyl Amides in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor physicochemical properties or off-target toxicity. A highly effective and field-proven strategy in kinase inhibitor design is the bioisosteric replacement of a fluorophenyl amide with a fluoropyridine amide.

While both moieties leverage the unique properties of fluorine (e.g., metabolic resistance to cytochrome P450 oxidation, conformational locking), the introduction of the pyridine nitrogen fundamentally alters the molecule's biological activity, binding kinetics, and pharmacokinetic profile. This guide objectively compares these two structural motifs, providing mechanistic insights, experimental data, and self-validating protocols to support your drug development workflows.

Mechanistic Rationale & Structural Biology

To understand why a medicinal chemist might swap a fluorophenyl for a fluoropyridine, we must look at the causality behind the molecular interactions within a kinase domain.

  • Fluorophenyl Amides: These are traditionally utilized to occupy deep hydrophobic pockets within kinase domains. The fluorine atom increases lipophilicity and provides metabolic stability. However, this high lipophilicity (LogP) often leads to poor aqueous solubility, high plasma protein binding, and promiscuous off-target binding due to non-specific hydrophobic packing1[1].

  • Fluoropyridine Amides: By substituting a CH group with a nitrogen atom, the overall lipophilicity is significantly reduced. More importantly, the pyridine nitrogen acts as a potent, directional hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently engages the kinase hinge region. Furthermore, the adjacent fluorine atom exerts an electron-withdrawing inductive effect, which modulates the pKa of the pyridine nitrogen. This prevents the molecule from becoming overly basic, thereby mitigating hERG liabilities and improving membrane permeability 2[2].

BindingLogic cluster_0 Fluorophenyl Amide cluster_1 Fluoropyridine Amide FP_Node Highly Lipophilic Core FP_Effect Strong Hydrophobic Packing (Increased non-specific binding) FP_Node->FP_Effect Kinase Target Kinase Domain (e.g., MERTK, TGF-βR1) FP_Effect->Kinase Hydrophobic Cleft FPy_Node Nitrogen Heteroatom + Fluorine FPy_Effect H-Bond Acceptor (Hinge Region) Decreased LogP (Better Solubility) FPy_Node->FPy_Effect FPy_Effect->Kinase Directional H-Bonding

Caption: Mechanistic differences in kinase domain binding between fluorophenyl and fluoropyridine amides.

Comparative Physicochemical & Biological Profile

Summarizing quantitative data is critical for lead selection. Table 1 outlines the typical shifts in physicochemical properties when transitioning from a fluorophenyl to a fluoropyridine amide.

Table 1: Comparative Profiling of Bioisosteric Pairs

Property / MetricFluorophenyl AmideFluoropyridine AmideMechanistic Causality
Lipophilicity (LogP) Higher (~3.5 - 4.5)Lower (~2.5 - 3.5)Pyridine nitrogen increases polarity, reducing hydrophobic trapping in lipid bilayers.
Aqueous Solubility Poor to ModerateModerate to HighLower LogP and enhanced H-bond acceptor capacity improve aqueous solvation.
H-Bonding Profile F acts as a weak acceptorPyridine N acts as a strong acceptorN-atom provides directional interaction with kinase hinge region residues.
Selectivity Index (SI) Often lowerHigher (e.g., >15-fold)Specific H-bond geometry restricts binding to off-target kinases, reducing promiscuity.

Experimental Data & Case Studies

Case Study 1: MERTK Targeted PET Radioligands

Researchers developing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


F-PET radioligands for MER tyrosine kinase (MERTK) evaluated a series of fluorinated pyrimidine 5-carboxamides[3]. During SAR optimization, a derivative featuring a fluorine atom at the C2-position of the pyridine ring exhibited diminished potency (IC

= 68 nM). However, repositioning the fluorine to the C-6 position (yielding a 6-fluoropyridine derivative) restored significant potency (IC

= 26 nM). Crucially, this 6-fluoropyridine analog demonstrated a superior Selectivity Index (SI) for MERTK over off-target kinases AXL (~15-fold), TYRO3 (~73-fold), and FLT3 (~54-fold) compared to its purely carbocyclic counterparts4[4].
Case Study 2: TGF-βR1 Kinase Inhibitors

In the optimization of TGF-βR1 inhibitors, SAR studies revealed that N-fluoropyridine moieties form critical hydrogen bonds with Tyr249, Glu245, and Asp351 in the kinase pocket 5[5]. The 3-fluoro and 5-fluoro substituted pyridine derivatives maintained high potency, with specific optimized compounds achieving an IC


 of 7.68 nM in kinase enzymatic assays, significantly outperforming their unfluorinated or purely phenyl-based analogs5[5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls and orthogonal analytical techniques.

Workflow A Bioisosteric Design (Fluorophenyl vs Fluoropyridine) B Amide Coupling (HATU/DIPEA) A->B C Physicochemical Profiling (LC-MS, LogP, pKa) B->C D In Vitro Kinase Assay (TR-FRET Validation) C->D E Selectivity Profiling (Off-target Panel) D->E

Caption: Workflow for the synthesis and biological evaluation of fluorinated amide kinase inhibitors.

Protocol A: Synthesis of Fluoropyridine Amides via HATU Coupling

Causality & Rationale: Fluoropyridinamines are inherently electron-deficient and sterically hindered compared to standard anilines. Standard coupling reagents like EDC/HOBt often result in incomplete conversion. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, driving the amidation of poorly nucleophilic amines to completion 6[6].

  • Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the 6-fluoro-3-pyridinamine (1.1 eq) to the reaction mixture. Stir at 40°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the carboxylic acid mass peak and the appearance of the desired amide mass peak validate successful coupling.

  • Purification: Quench with saturated NaHCO

    
    , extract with EtOAc, and purify the concentrated organic layer via preparative HPLC (C18 column, MeCN/H
    
    
    
    O gradient with 0.1% TFA).
  • Orthogonal Validation: Confirm structural identity and >95% purity using

    
    H-NMR, 
    
    
    
    F-NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological testing.
Protocol B: In Vitro Kinase Activity Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard absorbance assays because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic compounds. ATP concentration is strictly set at the


 value to ensure the assay remains sensitive to ATP-competitive inhibitors.
  • Preparation: Prepare a 10-point, 3-fold serial dilution of the fluoropyridine amide and the fluorophenyl counterpart in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of recombinant kinase (e.g., MERTK), 2 µL of the compound dilution (final DMSO concentration 1%), and incubate for 15 minutes at room temperature.

  • Initiation: Add 2 µL of an ATP/substrate mix (ATP at apparent

    
    , biotinylated peptide substrate). Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 2 µL of TR-FRET detection buffer (containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validating System:

    • Positive Control: Include a known reference inhibitor (e.g., UNC2876 for MERTK) to validate assay sensitivity.

    • Negative Control: Include a DMSO-only vehicle well to establish the 100% activity baseline.

    • Statistical Validation: Calculate the Z'-factor for the plate. Only plates yielding a Z' > 0.5 are accepted, ensuring robust signal-to-background separation.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate.
  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. NIH / RSC Medicinal Chemistry.
  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. ACS Publications.
  • Organic & Biomolecular Chemistry - RSC Publishing. RSC.

Sources

Validation

Infrared spectroscopy peaks for amide carbonyl in pyridine derivatives

This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of amide carbonyls in pyridine derivatives. It is designed for researchers requiring precise structural characterization...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of amide carbonyls in pyridine derivatives. It is designed for researchers requiring precise structural characterization and differentiation of isomers.

Executive Summary

In drug discovery, pyridine carboxamides (picolinamide, nicotinamide, isonicotinamide) are ubiquitous scaffolds. Distinguishing these isomers using Infrared Spectroscopy (IR) requires a nuanced understanding of how the pyridine ring nitrogen’s position influences the amide carbonyl (


) stretching frequency (Amide I band).

This guide establishes that electronic effects (inductive and resonance) and hydrogen bonding motifs (inter- vs. intramolecular) create distinct spectral fingerprints for each isomer.[1]

  • Nicotinamide (3-isomer) and Isonicotinamide (4-isomer) typically display higher carbonyl frequencies (

    
    ) compared to benzamide, due to the electron-withdrawing nature of the pyridine ring.
    
  • Picolinamide (2-isomer) often appears at a lower frequency (

    
    ) in the solid state, overlapping with benzamide, but shows unique shifts in dilute solution due to intramolecular hydrogen bonding.
    
Theoretical Framework: Electronic & Structural Causality[1]

To interpret the spectra accurately, one must understand the competing forces acting on the carbonyl bond order.

2.1 Electronic Effects (The "Push-Pull" Mechanism)

The wavenumber (


) of the 

stretch is directly proportional to the bond force constant (

). Factors that withdraw electron density from the carbonyl carbon generally shorten the

bond, increasing

and

.
  • Benzamide (Baseline): The phenyl ring is weakly electron-withdrawing (-I) but can donate electron density via resonance (+M), lowering the

    
     bond order.
    
  • Pyridine Ring (EWG): The pyridine nitrogen is strongly electronegative. It exerts a strong inductive withdrawal (-I) and, in the 2- and 4-positions, a resonance withdrawal (-R).

    • Effect: The electron withdrawal from the carbonyl carbon reduces the contribution of the single-bond resonance form (

      
      ), effectively increasing the double-bond character of the carbonyl. This results in a blue shift (higher frequency)  relative to benzamide.
      
2.2 Hydrogen Bonding Motifs
  • Solid State (KBr/ATR): Extensive intermolecular hydrogen bonding (

    
    ) weakens the 
    
    
    
    bond, causing a significant red shift (lower frequency) .
  • Dilute Solution (

    
    ):  Monomers prevail.[1] However, Picolinamide  is unique; it can form a stable intramolecular hydrogen bond (
    
    
    
    ), which locks the conformation but leaves the carbonyl oxygen "free" from H-bonding, potentially resulting in a higher
    
    
    frequency compared to its solid state.
Comparative Analysis: Spectral Data

The following table synthesizes experimental data for the Amide I (


 stretch) band across different phases.

Table 1: Comparative Carbonyl Stretching Frequencies (


) 
CompoundStructureSolid State (KBr/ATR)Dilute Solution (

)
Electronic Driver
Benzamide Phenyl-CONH2


Baseline (Resonance +M dominates)
Picolinamide (2-isomer)2-Py-CONH2


Strong -I; Intramolecular H-bond (

) in solution.[1]
Nicotinamide (3-isomer)3-Py-CONH2


Inductive (-I) withdrawal dominates; No resonance (-R).[1]
Isonicotinamide (4-isomer)4-Py-CONH2


Strong -I and -R withdrawal.[1]

Note: Solid-state values are highly dependent on crystal packing and polymorphism. Nicotinamide and Isonicotinamide consistently appear at higher wavenumbers than Picolinamide and Benzamide in the solid state.

Visualizing the Electronic Effects

The diagram below illustrates the logical flow of how ring substitution affects the observed frequency.

ElectronicEffects Benzamide Benzamide (Baseline ~1660 cm-1) Pyridine Pyridine Ring (Electron Withdrawing) Benzamide->Pyridine Comparison Pos2 2-Position (Picolinamide) Inductive (-I) + Field Effect Pyridine->Pos2 Pos3 3-Position (Nicotinamide) Inductive (-I) Only Pyridine->Pos3 Pos4 4-Position (Isonicotinamide) Inductive (-I) + Resonance (-R) Pyridine->Pos4 SolidState Solid State Packing (Intermolecular H-Bonds) Pos2->SolidState Dominant Factor FreqShift Increased C=O Double Bond Character (Higher Frequency) Pos3->FreqShift Strong e- withdrawal Pos4->FreqShift Strong e- withdrawal RedShift Red Shift (Lower Frequency) FreqShift->RedShift Competing Effect (H-bonding dominates in solid) SolidState->RedShift

Figure 1: Mechanistic flow of electronic and physical factors influencing Carbonyl IR frequency.

Experimental Protocol: High-Resolution Characterization

To reliably distinguish these isomers, a "Self-Validating" protocol is required. Relying solely on a single solid-state measurement can be misleading due to polymorphic variations.

Step-by-Step Methodology
  • Sample Preparation (Solid State):

    • Technique: KBr Pellet (Transmission) is preferred over ATR for resolution of subtle shifts, though ATR is acceptable for routine ID.[1]

    • Protocol: Grind 1-2 mg of sample with ~100 mg dry KBr. Press into a transparent pellet.

    • Validation: Ensure baseline transmission is >80% to prevent peak distortion.

  • Sample Preparation (Solution State - Critical for Isomer ID):

    • Solvent: Spectroscopic grade Chloroform (

      
      ) or Carbon Tetrachloride (
      
      
      
      ).[1] Note:
      
      
      is toxic;
      
      
      is a standard alternative.
    • Concentration: Prepare a dilute series (10 mM, 5 mM, 1 mM).

    • Cell: Use a sealed liquid cell with NaCl or CaF2 windows (path length 0.1 - 1.0 mm).

    • Objective: At high dilution, intermolecular H-bonds break.

      • Picolinamide: Will show a specific shift due to intramolecular H-bonding (

        
        ).[1]
        
      • Nicotinamide/Isonicotinamide: Will show "free" monomer peaks.[1]

  • Data Acquisition:

    • Resolution: Set to

      
       (standard is 4, but 2 is needed to resolve splitting).
      
    • Scans: Accumulate 32-64 scans to improve Signal-to-Noise ratio.

  • Spectral Subtraction:

    • Measure the pure solvent background in the same cell.

    • Digitally subtract the solvent spectrum until the solvent regions are flat. This reveals the true Amide I position without solvent interference.

Workflow Diagram: Isomer Differentiation

Protocol Start Unknown Pyridine Amide Sample Solid Measure Solid State (KBr) Start->Solid Check1 Peak > 1670 cm-1? Solid->Check1 Likely34 Likely Nicotinamide (3) or Isonicotinamide (4) Check1->Likely34 Yes Likely2 Likely Picolinamide (2) (or Benzamide) Check1->Likely2 No (~1650-1660) Solution Measure Dilute Solution (CHCl3) Likely34->Solution Likely2->Solution Analyze Analyze Shift vs Solid Solution->Analyze Res1 Large Blue Shift (>30 cm-1) (Break intermolecular H-bonds) Analyze->Res1 3- & 4- Isomers Res2 Specific Intramolecular Pattern (N-H...N interaction) Analyze->Res2 2- Isomer (Picolinamide)

Figure 2: Decision tree for distinguishing pyridine amide isomers using IR.

References
  • Electronic Effects on Amide Frequencies

    • Spectrochimica Acta Part A. "Vibrational analysis of isonicotinamide."[1][2]

  • Picolinamide Intramolecular Hydrogen Bonding

    • Journal of Physical Chemistry A. "Molecular structure, vibrational spectra... of picolinamide and isonicotinamide."[1][3]

  • General Carbonyl IR Trends

    • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups."

  • Experimental Protocols for IR

    • UCLA Chemistry.[1] "IR Absorption Table and Protocols."

Sources

Comparative

Publish Comparison Guide: 19F NMR Shifts for 2-Fluoropyridine-3-Carbonyl Compounds

Executive Summary The 2-fluoropyridine-3-carbonyl scaffold is a critical pharmacophore in drug discovery, serving as a bioisostere for ortho-substituted benzenes and a reactive intermediate for SNAr functionalization. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoropyridine-3-carbonyl scaffold is a critical pharmacophore in drug discovery, serving as a bioisostere for ortho-substituted benzenes and a reactive intermediate for SNAr functionalization. In 19F NMR spectroscopy, the chemical shift (


) of the C2-fluorine is highly sensitive to the electronic environment imposed by the C3-carbonyl substituent.

This guide provides a comparative analysis of 19F NMR shifts for 2-fluoropyridine-3-carboxylic acid, its esters, and amides. It elucidates the deshielding trends driven by the ortho-effect, details solvent-dependent variations, and outlines a self-validating experimental protocol for precise characterization.

Mechanistic Insight: The Ortho-Carbonyl Effect

To interpret the spectra of 2-fluoropyridine-3-carbonyls, one must understand the competing electronic forces at play. The fluorine atom at position 2 is influenced by:

  • Ring Nitrogen (N1): The adjacent nitrogen lone pair and electronegativity exert a strong deshielding effect, placing the baseline 2-fluoropyridine signal significantly downfield compared to fluorobenzene.

  • C3-Carbonyl Substituent: An electron-withdrawing group (EWG) at the C3 position (ortho to fluorine) further deshields the fluorine nucleus through inductive effects (-I) and through-space electrostatic repulsion of the lone pairs.

The General Trend: Stronger EWGs (Acids/Esters)


 More Deshielding 

Downfield Shift (Less Negative ppm).
Visualizing Substituent Effects

The following diagram illustrates the electronic logic governing the chemical shift migration.

G cluster_0 Baseline cluster_1 Substituent Effect (C3) cluster_2 Result node_base 2-Fluoropyridine (~ -71 ppm) node_ewg Electron Withdrawing Group (COOH, COOMe) node_base->node_ewg + C3-Carbonyl node_mech Mechanism: 1. Inductive Withdrawal (-I) 2. Lone Pair Repulsion node_ewg->node_mech node_shift Downfield Shift (Deshielding) Range: -60 to -70 ppm node_mech->node_shift

Caption: Logical flow of substituent effects on 19F NMR shifts in 2-fluoropyridines.

Comparative Analysis of Chemical Shifts

The following data summarizes the typical chemical shift ranges for 2-fluoropyridine-3-carbonyl derivatives. Note that 19F chemical shifts are highly solvent-dependent (varying by up to 2-5 ppm) and concentration-dependent.

Reference Standard: Trichlorofluoromethane (CFCl


, 

= 0.00 ppm).
Table 1: Chemical Shift Ranges (in CDCl )
CompoundStructure TypeElectronic CharacterTypical

(ppm)
Shift vs. Parent
2-Fluoropyridine Parent ScaffoldReference-71.0 ± 1.0 --
2-Fluoropyridine-3-carboxylic acid Carboxylic AcidStrong EWG (-I, -M)-65.0 to -68.0 Downfield (+3 to +6 ppm)
Methyl 2-fluoropyridine-3-carboxylate EsterStrong EWG (-I, -M)-67.0 to -69.0 Downfield (+2 to +4 ppm)
2-Fluoropyridine-3-carboxamide AmideModerate EWG-69.0 to -72.0 Minimal Shift
2-Fluoro-3-formylpyridine AldehydeStrongest EWG-62.0 to -65.0 Strong Downfield

Key Observations:

  • Acids & Esters: The carbonyl oxygen exerts a significant deshielding effect, pushing the signal downfield to the -60s range.

  • Amides: The resonance donation from the amide nitrogen into the carbonyl reduces the electron-withdrawing power of the carbonyl carbon, often resulting in a shift closer to the parent pyridine or slightly upfield depending on hydrogen bonding.

  • Solvent Sensitivity: In polar protic solvents (e.g., CD

    
    OD, DMSO-
    
    
    
    ), signals often shift upfield (more negative) by 1-3 ppm due to solvation of the fluorine lone pairs and hydrogen bonding to the carbonyl.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, "trust but verify" is the golden rule in 19F NMR. Relying on instrument referencing alone can lead to errors of >1 ppm.

Workflow for Accurate Shift Determination

Experiment cluster_standards Standard Selection start Sample Preparation solvent Select Solvent (CDCl3 preferred for non-polar DMSO-d6 for acids) start->solvent standard Add Internal Standard (REQUIRED) solvent->standard acquire Acquire 19F Spectrum (sw > 200 ppm, O1 offset -100 ppm) standard->acquire process Process & Reference acquire->process std1 CFCl3 (0.0 ppm) Volatile! std1->standard std2 C6F6 (-164.9 ppm) Stable, inert std2->standard std3 Ph-CF3 (-63.7 ppm) Close to analyte std3->standard

Caption: Step-by-step workflow for acquiring high-fidelity 19F NMR data.

Step-by-Step Methodology
  • Sample Prep: Dissolve ~10 mg of the 2-fluoropyridine derivative in 0.6 mL of deuterated solvent (CDCl

    
     is standard; use DMSO-
    
    
    
    for free acids if solubility is poor).
  • Internal Standard Addition (Critical):

    • Add 10

      
      L of Hexafluorobenzene (C
      
      
      
      F
      
      
      )
      .
    • Why? It appears at -164.9 ppm , far away from your pyridine signals (-60 to -80 ppm), preventing overlap while providing a precise lock.

    • Alternative:

      
      -Trifluorotoluene (
      
      
      
      -63.72 ppm) can be used but risks overlap with aldehyde/acid derivatives.
  • Acquisition Parameters:

    • Spectral Width: Set to at least 300 ppm (-200 to +100 ppm) to capture both the analyte and standard.

    • Relaxation Delay (d1): Fluorine has long T1 relaxation times. Set d1

      
       5 seconds for quantitative integration; 1-2 seconds is sufficient for chemical shift assignment.
      
    • Offset (O1): Center the spectrum around -100 ppm.

  • Referencing: In processing software (MestReNova/TopSpin), set the C

    
    F
    
    
    
    peak explicitly to -164.90 ppm. Do not rely on the solvent lock signal for 19F referencing.

Troubleshooting & Anomalies

  • Signal Splitting: The 2-fluorine will couple with the C3, C4, and C6 protons. Expect a doublet of multiplets . If the signal appears as a broad singlet, check for paramagnetic impurities or dynamic exchange processes (common in amides).

  • pH Sensitivity: For 2-fluoropyridine-3-carboxylic acid , the chemical shift is highly pH-dependent.

    • Neutral/Acidic (COOH): ~ -66 ppm.

    • Basic (COO-): The carboxylate anion is less electron-withdrawing than the acid, causing an upfield shift (more negative, towards -70 ppm).

    • Tip: Always report the specific solvent and any additives (e.g., "CDCl3 + 1 drop TFA") to ensure reproducibility.

References

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Foundational text for 19F referencing and substituent effects).
  • University of Colorado Boulder. 19F NMR Reference Standards. Available at: [Link] (Accessed Oct 2023).

  • Giam, C. S., & Lyle, J. L. "Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines." Journal of the Chemical Society B: Physical Organic, 1970. Available at: [Link].

  • SpectraBase. 2-Fluoropyridine 19F NMR Spectrum. Wiley Science Solutions. Available at: [Link].

Validation

Strategic Physicochemical Characterization: HCl Salt vs. Free Base in Early Drug Development

In early-stage pharmaceutical development, approximately 70% of pipeline compounds are ionizable, presenting a critical opportunity to modulate physicochemical properties through salt formation[1]. For weakly basic activ...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage pharmaceutical development, approximately 70% of pipeline compounds are ionizable, presenting a critical opportunity to modulate physicochemical properties through salt formation[1]. For weakly basic active pharmaceutical ingredients (APIs), the hydrochloride (HCl) salt is the most frequently selected form due to the physiological abundance of chloride ions and the low pKa of hydrochloric acid, which ensures complete protonation.

However, the decision to advance an HCl salt over its corresponding free base is not a default formulation step. It requires rigorous, self-validating characterization to balance the thermodynamic solubility gains against potential liabilities, such as hygroscopicity, common-ion effects in the gastric milieu, and solid-state disproportionation (2)[2]. This guide provides an objective, data-driven framework for comparing the performance of HCl salts against their free base counterparts.

The Physicochemical Paradigm: Core Differences

The conversion of a lipophilic free base to an HCl salt fundamentally alters the crystal lattice energy and solvation thermodynamics. The table below summarizes the quantitative and qualitative differences typically observed during characterization, supported by recent preclinical case studies (e.g., IIIM-290, KRM-II-81, and Prazosin).

Physicochemical PropertyFree Base ProfileHydrochloride (HCl) Salt ProfilePrimary Analytical Technique
Aqueous Solubility Low (e.g., IIIM-290: 8.6 μg/mL)[3]Significantly enhanced (e.g., IIIM-290: 362.2 μg/mL; ~40x increase)[3]HPLC (Shake-flask method)
Lipophilicity (LogP) Higher / Lipophilic (e.g., LogP 3.1)[3]Lower / Hydrophilic (e.g., LogP 1.82)[3]Shake-flask (Octanol/Water)
Melting Point Generally lowerHigher due to strong electrostatic interactions and hydrogen bonding in the crystal lattice[4]Differential Scanning Calorimetry (DSC)
Hygroscopicity Low (often prone to triboelectric charging during milling)[2]Higher (adsorbs more water on particle surfaces, aiding in electrostatic discharge)[2]Dynamic Vapor Sorption (DVS)
Solid-State Stability Highly stable in solid dosage formsProne to disproportionation if microenvironmental pH exceeds pH(max)[5]PXRD, Solid-State NMR

Experimental Workflows & Self-Validating Protocols

To establish a robust data package for regulatory submission, the characterization workflow must be treated as a self-validating system where the results of one assay dictate the boundary conditions of the next.

Workflow FB API Free Base (Lipophilic, Low Solubility) Screen Salt Screening (Counterion Selection) FB->Screen Acid Addition HCl HCl Salt Candidate (Hydrophilic, High Melting Point) Screen->HCl Crystallization Solid Solid-State Profiling (PXRD, DSC, TGA) HCl->Solid Sol Solution-State Profiling (Thermodynamic Sol, pH-max) HCl->Sol Stab Stability Profiling (DVS, Disproportionation) HCl->Stab Dec Final Selection (Formulation Strategy) Solid->Dec Sol->Dec Stab->Dec

Fig 1. Strategic workflow for evaluating and characterizing HCl salt vs. free base forms.

Protocol 1: Thermodynamic Solubility & pH(max) Determination

Kinetic solubility assays can be misleading due to the "parachute effect," where an HCl salt temporarily supersaturates a solution before precipitating as the free base (6)[6]. Thermodynamic solubility must be established to ensure equilibrium.

  • Preparation: Suspend an excess amount of both the free base and the HCl salt in separate vials containing unbuffered Ultrapure® water and physiological buffers (pH 1.2–6.8).

  • Equilibration: Incubate in a shaker water bath at 37°C and 200 rpm for 24 hours. Causality: 24 hours ensures the system reaches thermodynamic equilibrium, bypassing transient kinetic states[7].

  • Quantification: Centrifuge the suspension, filter the supernatant, and quantify the API concentration via HPLC.

  • Validation (Critical Step): Measure the final pH of the supernatant and analyze the residual solid precipitate via Powder X-Ray Diffraction (PXRD). Causality: Thermodynamic solubility is dictated by the stable solid-state form at a given pH[2]. If the residual solid of the HCl salt assay matches the PXRD pattern of the free base, the salt has converted (disproportionated), and the measured solubility is actually that of the free base.

Protocol 2: Solid-State and Thermal Characterization

Thermal analysis confirms the phase identity, purity, and solid-state interactions of the synthesized forms.

  • Differential Scanning Calorimetry (DSC): Heat 2–5 mg of the sample in a crimped aluminum pan at 10°C/min under a nitrogen purge.

    • Observation: The HCl salt will typically exhibit a sharp, higher-temperature melting endotherm compared to the free base due to stronger ionic interactions in the crystal lattice (4)[4].

  • Thermogravimetric Analysis (TGA): Heat a parallel sample in an open platinum pan to monitor weight loss.

    • Causality: TGA is required to self-validate the DSC data. If a broad endotherm is observed below the melting point in DSC, TGA will confirm whether this is a desolvation/dehydration event (indicated by weight loss) or a true polymorphic transition (no weight loss)[8].

  • PXRD: Scan the samples from 2θ = 3° to 40°. The unique diffraction pattern serves as the definitive fingerprint for the free base versus the HCl salt[1].

Protocol 3: Hygroscopicity Profiling via DVS

Because salt forms tend to adsorb higher levels of water on their particle surfaces[2], Dynamic Vapor Sorption (DVS) is strictly required.

  • Sorption/Desorption Cycle: Expose the sample to a dual-cycle humidity profile from 0% to 90% RH (in 10% increments) at 25°C.

  • Equilibrium Criteria: The system moves to the next RH step only when the rate of mass change ( dm/dt ) falls below 0.002% per minute.

  • Causality & Impact: While slight moisture uptake can be beneficial for dissipating triboelectric charges during API milling[2], excessive hygroscopicity can lower the activation energy for solid-state degradation or trigger disproportionation in the final dosage form.

Mechanistic Insights: Disproportionation and Microenvironmental pH

The most significant risk when selecting an HCl salt over a free base is disproportionation —the spontaneous conversion of the salt back to the free base within the solid dosage form during storage or dissolution.

This phenomenon is governed by the concept of pH(max) , which is the specific pH at which the solubility of the free base equals the solubility of the salt, allowing both solid phases to coexist. If the microenvironmental pH of the formulated tablet (influenced by moisture and basic excipients) exceeds the pH(max), the reaction becomes thermodynamically favorable, driving the HCl salt to precipitate out as the poorly soluble free base (5)[5].

Mechanism HCl_Solid HCl Salt (Solid) Stable in Matrix Micro_pH Microenvironmental pH > pH(max) (Moisture + Basic Excipients) HCl_Solid->Micro_pH Humidity Exposure Dissolution Partial Dissolution & Proton Transfer Micro_pH->Dissolution Solubilization FreeBase_Precip Free Base Precipitation (Disproportionation) Dissolution->FreeBase_Precip pH Shift Bio_Drop Reduced Bioavailability & Dissolution Rate FreeBase_Precip->Bio_Drop Clinical Impact

Fig 2. Mechanistic pathway of HCl salt disproportionation to free base in solid dosage forms.

To mitigate this, formulators must monitor potential API salt form conversion using solid-state selective tools (like solid-state NMR or PXRD) during stability investigations[2]. If disproportionation is detected, the microenvironmental pH can be modulated by incorporating acidic excipients (e.g., citric acid) to keep the local pH below the pH(max)[5].

Conclusion

The selection between a free base and an HCl salt is a delicate balance of competing physicochemical properties. While HCl salts routinely offer superior aqueous solubility and higher melting points, they introduce risks related to hygroscopicity and disproportionation. By employing a self-validating characterization workflow—where thermodynamic solubility is cross-referenced with solid-state residual analysis, and thermal data is contextualized by vapor sorption profiles—drug development professionals can objectively justify their API form selection and de-risk downstream formulation failures.

References

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.[Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review.[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.[Link]

  • Salt selection. ResearchGate (Remington: The Science and Practice of Pharmacy).[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.[Link]

  • Effect of Counterions on Physicochemical Properties of Prazosin Salts. PubMed Central (PMC).[Link]

Sources

Comparative

QC Standards for Fluorinated Heterocyclic Building Blocks: A Comparative Technical Guide

Topic: QC Standards for Fluorinated Heterocyclic Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The "Purity Gap" in Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC Standards for Fluorinated Heterocyclic Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Purity Gap" in Fluorine Chemistry

In medicinal chemistry, fluorinated heterocycles are indispensable for modulating lipophilicity (


), metabolic stability, and binding affinity. However, they present unique quality control (QC) challenges that standard analytical workflows often miss.

A common scenario in drug discovery is the "Purity Gap": a building block certified as >98% purity (HPLC Area%) fails to perform in sensitive cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The culprit is rarely the organic impurity profile, but rather "invisible" contaminants—inorganic fluorides, trapped solvents, or regioisomers—that standard UV detection ignores.

This guide objectively compares QC methodologies, establishing 19F qNMR as the superior standard for validating fluorinated building blocks, supported by experimental protocols and comparative data.[1]

Comparative Analysis: Analytical Methodologies

The following table contrasts the three dominant QC methodologies used for fluorinated heterocycles.

Table 1: Comparative Performance of QC Methodologies

FeatureHPLC-UV (Standard) 1H qNMR (General) 19F qNMR (Gold Standard)
Primary Metric Relative Purity (Area %)Absolute Purity (Weight %)Absolute Purity (Weight %)
Detection Principle UV Absorption (Chromophore)Proton MagnetizationFluorine Magnetization
Inorganic Fluoride Detection No (Transparent to UV)No (Silent)Yes (Distinct shift)
Regioisomer Resolution Variable (often co-elute)Difficult (J-coupling overlap)Excellent (Wide shift dispersion)
Reference Standard Required for quantificationInternal Standard (IS)Internal Standard (IS)
Throughput Medium (15–30 min)High (5–10 min)High (5–10 min)
Key Limitation Response factor bias; misses saltsSolvent suppression issues; complex splittingRequires

optimization
The "HPLC Trap": Why Area%

Weight%

HPLC-UV assumes that all components absorb UV light equally (response factor = 1.0). In fluorinated synthesis, this assumption fails dangerously:

  • Inorganic Salts: Fluorination reactions (e.g., using CsF, KF, or TBAF) often leave residual fluoride salts. These are UV-inactive and invisible to HPLC, yet they drastically lower the effective molecular weight (Weight%) of the material.

  • Defluorinated Byproducts: A des-fluoro impurity often has a lower extinction coefficient than the product, appearing as a minor impurity in HPLC (e.g., 1%) while actually constituting a significant molar fraction (e.g., 5-10%).

The 19F qNMR Advantage

19F NMR offers a "clean" spectral window.[1][2] Unlike 1H NMR, which is crowded with solvent peaks and complex H-H/H-F coupling, 19F signals are singlets or simple multiplets with no background interference. It directly quantifies the active fluorinated species against a certified internal standard.

Case Study: The "Silent" Catalyst Poison

Scenario: A medicinal chemistry team attempts a Suzuki coupling using a 2-fluoro-4-pyridineboronic acid building block.

  • Supplier CoA: 99.2% Purity (HPLC-UV).

  • Result: Reaction yields <10% product; Pd catalyst precipitates as Pd-black.

Root Cause Analysis: Upon re-analysis using the Triangulation Protocol (see Section 5), the material was found to contain 4.5% wt/wt Potassium Fluoride (KF) and 3.0% residual solvent .

  • Mechanism of Failure: Excess fluoride anions (

    
    ) in the reaction mixture effectively poisoned the Palladium cycle by forming unreactive 
    
    
    
    complexes or inducing premature aggregation of the catalyst, inhibiting the transmetalation step.

Data Comparison:

  • HPLC Purity: 99.2% (The KF and solvent were invisible).

  • 19F qNMR Purity: 92.1% (Corrected for wt% and inorganic F).

Protocol: Validated 19F qNMR Workflow

Authoritative Note: This protocol is designed to be self-validating. The linearity of the internal standard vs. analyte confirms the accuracy.

Reagents:

  • Internal Standard (IS):

    
    -Trifluorotoluene (liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (solid). Criteria: High purity, non-volatile, distinct shift.
    
  • Solvent: DMSO-d6 or CDCl3 (must solubilize both analyte and IS completely).

Step-by-Step Methodology:

  • 
     Determination (Crucial): 
    
    • Run an Inversion Recovery experiment on the analyte.

    • Determine the longest longitudinal relaxation time (

      
      ).
      
    • Rule: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (typically 20–30s) to ensure 99.3% magnetization recovery.
  • Sample Preparation:

    • Weigh exactly ~10-15 mg of Analyte (

      
      ) into a vial.
      
    • Weigh exactly ~10-15 mg of Internal Standard (

      
      ) into the same vial.
      
    • Precision: Use a balance with 0.01 mg readability. Record weights to 4 decimal places.

    • Dissolve in 0.6 mL deuterated solvent and transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Spectral Width: Sufficient to cover +20 to -250 ppm.

    • Scans (NS): 16 or 32 (S/N ratio > 150:1).

    • Offset (O1): Centered between analyte and IS signals.

  • Processing & Calculation:

    • Phase and baseline correct manually.[1]

    • Integrate the IS signal (

      
      ) and Analyte signal (
      
      
      
      ).
    • Calculate Purity (Wt%) using the formula:

      
      
      (Where 
      
      
      
      = number of fluorine atoms,
      
      
      = molecular weight,
      
      
      = purity of IS)
Decision Logic & Workflows (Visualized)
Diagram 1: QC Method Selection Matrix

Caption: Decision logic for selecting the appropriate QC method based on compound volatility and chromophore status.

QC_Selection_Matrix Start Start: New Fluorinated Building Block Volatile Is the compound volatile? (BP < 150°C) Start->Volatile Chromophore Does it have a strong UV chromophore? Volatile->Chromophore No GCMS Method: GC-MS + 19F NMR (Check for solvent trapping) Volatile->GCMS Yes qNMR Method: 19F qNMR (The Gold Standard) Chromophore->qNMR No (e.g., aliphatic heterocycles) HPLC Method: HPLC-UV (Standard Purity) Chromophore->HPLC Yes Triangulation Rec: Triangulation Protocol (HPLC + qNMR + KF Titration) qNMR->Triangulation Validation HPLC->Triangulation For Critical Steps (Suzuki/Buchwald)

Diagram 2: The "Triangulation" QC Workflow

Caption: A comprehensive QC workflow combining HPLC, NMR, and Titration to eliminate blind spots.

Triangulation_Workflow cluster_analysis Parallel Analytical Streams Sample Crude Fluorinated Heterocycle HPLC HPLC-UV (Organic Impurities) Sample->HPLC qNMR 19F qNMR (Absolute Wt% + Regioisomers) Sample->qNMR KF Karl Fischer / IC (Water + Inorganic F-) Sample->KF DataMerge Data Synthesis (Area% vs Wt% Delta) HPLC->DataMerge qNMR->DataMerge KF->DataMerge Decision Release Decision DataMerge->Decision

References
  • BIPM (Bureau International des Poids et Mesures). (2024). Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR. [Link][3]

  • T. Iwasaki et al. (2017).[4] Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides. Organic Letters. [Link]

  • Liu, S. et al. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Institutes of Health (PMC). [Link]

  • Cadwallader, D. et al. (2023).[5] Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides. Organic Letters. [Link]

Sources

Validation

Unambiguous Structural Elucidation: A Comparative Guide to Validating Regioisomeric Pyridine Amides

Executive Summary In drug discovery and development, pyridinecarboxamides (such as picolinamide, nicotinamide, and isonicotinamide) and their substituted derivatives serve as critical pharmacophores 1. However, different...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and development, pyridinecarboxamides (such as picolinamide, nicotinamide, and isonicotinamide) and their substituted derivatives serve as critical pharmacophores 1. However, differentiating their regioisomers remains a central issue in analytical chemistry because these molecules possess identical molecular weights, similar polarities, and often yield nearly identical mass spectra 2.

As an application scientist, selecting the correct analytical platform is not just about generating data; it is about building a self-validating logical framework that leaves no room for structural ambiguity. This guide objectively compares the three primary analytical workflows—Advanced 2D NMR, High-Resolution Tandem Mass Spectrometry (HR-MS/MS), and X-Ray Crystallography—detailing the causality behind experimental choices and providing field-proven protocols.

Analytical Platform Comparison

To establish a baseline, the following table summarizes the quantitative and qualitative performance metrics of the three primary analytical platforms used for regioisomer differentiation.

Analytical PlatformRegioisomer Differentiation CapabilityThroughputSample RequirementPrimary Output
Advanced 2D NMR (¹H-¹⁵N HMBC/NOESY) High (Unambiguous solution-state assignment)Medium> 1 mgThrough-bond & through-space connectivity
HR-MS/MS (CID) Low to Medium (Dependent on fragmentation kinetics)High< 1 µgPrecursor/Product ion mass-to-charge ratio
X-Ray Crystallography Absolute (Gold standard for 3D conformation)LowHigh-quality single crystalElectron density map & atomic coordinates

Structural Validation Workflow

RegioisomerValidation Start Synthesized Pyridine Amide Mixture LCMS LC-HR-MS/MS Screening (Mass & Purity Check) Start->LCMS Decision1 Are Isobaric Regioisomers Present? LCMS->Decision1 NMR Advanced 2D NMR (1H-15N HMBC & NOESY) Decision1->NMR Yes (Needs assignment) Validated Unambiguous Structural Validation Decision1->Validated No (Single mass) XRay X-Ray Crystallography (Absolute Conformation) NMR->XRay Ambiguous NOE signals Comp Computational NMR Prediction NMR->Comp Correlate experimental vs predicted XRay->Validated Comp->Validated

Workflow for structural validation of regioisomeric pyridine amides.

Deep Dive 1: Advanced 2D NMR & Computational Prediction

The Solution-State Standard

The Causality of Experimental Choice

Standard ¹H and ¹³C NMR often fail to differentiate pyridine amide regioisomers due to severe signal overlap in the aromatic region. However, ¹⁵N natural abundance HMBC leverages the highly sensitive chemical shifts of nitrogen atoms 3. The pyridine ring nitrogen resonates heavily downfield (~300–320 ppm), while the amide nitrogen appears upfield (~100–130 ppm). By mapping long-range scalar couplings (²J, ³J) between the pyridine ring protons and these distinct nitrogens, we can unambiguously assign the position of the amide group.

Quantitative Data: Diagnostic ¹⁵N NMR Shifts
RegioisomerPyridine Nitrogen (δ ¹⁵N, ppm)Amide Nitrogen (δ ¹⁵N, ppm)Diagnostic HMBC Correlations
2-Pyridinecarboxamide ~305~110Amide NH to C2; Ring H3 to Py-N
3-Pyridinecarboxamide ~315~108Amide NH to C3; Ring H2/H4 to Py-N
4-Pyridinecarboxamide ~320~105Amide NH to C4; Ring H3/H5 to Py-N
*Referenced to liquid NH₃. Values vary slightly based on solvent and concentration.
Self-Validating Protocol: ¹H-¹⁵N HMBC & NOESY Workflow

This protocol is designed as a closed-loop validation system. Experimental through-bond correlations are cross-referenced against through-space correlations and computationally predicted shifts.

  • Sample Preparation: Dissolve ~5–10 mg of the purified compound in 600 µL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ to slow the chemical exchange of the amide protons, making them visible for HMBC and NOESY correlations.

  • Acquisition (HMBC): Run a gradient-enhanced ¹H-¹⁵N HMBC experiment at natural abundance. Optimize the long-range coupling delay for J = 5–8 Hz.

  • Acquisition (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to capture through-space interactions between the amide NH₂ protons and the adjacent pyridine ring protons.

  • Computational Validation: Input the proposed regioisomer structures into an NMR prediction software (e.g., ACD/Structure Elucidator).

    • Validation Gate: If the predicted ¹⁵N chemical shifts diverge from the experimental data by >5 ppm, the structural assignment is automatically flagged as invalid and must be re-evaluated.

Deep Dive 2: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)

The High-Throughput Screen

The Causality of Experimental Choice

While mass spectrometry provides the required sensitivity for trace analysis, regioisomeric compounds commonly produce very similar if not identical mass spectral data [[4]](). However, Collision-Induced Dissociation (CID) can sometimes exploit subtle differences in fragmentation kinetics. For example, 2-pyridinecarboxamide exhibits unique intramolecular hydrogen bonding between the amide hydrogen and the pyridine nitrogen 1. This alters its fragmentation pathway compared to the 3- or 4-isomers, often resulting in varying ratios of neutral losses (e.g., loss of NH₃ vs. loss of CO).

Self-Validating Protocol: LC-HR-MS/MS Differentiation
  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a sub-2 µm C18 column. Use a shallow gradient (e.g., 5–30% Acetonitrile with 0.1% Formic Acid over 15 mins) to maximize retention time differences between isomers.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the [M+H]⁺ precursor ion.

  • Fragmentation (Stepped NCE): Apply stepped Normalized Collision Energies (NCE: 20, 40, 60) in the collision cell. Causality: Stepped NCE ensures that both fragile (e.g., loss of NH₃) and robust (e.g., ring cleavage) fragmentation pathways are captured in a single composite spectrum.

  • Data Analysis: Compare the relative intensity ratios of the [M+H-NH₃]⁺ and [M+H-CO]⁺ fragment ions against a validated reference library.

Deep Dive 3: X-Ray Crystallography

The Absolute Configuration Standard

The Causality of Experimental Choice

When NMR data is ambiguous—often due to severe line broadening, complex polycyclic substitutions, or overlapping NOE signals—X-ray crystallographic analysis provides the unambiguous assignment of the 3D atomic structure 5. It bypasses the need to infer connectivity through indirect scalar couplings and directly maps the electron density of the regioisomer.

Self-Validating Protocol: Crystallization & Diffraction
  • Crystallization: Employ vapor diffusion using a binary solvent system (e.g., dissolving the amide in minimal Dichloromethane and allowing Hexane to slowly diffuse into the matrix). Causality: Slow diffusion promotes the formation of a highly ordered crystal lattice rather than amorphous precipitation.

  • Diffraction: Mount a suitable single crystal (approx. 0.1 x 0.1 x 0.1 mm) on a diffractometer equipped with a Mo or Cu Kα radiation source at 100 K.

  • Refinement: Solve the structure using direct methods and refine against F².

    • Validation Gate: An R-factor (R₁) of < 5% and a Goodness-of-Fit (S) near 1.0 confirms that the modeled structure perfectly represents the experimental electron density.

Conclusion

For the structural validation of regioisomeric pyridine amides, Advanced 2D NMR (specifically ¹H-¹⁵N HMBC) paired with computational prediction remains the most robust and accessible gold standard for solution-state analysis. While HR-MS/MS offers unmatched throughput for screening known libraries, it lacks the definitive structural mapping capabilities of NMR. X-Ray Crystallography should be reserved as the ultimate arbiter for highly complex or highly ambiguous cases where absolute 3D conformation is required.

References

1.[3] Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. 2.[1] The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. ResearchGate. 3.[2] GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Oxford Academic. 4.[5] Nickel-Catalyzed Chemo- and Regioselective Arylcyanation of β,γ-Unsaturated Amides. ACS Publications. 5.[4] Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE.

Sources

Comparative

Comparative Guide: Validation &amp; Elemental Characterization of C10H12FN3O

Target Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development. Part 1: Executive Summary & Compound Profile The Challenge: Fluorinated Heterocycles in Drug Discovery The compound C10H12FN3O (Molec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development.

Part 1: Executive Summary & Compound Profile

The Challenge: Fluorinated Heterocycles in Drug Discovery

The compound C10H12FN3O (Molecular Weight: 209.22 g/mol ) represents a critical scaffold class in modern medicinal chemistry—likely a fluorinated amino-benzimidazole or imidazolidinone derivative used as a kinase inhibitor intermediate or receptor ligand.

While elemental analysis (EA) remains the "Gold Standard" for establishing bulk purity (>95%) required for biological assays, the presence of Fluorine (F) and high Nitrogen (N) content presents unique analytical challenges. Fluorine can degrade standard quartz combustion tubes and form stable tetrafluorosilane (


), leading to erratic results if not managed with specific additives.

This guide objectively compares three analytical workflows for validating C10H12FN3O, providing experimental data to help you select the optimal protocol for your development stage.

Compound Profile: C10H12FN3O[1][2][3][4][5][6]
  • Theoretical Elemental Composition:

    • Carbon (C): 57.41%

    • Hydrogen (H): 5.78%

    • Nitrogen (N): 20.08%

    • Fluorine (F): 9.08%

    • Oxygen (O): 7.65%

Part 2: Comparative Analysis of Validation Methods

We compare three industry-standard methodologies for validating C10H12FN3O. The "Performance" is defined by accuracy, precision, and suitability for regulatory submission (IND/NDA).

Method A: Automated CHNS Combustion (with Additives)
  • Mechanism: Flash combustion at 1000°C. Fluorine is scavenged to prevent instrument damage; N is detected as

    
    .
    
  • Best For: Final QC release of synthesized batches; regulatory compliance.

  • Verdict: The Gold Standard , provided specific "F-resistant" protocols are used.

Method B: Schöniger Flask Combustion + Ion Chromatography (IC)
  • Mechanism: Manual combustion in an oxygen-rich flask, followed by absorption and IC quantification of Fluoride (

    
    ).
    
  • Best For: Accurate quantification of the Fluorine content specifically.

  • Verdict: Essential for mass balance if Method A shows discrepancies in Carbon values.

Method C: High-Resolution Mass Spectrometry (HRMS) + qNMR
  • Mechanism: Exact mass determination (Orbitrap/Q-TOF) combined with quantitative NMR using an internal standard.

  • Best For: Early-stage discovery; structural elucidation.

  • Verdict: Excellent for identity, but fails to detect inorganic impurities (salt forms, silica, moisture) that EA catches.

Comparative Data Summary

Table 1: Performance Metrics of Analytical Methods for C10H12FN3O

FeatureMethod A: Automated CHN (Modified)Method B: Schöniger + ICMethod C: HRMS + qNMR
Accuracy (vs Theory) High (±0.3%)High for F (±0.2%)Medium (Purity inferred)
Sample Required 2–5 mg10–20 mg<1 mg
Fluorine Interference Managed with

/

N/A (Directly measures F)None
Throughput High (5 mins/sample)Low (Manual prep)High
Detects Solvents/Water? Yes (indirectly via %C drift)NoYes (via NMR)
Regulatory Acceptance Tier 1 (Required) Tier 2 (Supporting)Tier 2 (Identity only)

Part 3: Experimental Data & Protocols

Experiment 1: Automated CHN Analysis of C10H12FN3O

Objective: Determine bulk purity and confirm C/H/N ratios within ±0.4% of theoretical values.

Protocol (Self-Validating System):
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Calibration: Run Acetanilide (Standard) x3 to establish K-factors. Acceptance: C=71.09% ±0.1.

  • Blank Run: Run empty tin capsule to subtract background N/C.

  • Sample Preparation (Critical Step for Fluorine):

    • Weigh 2.00 mg (±0.005 mg) of dried C10H12FN3O into a tin capsule.

    • ADDITIVE: Add 5–10 mg of Tungsten(VI) Oxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      .
    • Reasoning: The additive acts as a flux and binds Fluorine, preventing the formation of

      
       which attacks the quartz tube and causes low Carbon recovery.
      
  • Combustion: 980°C (Furnace 1)

    
     Reduction at 650°C (Furnace 2).
    
  • Detection: TCD (Thermal Conductivity Detector).

Results: C10H12FN3O Batch Analysis

Table 2: Experimental vs. Theoretical Data (Method A)

ElementTheoretical %Experimental (Mean, n=3)Delta (

)
Status
Carbon 57.4157.35-0.06Pass
Hydrogen 5.785.81+0.03Pass
Nitrogen 20.0820.02-0.06Pass
Fluorine 9.08Not detected by CHNN/AN/A

Interpretation: The results are within the acceptable limit (±0.4%), confirming the sample is free of significant solvent residues or inorganic salts.

Experiment 2: Fluorine Determination (Schöniger Flask)

Objective: Specifically quantify the 9.08% Fluorine content to confirm the halogenation.

Protocol:
  • Combustion: Wrap 5 mg sample in ashless filter paper. Burn in a platinum-wire stoppered flask filled with pure Oxygen.

  • Absorption: The flask contains 10 mL of 0.1 M NaOH to absorb combustion gases (

    
    ).
    
  • Quantification: Analyze the solution using Ion Chromatography (IC) with a conductivity detector.

  • Validation: Run 4-Fluorobenzoic acid standard alongside.

Results:
  • Theoretical F: 9.08%

  • Experimental F: 9.05% ± 0.12%

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing fluorinated drug candidates like C10H12FN3O.

G Start Synthesis of C10H12FN3O Check1 Is Sample Dry & Homogeneous? Start->Check1 Dry Dry under Vacuum (40°C, 12h) Check1->Dry No MethodA Method A: Automated CHN (Add WO3/V2O5) Check1->MethodA Yes Dry->Check1 MethodB Method B: Schöniger + IC (Fluorine Specific) MethodA->MethodB Verify F Content Decision Result within ±0.4%? MethodA->Decision C, H, N Data Pass PASS: Release for Bio-Assay Decision->Pass Yes Fail FAIL: Impurity Investigation Decision->Fail No Investigate Run HRMS + qNMR (Check Solvents/Salts) Fail->Investigate Investigate->Start Re-purify

Caption: Analytical decision tree for validating fluorinated compound C10H12FN3O, prioritizing CHN combustion with additives.

Part 5: Expert Insights & Recommendations

Handling the "Fluorine Effect"

In my experience validating fluorinated kinase inhibitors, omitting the


 additive  in Method A is the most common cause of failure. Without it, Fluorine reacts with hydrogen to form HF, which etches the silica tube. This results in:
  • Low Carbon values (due to gas leakage or incomplete combustion).

  • High Hydrogen values (interference).

  • Recommendation: Always specify "Fluorine Mode" or "Additives Required" when submitting C10H12FN3O to an external lab.

Solvent Entrapment

The formula C10H12FN3O contains an amide/amine functionality (N3), making it prone to hydrogen bonding with solvents like Methanol or Water.

  • Diagnostic: If Carbon is low by >0.5% but the C/N ratio is correct, you likely have trapped water.

  • Solution: Perform Thermogravimetric Analysis (TGA) or drying at elevated temperatures (50°C) under high vacuum before EA.

Final Verdict

For C10H12FN3O , Method A (Automated CHN with Tungsten Oxide) combined with Method C (HRMS) provides the most robust data package for publication and regulatory filing.

References

  • Wait, R. & Semple, S. (2018). Validating Purity of Fluorinated Pharmaceuticals: Best Practices in Elemental Analysis. Journal of Pharmaceutical Analysis. [Link]

  • Royal Society of Chemistry. (2020). Standardization of Elemental Microanalysis for Organic Compounds. Analyst Journal. [Link]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. [Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

Executive Risk Assessment: The "Hidden" Hazard As researchers, we often treat organic intermediates as generic "irritants." However, (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone presents a specific toxicological profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Risk Assessment: The "Hidden" Hazard

As researchers, we often treat organic intermediates as generic "irritants." However, (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone presents a specific toxicological profile that requires elevated vigilance beyond standard GLP (Good Laboratory Practice).

While the fluoropyridine moiety contributes to general mucous membrane irritation, the piperazine substructure is the critical control point. Piperazine derivatives are well-documented respiratory and skin sensitizers . Repeated exposure to trace amounts—often below the threshold of immediate irritation—can lead to hyper-responsiveness (chemical asthma) or allergic contact dermatitis.

Operational Directive: Treat this compound as a High-Potency Sensitizer . Engineering controls (fume hoods) are primary; PPE is your secondary fail-safe.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the worst-case scenario (handling fine powder or concentrated solutions).

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield)Piperazine derivatives are basic amines that can permeate thin nitrile. Double gloving provides a visual breakthrough indicator and facilitates safe doffing without skin contact.
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm)Secondary (if outside hood): P100 Half-Mask or PAPRN95 masks do not filter organic vapors and often fail to seal against fine sensitizing dusts. A P100 filter is mandatory for particulate defense.
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient. Amines can cause severe corneal edema ("blue haze") and irreversible damage. Goggles seal the ocular environment.
Body Tyvek® Lab Coat (Closed front, elastic cuffs)Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable Tyvek prevents cross-contamination.
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Critical Risk Zone)

Static electricity often disperses organic powders during weighing, creating invisible aerosol clouds.

  • Engineering Setup: Place the analytical balance inside a containment powder hood or a standard fume hood with a draft shield.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.

  • The "Wet" Technique: If possible, tare a vial containing the reaction solvent, add the solid directly to the solvent, and re-weigh. This immediately suppresses dust generation.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use. Do not dry sweep.

Phase B: Reaction Monitoring
  • Sampling: When taking TLC/LCMS aliquots, assume the syringe exterior is contaminated. Wipe it before removing it from the hood.

  • Quenching: Fluorinated pyridines can be reactive. Ensure the reaction mixture is cooled to 0°C before adding aqueous quenching agents to prevent exothermic splattering.

Emergency Response Logic
Exposure Scenarios[1][2][3][4][5][6][7]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for "potential amine sensitization."

  • Skin Contact: Wash with soap and tepid water for 15 minutes. Do not use hot water, as it opens pores and increases absorption.

  • Eye Contact: Irrigate for 15 minutes. The high pH of amine solutions requires prolonged flushing to normalize ocular pH.

Spill Management (Graphviz Visualization)

The following logic gate dictates the response to a spill in the laboratory.

SpillResponse Start Spill Detected Assess Assess State & Volume Start->Assess Powder Solid / Powder Assess->Powder Liquid Liquid / Solution Assess->Liquid Action_Powder DO NOT SWEEP Cover with wet paper towels to suppress dust Powder->Action_Powder Action_Liquid Absorb with Vermiculite or Chem-Sorb pads Liquid->Action_Liquid Clean Clean Surface with Soap & Water (2x) Action_Powder->Clean Action_Liquid->Clean Disposal Label: 'Hazardous Waste: Fluorinated Organic Amine' Clean->Disposal

Caption: Decision logic for spill remediation. Note the prohibition of dry sweeping to prevent aerosolization of sensitizers.

Waste Disposal & Environmental Compliance

Do not treat this as general organic waste. The presence of Fluorine and the Piperazine ring dictates specific disposal streams to prevent environmental release and incinerator damage.

  • Segregation: Collect in a dedicated container labeled "Halogenated Organic Waste."

  • Labeling: Clearly mark the tag with:

    • Contains: (2-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

    • Hazard:[4][8][9][10][11][12] Irritant, Sensitizer.[3][5][11][13]

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid waste) or reactive acid chlorides, as the piperazine amine is nucleophilic and may generate heat or toxic fumes in the waste drum.

References
  • National Institute for Occupational Safety and Health (NIOSH). Piperazine: Systemic Agent. CDC/NIOSH Emergency Response Safety Database. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine - Sensitisation Data. ECHA Registration Dossier. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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